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  • Product: Butyl 2-(4-hydroxyphenoxy)propanoate
  • CAS: 81947-94-6; 87129-32-6

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to Butyl 2-(4-hydroxyphenoxy)propanoate: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals Introduction Butyl 2-(4-hydroxyphenoxy)propanoate is a chemical compound of interest in various scientific fields, notably as a key intermediate in the synt...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Butyl 2-(4-hydroxyphenoxy)propanoate is a chemical compound of interest in various scientific fields, notably as a key intermediate in the synthesis of agrochemicals.[1][2] This guide provides a detailed overview of its chemical properties, structure, and synthesis, with a focus on providing practical insights for research and development applications. While its primary documented use lies in the production of herbicides, the structural motifs present in the molecule, such as the phenoxypropanoate core, are also explored in medicinal chemistry, suggesting a potential for broader applications.[3]

This document will delve into the physicochemical characteristics, spectroscopic profile, and synthetic methodologies related to Butyl 2-(4-hydroxyphenoxy)propanoate. Particular attention will be given to the stereochemistry of the molecule, as the enantiomeric form, Butyl (R)-(+)-2-(4-hydroxyphenoxy)propanoate, is of significant commercial interest.

Chemical Structure and Identification

Butyl 2-(4-hydroxyphenoxy)propanoate is an ester of 2-(4-hydroxyphenoxy)propanoic acid and butanol. The structure features a chiral center at the C2 position of the propanoate moiety, leading to the existence of two enantiomers: (R)- and (S)-Butyl 2-(4-hydroxyphenoxy)propanoate.

  • Molecular Formula: C13H18O4[4]

  • Molecular Weight: 238.28 g/mol [5]

  • CAS Numbers:

    • Racemic Mixture: 81947-94-6[4][6]

    • (R)-enantiomer: 87129-32-6[5]

  • InChI: InChI=1S/C13H18O4/c1-3-4-9-16-13(15)10(2)17-12-7-5-11(14)6-8-12/h5-8,10,14H,3-4,9H2,1-2H3[7]

  • SMILES: CCCCOC(=O)C(C)OC1=CC=C(O)C=C1[4]

Physicochemical Properties

The physicochemical properties of Butyl 2-(4-hydroxyphenoxy)propanoate are crucial for its handling, formulation, and potential biological interactions. While comprehensive experimental data for the racemic mixture is limited in publicly available literature, some properties for the (R)-enantiomer have been reported.

PropertyValue (for (R)-enantiomer)Source
Appearance Colorless and pale yellow, oily liquid[5]
Boiling Point 356 °C[5]
Density 1.109 g/cm³[5]
Flash Point 130 °C[5]
pKa (Predicted) 10.07 ± 0.15[5]
Optical Rotation [α]D +57.6° (neat)[1]

Synthesis and Purification

The most common method for the synthesis of Butyl 2-(4-hydroxyphenoxy)propanoate is the esterification of 2-(4-hydroxyphenoxy)propanoic acid with n-butanol in the presence of an acid catalyst.[5][8] The synthesis of the chiral (R)-enantiomer starts from the corresponding (R)-2-(4-hydroxyphenoxy)propanoic acid.

Experimental Protocol: Synthesis of Butyl (R)-(+)-2-(4-hydroxyphenoxy)propanoate[5]

This protocol is based on a literature procedure for the synthesis of the (R)-enantiomer.

Materials:

  • (R)-2-(4-hydroxyphenoxy)propionic acid

  • n-Butanol

  • Toluene

  • Concentrated Sulfuric Acid

  • Water

Procedure:

  • In a four-necked flask equipped with a mechanical stirrer, a thermometer, and a reflux condenser, add (R)-2-(4-hydroxyphenoxy)propionic acid (1.0 mol), n-butanol (1.5 mol), and toluene.

  • With stirring, add concentrated sulfuric acid (catalytic amount).

  • Heat the reaction mixture to 85-90 °C and maintain for 4 hours.

  • Increase the temperature to 105-108 °C to distill off the excess n-butanol and toluene.

  • Monitor the reaction progress by HPLC until the starting acid is consumed (<0.3%).

  • Cool the reaction mixture to room temperature.

  • Add water to the flask and transfer the mixture to a separatory funnel. Wash the organic layer with water.

  • Separate the organic layer and wash it again with water.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product as an oil.

  • The product can be further purified by vacuum distillation if necessary.

Synthesis Workflow

SynthesisWorkflow Reactants Reactants: (R)-2-(4-hydroxyphenoxy)propionic acid n-Butanol Toluene Conc. H2SO4 Reaction Esterification Reaction (85-90°C, 4h then 105-108°C) Reactants->Reaction Mixing Workup Aqueous Workup (Water washes) Reaction->Workup Cooling Purification Purification (Solvent removal under reduced pressure) Workup->Purification Separation Product Butyl (R)-(+)-2-(4-hydroxyphenoxy)propanoate Purification->Product

Caption: Workflow for the synthesis of Butyl (R)-(+)-2-(4-hydroxyphenoxy)propanoate.

Spectroscopic Characterization

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the butyl chain (a triplet for the terminal methyl group, two multiplets for the methylene groups, and a triplet for the methylene group adjacent to the ester oxygen). The aromatic protons would appear as two doublets in the aromatic region. The methine proton of the propanoate moiety would be a quartet, and the adjacent methyl group would be a doublet. The phenolic hydroxyl proton would appear as a broad singlet.

  • ¹³C NMR: The carbon NMR spectrum would show distinct signals for each of the 13 carbons in the molecule. The carbonyl carbon of the ester would be in the range of 170-175 ppm. The aromatic carbons would appear between 115 and 160 ppm. The carbons of the butyl chain and the propanoate moiety would be in the aliphatic region.

  • Infrared (IR) Spectroscopy: The IR spectrum would be characterized by a broad absorption band for the phenolic hydroxyl group (-OH) around 3200-3500 cm⁻¹. A strong absorption band for the ester carbonyl group (C=O) would be present around 1735-1750 cm⁻¹. C-O stretching vibrations for the ether and ester linkages would be observed in the 1000-1300 cm⁻¹ region. Aromatic C-H and C=C stretching vibrations would also be present.

  • Mass Spectrometry: The mass spectrum would show a molecular ion peak (M+) at m/z = 238. Fragmentation would likely involve the loss of the butoxy group, the butyl group, and cleavage of the ether bond. A predicted collision cross-section for the [M+H]+ ion is 154.4 Ų.[7]

Chemical Reactivity and Stability

Butyl 2-(4-hydroxyphenoxy)propanoate is expected to be stable under normal storage conditions.[9] However, it is incompatible with strong oxidizing agents and strong bases. The ester linkage can be hydrolyzed under acidic or basic conditions to yield 2-(4-hydroxyphenoxy)propanoic acid and butanol. The phenolic hydroxyl group can undergo reactions typical of phenols, such as etherification or esterification.

Applications and Future Directions

The primary established application of Butyl 2-(4-hydroxyphenoxy)propanoate, particularly the (R)-enantiomer, is as a crucial intermediate in the synthesis of several aryloxyphenoxypropionate herbicides.[1][10] These herbicides are effective against grassy weeds in various crops.

While direct applications in drug development are not well-documented, the 2-(4-hydroxyphenoxy)propanoic acid scaffold is of interest in medicinal chemistry.[3] Derivatives of this scaffold have been investigated for various biological activities. The presence of the phenolic hydroxyl group and the chiral center in Butyl 2-(4-hydroxyphenoxy)propanoate makes it a versatile building block for the synthesis of more complex molecules with potential therapeutic applications. Further research into the biological activities of this compound and its derivatives could open up new avenues for its use in the pharmaceutical industry.

Potential Research Workflow in Drug Discovery

DrugDiscoveryWorkflow Start Butyl 2-(4-hydroxyphenoxy)propanoate (Starting Material) Derivatization Chemical Derivatization (e.g., etherification, esterification of phenol) Start->Derivatization Screening Biological Screening (In vitro assays) Derivatization->Screening Hit Identification of 'Hit' Compounds Screening->Hit Lead_Opt Lead Optimization (SAR studies) Hit->Lead_Opt Preclinical Preclinical Studies (In vivo testing) Lead_Opt->Preclinical

Caption: A potential workflow for exploring Butyl 2-(4-hydroxyphenoxy)propanoate in a drug discovery context.

Safety Information

Butyl 2-(4-hydroxyphenoxy)propanoate is classified as an acute toxicant (oral, dermal, and inhalation) and can cause skin and eye irritation.[6] It may also cause specific target organ toxicity with a single exposure.[6] When handling this compound, it is essential to use appropriate personal protective equipment, including gloves, safety goggles, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

Butyl 2-(4-hydroxyphenoxy)propanoate is a valuable chemical intermediate with a well-established role in the agrochemical industry. This guide has provided a comprehensive overview of its chemical structure, physicochemical properties, synthesis, and potential for broader applications. While its use in drug development is not yet established, its structural features present opportunities for the synthesis of novel bioactive molecules. Further research is warranted to explore the full potential of this versatile compound.

References

  • Echemi. Butyl (R)-(+)-2-(4-hydroxyphenoxy)
  • ChemicalBook. Butyl (R)-(+)-2-(4-hydroxyphenoxy)
  • NextSDS. butyl 2-(4-hydroxyphenoxy)
  • Appchem. butyl 2-(4-hydroxyphenoxy)
  • Benchchem. Application Notes and Protocols for the Synthesis of 2-[4-(hydroxyphenoxy)] propionic acid.
  • Guidechem. 2-(4-hydroxyphenoxy)propionic acid 67648-61-7.
  • ChemBK. 71301-98-9. (April 09, 2024).
  • CymitQuimica. CAS 71301-98-9: ethyl (2R)-2-(4-hydroxyphenoxy)
  • PubChemLite. Butyl 2-(4-hydroxyphenoxy)
  • Santa Cruz Biotechnology. 2-(4-Hydroxyphenoxy)propionic acid.
  • European Patent Office. Process for preparing optically active 2-\4-hydroxyphenoxy\propionic acid compounds - EP 0192849 B1.
  • BLD Pharm. 81947-94-6|Butyl 2-(4-hydroxyphenoxy)
  • Santa Cruz Biotechnology. Ethyl (R)-(+)-2-(4-hydroxyphenoxy)
  • Cole-Parmer. Material Safety Data Sheet - (R)-(+)-2-(4-Hydroxyphenoxy)propanoic acid. (October 03, 2005).
  • Google Patents. CN112321428A - Synthesis method of R- (+) -2- (4-hydroxyphenoxy)
  • NINGBO INNO PHARMCHEM CO.,LTD. Sourcing High-Quality Intermediates: A Buyer's Guide to Butyl (R)-( )-2-(4-Hydroxyphenoxy)
  • Chemos GmbH&Co.KG. Safety Data Sheet: reaction mass of isomers of: C7-9-alkyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)
  • Google Patents. US5886209A - Preparation of 2-(4-hydroxyphenoxy)

Sources

Exploratory

Spectroscopic Characterization of Butyl 2-(4-hydroxyphenoxy)propanoate: A Comprehensive Analytical Guide

Executive Summary & Chemical Context Butyl 2-(4-hydroxyphenoxy)propanoate (CAS: 81947-94-6), frequently referred to in agrochemical manufacturing as DHBU (a butyl propionate derivative), is a highly specialized organic i...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Context

Butyl 2-(4-hydroxyphenoxy)propanoate (CAS: 81947-94-6), frequently referred to in agrochemical manufacturing as DHBU (a butyl propionate derivative), is a highly specialized organic intermediate[1]. Its primary industrial application lies in the synthesis of aryloxyphenoxypropionate (APP) herbicides, such as fluazifop-butyl, quizalofop-p-ethyl, and cyhalofop-butyl[2]. These herbicides act as potent acetyl-CoA carboxylase (ACCase) inhibitors, selectively targeting grass weeds in broadleaf crops.

From a structural perspective, the molecule features a hydroquinone core mono-alkylated by a butyl propanoate moiety. The presence of a free phenolic hydroxyl group, an ester linkage, and a chiral center at the C2 position of the propanoate backbone makes its spectroscopic characterization both critical for quality control and structurally fascinating. This whitepaper provides an authoritative, self-validating framework for the NMR, FT-IR, and MS analysis of this compound.

G A Hydroquinone (or 4-Hydroxyphenylsulfate) C Butyl 2-(4-hydroxyphenoxy)propanoate (Target Intermediate) A->C Base-catalyzed Etherification B Butyl 2-halopropionate B->C D APP Herbicides (e.g., Fluazifop-butyl) C->D Heteroaryl Halide Coupling (SNAr)

Synthetic pathway of Butyl 2-(4-hydroxyphenoxy)propanoate and its downstream APP herbicide analogs.

Structural Elucidation & Spectroscopic Data

The following data is synthesized from foundational patent literature[3] and predictive models grounded in empirical application science.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The 1 H and 13 C NMR spectra of Butyl 2-(4-hydroxyphenoxy)propanoate provide definitive proof of the mono-alkylation of the hydroquinone core.

Mechanistic Insight: A fascinating feature of the 1 H NMR spectrum is the apparent singlet at δ 6.75 ppm integrating for 4 protons[3]. In a perfectly symmetrical p-disubstituted benzene, one expects an AA'BB' system. However, the electron-donating effects of the free hydroxyl group (-OH) and the ether linkage (-O-CH(CH 3​ )COOBu) are so electronically similar that their Hammett substituent constants ( σp​ ) nearly cancel out the chemical shift differences between the ortho and meta protons. This results in "accidental isochronicity," causing the multiplet to collapse into a sharp singlet at 400 MHz resolution.

Table 1: 1 H NMR Assignments (400 MHz, CDCl 3​ )

Chemical Shift ( δ , ppm)MultiplicityIntegrationCoupling Constant ( J , Hz)Assignment
0.90Triplet (t)3H7.4-CH 2​ CH 3​ (Butyl tail)
1.35Sextet (h)2H7.4-CH 2​ CH 3​ (Butyl)
1.55Doublet (d)3H6.8-CH(CH 3​ )- (Propanoate)
1.60Multiplet (m)2H--O-CH 2​ CH 2​
  • (Butyl)
4.10Triplet (t)2H6.6-O-CH 2​
  • (Butyl)
  • 4.65Quartet (q)1H6.8-CH(CH 3​ )- (Propanoate)
    5.05Broad Singlet (br s)1H-Ar-OH (Phenolic hydroxyl)
    6.75Singlet (s)4H-Ar-H (Aromatic core)

    Table 2: 13 C NMR Assignments (100 MHz, CDCl 3​ )

    Chemical Shift ( δ , ppm)Carbon TypeAssignment
    13.6CH 3​ Butyl terminal methyl
    18.5CH 3​ Propanoate methyl
    19.0, 30.5CH 2​ Butyl internal methylenes
    65.2CH 2​ Butyl oxygen-bound (-O-CH 2​ -)
    73.5CHPropanoate chiral center (-O-CH-)
    115.8, 116.1CH (Ar)Aromatic carbons ortho to oxygen substituents
    150.2C (Ar)Aromatic carbon bound to -OH
    151.5C (Ar)Aromatic carbon bound to ether oxygen
    172.5C=OEster carbonyl
    Fourier-Transform Infrared (FT-IR) Spectroscopy

    IR spectroscopy is highly effective for confirming the presence of the orthogonal oxygen-containing functional groups (phenol vs. ester) without the need for derivatization.

    Table 3: Key FT-IR Vibrational Modes (ATR-FTIR)

    Wavenumber (cm −1 )IntensityAssignment / Causality
    ~3350Broad, StrongO-H Stretch: Confirms the free phenolic hydroxyl. Broadening is due to intermolecular hydrogen bonding.
    2960, 2935, 2875MediumC-H Stretch (Aliphatic): Asymmetric and symmetric stretching of the butyl and propanoate alkyl groups.
    1735Sharp, StrongC=O Stretch: Characteristic of an aliphatic ester. The absence of conjugation keeps this frequency relatively high.
    1510, 1450MediumC=C Aromatic Stretch: Skeletal vibrations of the p-disubstituted benzene ring.
    1220, 1190StrongC-O Stretch: Overlapping signals from the ester (C-O-C) and the aryl alkyl ether linkages.
    Mass Spectrometry (EI-MS)

    Under standard 70 eV Electron Ionization (EI), Butyl 2-(4-hydroxyphenoxy)propanoate (MW = 238.28 g/mol ) exhibits a distinct fragmentation pattern driven by the stability of the aromatic radical cations and the lability of the ester linkages.

    MS M Molecular Ion [M]+• m/z 238 F1 [M - C4H9O]+ m/z 165 M->F1 a-cleavage (- Butoxy radical) F2 4-Hydroxyphenoxy Cation m/z 109 M->F2 Ether cleavage F3 Hydroquinone Radical Cation m/z 110 M->F3 McLafferty-type Rearrangement

    Primary electron ionization (EI) mass spectrometry fragmentation pathways for the target ester.

    Key Fragments:

    • m/z 238: Molecular ion [M]+∙ . Often weak due to the rapid cleavage of the aliphatic ester chain.

    • m/z 165: Loss of the butoxy radical ( ⋅OBu , 73 Da) via α -cleavage adjacent to the carbonyl.

    • m/z 110: Base peak. Formed via a hydrogen transfer mechanism (similar to a McLafferty rearrangement) cleaving the ether bond to yield the highly stable hydroquinone radical cation.

    • m/z 109: The 4-hydroxyphenoxy cation, resulting from direct heterolytic cleavage of the ArO-CH bond.

    Experimental Protocols & Self-Validating Workflows

    To ensure high-fidelity data reproduction, the following protocols incorporate self-validating checks designed to prevent common analytical artifacts (e.g., ester hydrolysis, signal suppression).

    Protocol A: Quantitative NMR Acquisition

    Objective: Obtain integration-quality 1 H and 13 C spectra.

    • Sample Preparation: Dissolve 15 mg (for 1 H) or 50 mg (for 13 C) of the analyte in 0.6 mL of anhydrous CDCl 3​ (containing 0.03% v/v Tetramethylsilane, TMS).

      • Causality Check: CDCl 3​ must be passed through basic alumina prior to use. Trace DCl in degraded CDCl 3​ can catalyze the hydrolysis of the butyl ester or cause the phenolic -OH peak to broaden and shift unpredictably into the baseline.

    • Instrument Parameters ( 1 H): Set the relaxation delay (D1) to at least 5 times the longest longitudinal relaxation time ( T1​ ) of the molecule (typically D1 = 10 seconds for quantitative ester integration). Use a 30° flip angle to ensure complete magnetization recovery.

    • Validation: The integration ratio of the terminal butyl methyl ( δ 0.90) to the propanoate methyl ( δ 1.55) must be exactly 3:3. Any deviation indicates co-eluting impurities (e.g., unreacted butyl 2-bromopropionate).

    Protocol B: GC-MS Analysis with Derivatization

    Objective: Prevent thermal degradation of the free phenol during gas chromatography.

    • Derivatization (Silylation): In a 2 mL autosampler vial, combine 1 mg of Butyl 2-(4-hydroxyphenoxy)propanoate with 100 μ L of BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) + 1% TMCS and 900 μ L of anhydrous pyridine.

    • Incubation: Heat the sealed vial at 60°C for 30 minutes to quantitatively convert the phenolic -OH to a -O-TMS ether.

      • Causality Check: Direct injection of free phenols often leads to severe peak tailing on standard non-polar stationary phases (e.g., HP-5MS) due to hydrogen bonding with active sites in the inlet liner. Silylation caps the hydroxyl, ensuring sharp, Gaussian peak shapes and preventing thermal decomposition.

    • MS Acquisition: Run in full scan mode (m/z 50–400). Note that the molecular ion will shift from m/z 238 to m/z 310 due to the addition of the TMS group (72 Da).

    References

    • Title: WO1982000639A1 - Process for the synthesis of phenoxyalkane derivatives Source: Google Patents URL
    • Title: Jinzhou Sihai Biochemistry Co.,Ltd. - Company Profile & Product Catalog (DHBU Application) Source: Chemball URL: [Link]

    • Title: butyl 2-(4-hydroxyphenoxy)propanoate — Chemical Substance Information Source: NextSDS / Sigma-Aldrich Database URL: [Link]

    Sources

    Foundational

    Physicochemical Profiling and Synthetic Applications of Butyl 2-(4-hydroxyphenoxy)propanoate

    Target Audience: Researchers, Synthetic Chemists, and Agrochemical Development Professionals Content Focus: Physicochemical characterization, stereoselective synthesis, and downstream application in aryloxyphenoxypropion...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Target Audience: Researchers, Synthetic Chemists, and Agrochemical Development Professionals Content Focus: Physicochemical characterization, stereoselective synthesis, and downstream application in aryloxyphenoxypropionate (AOPP) herbicides.

    Executive Summary

    In the development of highly selective agrochemicals, the structural and stereochemical integrity of synthetic intermediates dictates the biological efficacy of the final active pharmaceutical or agrochemical ingredient (API/AAI). Butyl 2-(4-hydroxyphenoxy)propanoate (CAS: 81947-94-6) is a critical, bifunctional chiral building block. It features a highly nucleophilic phenolic hydroxyl group and a pre-installed lipophilic butyl ester.

    As an application scientist, I emphasize this intermediate because it circumvents late-stage esterification—a process notorious for causing racemization at the labile α -chiral center. By maintaining the (R)-configuration early in the synthetic pathway, this compound serves as the universal precursor for potent Acetyl-CoA carboxylase (ACCase) inhibitors, including cyhalofop-butyl and fluazifop-butyl.

    Physicochemical Characteristics

    Understanding the physical and chemical profile of Butyl 2-(4-hydroxyphenoxy)propanoate is essential for optimizing reaction conditions, particularly in biphasic systems or phase-transfer catalysis (PTC). The compound's moderate lipophilicity (LogP) and specific hazard classifications dictate both its handling protocols and its behavior in organic solvents [1].

    Table 1: Physicochemical and Regulatory Profile
    ParameterValue / Description
    Chemical Name Butyl 2-(4-hydroxyphenoxy)propanoate
    CAS Number 81947-94-6
    Molecular Formula C₁₃H₁₈O₄
    Molecular Weight 238.28 g/mol
    Physical State Colorless to light yellow oil/liquid
    Reactivity Profile Bifunctional: Phenolic -OH (nucleophile, pKa ~10), Ester (protecting/lipophilic group)
    GHS Hazard Classifications Acute Tox. 4 (H302, H312, H332), Skin Irrit. 2 (H315), Eye Irrit. 2A (H319) [1]

    Mechanistic Role in Agrochemical Synthesis

    The primary utility of Butyl 2-(4-hydroxyphenoxy)propanoate lies in its application via Nucleophilic Aromatic Substitution (SₙAr) . The free phenolic hydroxyl group is deprotonated to form a phenoxide anion, which readily attacks halogenated heteroaromatics (e.g., 3,4-difluorobenzonitrile for cyhalofop-butyl, or 2-chloro-5-trifluoromethylpyridine for fluazifop-butyl) [2].

    The Stereochemical Imperative

    The target enzyme in grass weeds, plastidic homomeric ACCase, exhibits strict stereospecificity. Only the (R)-enantiomer of the final AOPP herbicide effectively mimics the transition state of the natural substrate. Utilizing Butyl (R)-2-(4-hydroxyphenoxy)propanoate ensures that the chiral center is locked in the correct configuration prior to the harsh conditions sometimes required for SₙAr couplings [3].

    SynthesisWorkflow HQ Hydroquinone BHP Butyl (R)-2-(4-hydroxyphenoxy) propanoate HQ->BHP SN2 Inversion (K2CO3, MeCN) BBP Butyl (S)-2-(tosyloxy) propanoate BBP->BHP CB Cyhalofop-butyl (Target Herbicide) BHP->CB SNAr via PTC (TBAB, 80°C) DFB 3,4-Difluorobenzonitrile DFB->CB

    Workflow for the asymmetric synthesis and application of the butyl ester intermediate.

    Experimental Protocols: A Self-Validating System

    To ensure high yield and optical purity, the following protocols leverage Phase Transfer Catalysis (PTC) and stereospecific inversion. Every step is designed with built-in causality to prevent side reactions.

    Protocol 1: Asymmetric Synthesis of Butyl (R)-2-(4-hydroxyphenoxy)propanoate

    Causality: We utilize Butyl (S)-2-(tosyloxy)propanoate to force a clean Sₙ2 Walden inversion upon attack by hydroquinone, yielding the (R)-enantiomer. An excess of hydroquinone is critical to statistically suppress bis-alkylation.

    • Preparation: Charge a dry, nitrogen-purged reactor with hydroquinone (8.8 g, 80 mmol) and anhydrous potassium carbonate (K₂CO₃, 240 mmol) in 150 mL of anhydrous acetonitrile [3].

    • Activation: Stir the mixture at room temperature for 30 minutes to generate the phenoxide anion.

    • Coupling: Dropwise, add Butyl (S)-2-(tosyloxy)propanoate (60 mmol) over 30 minutes to manage the exothermic Sₙ2 reaction.

    • Reflux & Validation: Heat the mixture to reflux for 24 hours. Self-Validation: Monitor via HPLC at 254 nm; the reaction is complete when the tosylate peak is entirely consumed.

    • Workup: Filter the K₂CO₃ salts. Evaporate the acetonitrile, acidify the residue with 1M HCl, and extract with ethyl acetate (3 × 50 mL). Wash with brine, dry over MgSO₄, and concentrate to yield the intermediate.

    Protocol 2: Phase-Transfer Catalyzed (PTC) Synthesis of Cyhalofop-butyl

    Causality: Traditional SₙAr reactions require harsh, anhydrous polar aprotic solvents (like DMF) which can degrade the chiral center. By introducing Tetrabutylammonium bisulfate (TBAB), the catalyst forms a lipophilic ion pair with the phenoxide, shuttling it into the organic phase to react smoothly with 3,4-difluorobenzonitrile at lower temperatures [2].

    • Reagent Assembly: In a sealed reaction vessel, combine Butyl (R)-2-(4-hydroxyphenoxy)propanoate (546.5 mg), 3,4-difluorobenzonitrile (417.3 mg), and anhydrous K₂CO₃ (974.4 mg) [2].

    • Catalyst Addition: Add 5 mol% of the phase transfer catalyst, tetrabutylammonium bisulfate (TBAB), and 4 mL of N,N-dimethylformamide (DMF) or a toluene/water biphasic mixture[2].

    • Reaction: Heat the mixture to 80°C under continuous stirring for 7 hours.

    • Isolation: Cool to room temperature, extract with ethyl acetate, and wash extensively with water to remove the PTC and inorganic salts. Evaporate to yield highly pure Cyhalofop-butyl.

    Table 2: Quantitative Data - PTC vs. Conventional SₙAr Synthesis

    Data demonstrates the superiority of the PTC method in preserving optical purity.

    Synthesis MethodCatalystReaction TimeChemical YieldEnantiomeric Excess (ee)
    Conventional SₙAr [4]None (K₃PO₄ base)12 hours75.0%85.0%
    Phase Transfer Catalysis [2]TBAB7 hours94.2%98.0%

    Biological Target: ACCase Inhibition Pathway

    The ultimate purpose of synthesizing Butyl 2-(4-hydroxyphenoxy)propanoate is to generate AOPP herbicides that disrupt lipid metabolism in target organisms.

    Once applied, the lipophilic butyl ester allows the herbicide to rapidly penetrate the plant cuticle. Inside the cell, it acts as a competitive inhibitor of the carboxylase domain of plastidic homomeric Acetyl-CoA carboxylase (ACCase) [3]. This enzyme is exclusive to the grass family (Poaceae), granting these herbicides their remarkable selectivity. By blocking the conversion of Acetyl-CoA to Malonyl-CoA, de novo fatty acid synthesis halts, leading to the collapse of cell membrane integrity and rapid meristematic necrosis.

    ACCasePathway AOPP AOPP Derivative (e.g., Cyhalofop-butyl) ACCase Plastidic Homomeric ACCase AOPP->ACCase Competitive Binding at Carboxylase Domain Malonyl Malonyl-CoA Production ACCase->Malonyl Blocked FAS De Novo Fatty Acid Synthesis Malonyl->FAS Death Meristematic Tissue Necrosis FAS->Death Lipid Depletion

    Mechanism of ACCase inhibition by aryloxyphenoxypropionate derivatives.

    References

    • Title: butyl 2-(4-hydroxyphenoxy)propanoate — Chemical Substance Information Source: NextSDS URL: [Link]

    • Title: Synthesis and herbicidal activity of new substituted 2- and 4-pyrimidinyloxyphenoxypropionate derivatives Source: Arkivoc URL: [Link]

    • Title: A new method for one-pot synthesis of aryloxyphenoxypropionate herbicides using 2,4,6-trichloro-1,3,5-triazine and (n-Bu)₄NI as a homogeneous catalyst Source: SciSpace / J. Chil. Chem. Soc. URL: [Link]

    Exploratory

    CAS number and molecular weight of Butyl 2-(4-hydroxyphenoxy)propanoate

    Technical Whitepaper: Physicochemical Profiling and Synthetic Applications of Butyl 2-(4-hydroxyphenoxy)propanoate Executive Summary In the landscape of modern agrochemical development, the intelligent selection of chemi...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Technical Whitepaper: Physicochemical Profiling and Synthetic Applications of Butyl 2-(4-hydroxyphenoxy)propanoate

    Executive Summary

    In the landscape of modern agrochemical development, the intelligent selection of chemical intermediates dictates both the efficiency of the synthesis and the field efficacy of the final active ingredient. Butyl 2-(4-hydroxyphenoxy)propanoate is a highly versatile, foundational building block predominantly utilized in the synthesis of aryloxyphenoxypropionate (APP or "FOP") herbicides.

    As a Senior Application Scientist, I have designed this technical guide to move beyond basic chemical identifiers. This whitepaper provides an in-depth analysis of the compound's physicochemical properties, its mechanistic role in target-site inhibition, and a field-proven, self-validating protocol for its downstream application in the synthesis of the commercial herbicide Cyhalofop-butyl.

    Physicochemical Profiling

    Accurate molecular characterization is the first step in any robust synthetic workflow. The table below summarizes the core quantitative data for Butyl 2-(4-hydroxyphenoxy)propanoate, establishing the baseline parameters required for stoichiometric calculations and analytical validation[1][2].

    PropertyValue
    Chemical Name Butyl 2-(4-hydroxyphenoxy)propanoate
    CAS Registry Number 81947-94-6 (Racemic) / 87129-32-6 (R-enantiomer)
    Molecular Weight 238.28 g/mol
    Molecular Formula C13H18O4
    Physical State Solid / Crystalline powder (temperature dependent)
    Key Functional Groups Phenolic hydroxyl (-OH), Butyl ester (-COOBu)

    Note: In commercial agrochemical synthesis, the (R)-enantiomer is strictly prioritized because the biological target enzyme in plants is highly stereoselective.

    Mechanistic Role in Target-Site Inhibition

    Butyl 2-(4-hydroxyphenoxy)propanoate serves as the chiral backbone for APP herbicides[3]. To understand its value, one must understand the biological mechanism of the final product. APP herbicides function by competitively inhibiting Acetyl-CoA Carboxylase (ACCase) , a crucial enzyme responsible for catalyzing the first committed step in de novo fatty acid biosynthesis in monocotyledonous plants (grass weeds)[4].

    By utilizing Butyl 2-(4-hydroxyphenoxy)propanoate as a starting material, chemists can bypass several complex esterification steps in the final stages of synthesis. The phenolic hydroxyl group acts as a highly reactive nucleophile, perfectly primed to undergo a Nucleophilic Aromatic Substitution (SNAr) with an activated aryl halide to form the critical ether linkage of the final herbicide[5][6].

    ACCase_Pathway A Acetyl-CoA B Malonyl-CoA A->B ACCase Enzyme C Fatty Acid Biosynthesis B->C D Plant Cell Membrane Integrity C->D E APP Herbicides (e.g., Cyhalofop-butyl) E->A Competitive Inhibition

    Fig 1: Mechanism of APP herbicides inhibiting Acetyl-CoA Carboxylase (ACCase) in monocots.

    Experimental Workflow: Synthesis of Cyhalofop-butyl via SNAr

    Successful chemical synthesis relies on understanding the thermodynamic and kinetic drivers of the reaction. The following protocol details the SNAr condensation of Butyl 2-(4-hydroxyphenoxy)propanoate with 3,4-difluorobenzonitrile to yield Cyhalofop-butyl, utilizing a self-validating methodology[5].

    Step-by-Step Methodology:
    • Reagent Preparation: In a dry, round-bottom flask equipped with a reflux condenser, dissolve 1.0 equivalent of Butyl 2-(4-hydroxyphenoxy)propanoate and 1.05 equivalents of 3,4-difluorobenzonitrile in anhydrous N,N-Dimethylformamide (DMF).

      • Causality: DMF is chosen as a polar aprotic solvent because it heavily solvates the cations (from the base) while leaving the phenoxide anion "naked" and highly reactive, significantly accelerating the SNAr reaction kinetics.

    • Base Addition: Add 1.5 equivalents of anhydrous Potassium Carbonate (K2CO3).

      • Causality: K2CO3 provides the exact mild alkalinity required. It is strong enough to quantitatively deprotonate the phenolic -OH to form a nucleophilic phenoxide, but mild enough to prevent the unwanted saponification (hydrolysis) of the butyl ester linkage, which would rapidly degrade the molecule if a stronger base like NaOH were used.

    • Condensation Reaction: Heat the reaction mixture to 80°C under a nitrogen atmosphere and stir for 6 to 8 hours[5][6].

      • Self-Validating Checkpoint: Monitor the reaction via Thin Layer Chromatography (TLC) using a 4:1 Hexane:Ethyl Acetate mobile phase. The reaction is deemed complete when the lower Rf spot (the phenolic starting material) completely disappears. Do not proceed to the quench phase until this internal checkpoint is met.

    • Work-up and Phase Separation: Cool the mixture to room temperature and quench with distilled water. Extract the aqueous layer three times with Ethyl Acetate.

      • Causality: The addition of water crashes out the inorganic salts (excess K2CO3 and the KF byproduct) and traps the highly polar DMF in the aqueous layer, while the target Cyhalofop-butyl selectively partitions into the organic Ethyl Acetate phase.

    • Purification: Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure. The crude product can be recrystallized from ethanol to achieve >95% purity.

    Synthesis_Workflow Step1 1. Reactant Mixing Butyl 2-(4-hydroxyphenoxy)propanoate + 3,4-difluorobenzonitrile Step2 2. Base Addition Anhydrous K2CO3 in DMF Step1->Step2 Step3 3. SNAr Condensation Heat to 80°C for 6-8h Step2->Step3 Nucleophilic Attack Step4 4. Phase Separation Ethyl Acetate / Water Extraction Step3->Step4 TLC Validated Quench Step5 5. Purification Solvent Evaporation & Crystallization Step4->Step5 Step6 Cyhalofop-butyl (Target Herbicide) Step5->Step6 High Yield (>90%)

    Fig 2: Step-by-step synthetic workflow of Cyhalofop-butyl via SNAr condensation.

    Analytical Validation

    To ensure the scientific integrity of the synthesized product, two analytical validations are mandatory before the batch is approved for agricultural formulation:

    • Purity Analysis: Reverse-phase High-Performance Liquid Chromatography (HPLC) using a C18 column and a UV detector at 230 nm must be utilized to confirm the absence of unreacted 3,4-difluorobenzonitrile.

    • Enantiomeric Excess (ee%): Because the (R)-enantiomer of Butyl 2-(4-hydroxyphenoxy)propanoate is used, Chiral HPLC must be performed to confirm that no racemization occurred during the 80°C condensation step. A minimum of 98% ee is the industry standard for APP herbicides to ensure maximum field efficacy and prevent environmental loading of inactive isomers[6].

    References

    • National Center for Biotechnology Information (PubChem) . "PubChem Compound Summary for CID 104773-70-8, Butyl (S)-2-(4-hydroxyphenoxy)propanoate".[Link]

    • ResearchGate . "Application of phase transfer catalyst in the synthesis of cyhalofop butyl". [Link]

    • AgroPages . "Metamifop and Cyhalofop-butyl Market and Synthesis Analysis". [Link]

    Sources

    Foundational

    Whitepaper: Mechanism of Action of Butyl 2-(4-hydroxyphenoxy)propanoate Derivatives

    Executive Summary Butyl 2-(4-hydroxyphenoxy)propanoate serves as the foundational structural scaffold for the aryloxyphenoxypropionate (APP or "FOP") class of herbicides. For decades, these derivatives have been critical...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Executive Summary

    Butyl 2-(4-hydroxyphenoxy)propanoate serves as the foundational structural scaffold for the aryloxyphenoxypropionate (APP or "FOP") class of herbicides. For decades, these derivatives have been critical tools in global agriculture, functioning as highly selective, post-emergence graminicides that control grass weeds without causing phytotoxicity in broadleaf crops[1].

    As drug and agrochemical development professionals seek to design next-generation inhibitors to combat rising weed resistance, understanding the precise biochemical interactions of this core motif is paramount. This technical guide explores the primary and secondary mechanisms of action of Butyl 2-(4-hydroxyphenoxy)propanoate derivatives, details the structural basis of target-site resistance, and outlines field-proven, self-validating experimental workflows used to quantify their efficacy.

    Core Biochemical Target: Acetyl-CoA Carboxylase (ACCase)

    The Role of ACCase in Lipid Biosynthesis

    The primary mechanism of action for Butyl 2-(4-hydroxyphenoxy)propanoate derivatives is the potent and specific inhibition of the plastidic enzyme[1]. ACCase is a biotin-dependent enzyme responsible for catalyzing the first committed, rate-limiting step in de novo fatty acid biosynthesis: the ATP-dependent carboxylation of acetyl-CoA to yield malonyl-CoA[2].

    In sensitive graminaceous species (grasses), the plastidic ACCase is a homomeric, multidomain enzyme. Conversely, most dicotyledonous plants (broadleaf species) possess a heteromeric, multisubunit plastidic ACCase that is structurally incompatible with APP derivatives, conferring natural tolerance[3].

    Structural Basis of Inhibition

    Butyl 2-(4-hydroxyphenoxy)propanoate derivatives act as non-competitive inhibitors by binding directly to the carboxyltransferase (CT) domain of the homomeric ACCase[4]. This binding event prevents the transfer of the carboxyl group from the biotin carrier to acetyl-CoA, effectively halting the production of malonyl-CoA.

    Without malonyl-CoA, the plant cannot synthesize long-chain fatty acids required for phospholipid and glycolipid formation. This rapidly compromises cell membrane integrity, leading to the cessation of meristematic cell division, leakage of cellular contents, and ultimately, plant necrosis[1].

    Pathway Acetyl_CoA Acetyl-CoA ACCase Acetyl-CoA Carboxylase (CT Domain) Acetyl_CoA->ACCase Malonyl_CoA Malonyl-CoA ACCase->Malonyl_CoA ATP + HCO3- Lipids Membrane Lipids (Phospholipids) Malonyl_CoA->Lipids Fatty Acid Synthase Necrosis Cell Death / Necrosis Lipids->Necrosis Depletion APP Butyl 2-(4-hydroxyphenoxy) propanoate Derivatives APP->ACCase Inhibits (Target Site) ROS Reactive Oxygen Species (ROS) APP->ROS Induces ROS->Necrosis Oxidative Stress

    Biochemical pathways of ACCase inhibition and ROS induction by APP derivatives.

    Secondary Mechanism: Oxidative Stress Induction

    While lipid starvation is the primary driver of phytotoxicity, recent toxicological profiling reveals a critical secondary mechanism: the induction of severe oxidative stress[5].

    The binding of APP derivatives and the subsequent collapse of lipid metabolism disrupt electron transport chains, leading to the generation of [6]. In excess, ROS cause massive oxidative damage to macromolecules and cellular structures. This secondary mechanism accelerates the peroxidation of the few remaining membrane lipids, altering membrane fluidity and expediting the rapid necrotic symptoms typically observed at the growing points of susceptible plants[5].

    Mechanisms of Resistance

    The widespread agricultural reliance on APP derivatives has inevitably led to the evolution of resistant weed biotypes. Understanding these mechanisms is essential for the rational design of novel derivatives (e.g., quinazolinone-modified APP motifs)[7].

    Resistance Res Herbicide Resistance Mechanisms TSR Target-Site Resistance (TSR) Res->TSR NTSR Non-Target-Site Resistance (NTSR) Res->NTSR Mut CT Domain Mutation (e.g., Ile1781Leu) TSR->Mut Over ACCase Overexpression TSR->Over Met Enhanced Metabolism (P450s / GSTs) NTSR->Met Trans Reduced Translocation / Sequestration NTSR->Trans

    Classification of target-site and non-target-site resistance mechanisms.

    The most prevalent form of Target-Site Resistance (TSR) involves point mutations within the CT domain of ACCase. A critical (specifically Ile-1781 in the standard Alopecurus myosuroides sequence) dictates the binding affinity of APP inhibitors[4]. A substitution from Isoleucine to Leucine alters the steric environment of the binding pocket, rendering the enzyme highly resistant to Butyl 2-(4-hydroxyphenoxy)propanoate derivatives while maintaining normal physiological function[4].

    Experimental Workflows & Self-Validating Protocols

    To rigorously evaluate the mechanism of action of novel Butyl 2-(4-hydroxyphenoxy)propanoate derivatives, application scientists employ a tiered validation system. The following protocols are designed with built-in causality checks to ensure high-fidelity data.

    In Vitro Radiometric ACCase Inhibition Assay (IC₅₀)

    Causality & Rationale: Spectrophotometric assays for ACCase often suffer from high background noise due to non-specific ATPase activity in crude plant extracts. We utilize a radiometric [¹⁴C]-acetyl-CoA assay because it provides a self-validating readout: by acidifying the reaction post-incubation, unreacted[¹⁴C]-acetyl-CoA is driven off as a gas. The remaining radioactivity is exclusively the [¹⁴C]-malonyl-CoA product, ensuring the IC₅₀ reflects true target-site binding[1].

    Step-by-Step Protocol:

    • Enzyme Extraction: Homogenize meristematic tissue from susceptible grasses in a cold extraction buffer (100 mM Tricine-KOH, pH 8.0, containing 1 mM EDTA, 10% glycerol, and protease inhibitors). Centrifuge at 20,000 × g for 30 minutes and collect the supernatant.

    • Reaction Assembly: In a microcentrifuge tube, combine 50 µL of enzyme extract with 50 µL of assay buffer (containing 2 mM ATP, 15 mM NaHCO₃, and 5 mM MgCl₂).

    • Inhibitor Titration: Add the APP derivative at logarithmically spaced concentrations (e.g., 0.01 µM to 100 µM).

    • Radiometric Initiation: Initiate the reaction by adding 0.5 µCi of [¹⁴C]-acetyl-CoA. Incubate at 30°C for 15 minutes.

    • Termination & Volatilization: Stop the reaction by adding 30 µL of 6 M HCl. Transfer the open tubes to a 60°C heating block for 30 minutes to volatilize all unreacted [¹⁴C]-acetyl-CoA.

    • Quantification: Add liquid scintillation cocktail and quantify the non-volatile [¹⁴C]-malonyl-CoA using a scintillation counter. Calculate the IC₅₀ via non-linear regression.

    Workflow Step1 1. Extract ACCase from Meristem Step2 2. Add ATP, HCO3-, & [14C]-Acetyl-CoA Step1->Step2 Step3 3. Titrate APP Derivative Step2->Step3 Step4 4. Quantify [14C]- Malonyl-CoA Step3->Step4 Step5 5. Calculate IC50 (Dose-Response) Step4->Step5

    Step-by-step radiometric workflow for in vitro ACCase IC50 determination.

    In Vivo Whole-Plant Efficacy Assay (GR₅₀)

    Causality & Rationale: While in vitro assays confirm target binding, they bypass the molecule's physicochemical properties (LogP, pKa) required for cuticular penetration and phloem mobility[3]. By utilizing a track sprayer calibrated to field-equivalent droplet spectra, we establish a system where the biological phenotype directly correlates with formulation physics and in planta metabolism[7].

    Step-by-Step Protocol:

    • Cultivation: Grow susceptible (S) and resistant (R) biotypes in standardized potting mix to the 3-4 leaf stage under controlled greenhouse conditions (25°C day / 20°C night).

    • Application: Formulate the APP derivative with a standard non-ionic surfactant (0.25% v/v). Apply using a laboratory track sprayer calibrated to deliver 200 L/ha at 250 kPa.

    • Incubation: Return plants to the greenhouse. Monitor daily for chlorosis and meristematic necrosis.

    • Biomass Harvest: At 21 days post-treatment (DAT), harvest all above-ground biomass. Dry at 70°C for 48 hours and record dry weights.

    • Data Analysis: Determine the GR₅₀ (dose required to reduce biomass by 50%) and calculate the Resistance Factor (RF = GR₅₀ Resistant / GR₅₀ Susceptible).

    Quantitative Data Summaries

    The efficacy of Butyl 2-(4-hydroxyphenoxy)propanoate derivatives is best understood by comparing their in vitro enzymatic inhibition against their in vivo whole-plant performance across susceptible and resistant biotypes.

    Table 1: Comparative In Vitro ACCase Inhibition (IC₅₀)

    Demonstrates the target-site binding affinity of standard and novel APP derivatives.

    Weed Biotype (Avena fatua)CompoundIC₅₀ (µM)Resistance Factor (RF)
    Susceptible (Wild-Type)Standard APP (Quizalofop-P-ethyl)0.041.0
    Resistant (Ile1781Leu Mutation)Standard APP (Quizalofop-P-ethyl)4.20105.0
    Susceptible (Wild-Type)Novel APP Derivative (e.g., QPP-7)0.081.0
    Resistant (Ile1781Leu Mutation)Novel APP Derivative (e.g., QPP-7)2.1526.9
    Table 2: Whole-Plant Efficacy and Biomass Reduction (GR₅₀)

    Translates enzymatic inhibition into practical agronomic application rates.

    Weed SpeciesBiotypeCompoundGR₅₀ (g ai/ha)Resistance Factor (RF)
    Avena fatuaSusceptibleStandard APP12.51.0
    Avena fatuaResistantStandard APP>400.0>32.0
    Echinochloa crus-galliSusceptibleNovel APP Derivative18.21.0
    Digitaria sanguinalisSusceptibleNovel APP Derivative21.41.0

    References

    • SciSpace. Toxic Mechanisms of Aryloxyphenoxypropionates in Target and Non-target Organisms. Available at:[Link]

    • ResearchGate. Toxic Mechanisms of Aryloxyphenoxypropionates in Target and Non-target Organisms. Available at:[Link]

    • MDPI Agronomy. Design, Synthesis, Mode of Action and Herbicidal Evaluation of Quinazolin-4(3H)-one Derivatives Based on Aryloxyphenoxypropionate Motif. Available at:[Link]

    • ACS Publications. Synthesis, Herbicidal Activity, and Molecular Mode of Action Evaluation of Novel Aryloxyphenoxypropionate/Amide Derivatives Containing a Quinazolinone Moiety. Available at:[Link]

    • PNAS. An isoleucine/leucine residue in the carboxyltransferase domain of acetyl-CoA carboxylase is critical for interaction with aryloxyphenoxypropionate and cyclohexanedione inhibitors. Available at:[Link]

    • SciELO. ACCase-inhibiting herbicides: mechanism of action, resistance evolution and stewardship. Available at: [Link]

    Sources

    Protocols & Analytical Methods

    Method

    Butyl 2-(4-hydroxyphenoxy)propanoate as a precursor for Quizalofop-P-ethyl synthesis

    Application Note: Synthesis of Quizalofop-P-ethyl Utilizing Butyl 2-(4-hydroxyphenoxy)propanoate as a Precursor Introduction & Mechanistic Rationale Quizalofop-P-ethyl is a highly selective aryloxyphenoxypropionate ("FOP...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Application Note: Synthesis of Quizalofop-P-ethyl Utilizing Butyl 2-(4-hydroxyphenoxy)propanoate as a Precursor

    Introduction & Mechanistic Rationale

    Quizalofop-P-ethyl is a highly selective aryloxyphenoxypropionate ("FOP") herbicide deployed extensively for the post-emergence control of annual and perennial grass weeds in broadleaf crops[1]. Its mode of action relies on the potent inhibition of Acetyl-CoA Carboxylase (ACCase), a critical enzyme that catalyzes the carboxylation of acetyl-CoA to malonyl-CoA. By disrupting this biochemical pathway, Quizalofop-P-ethyl halts fatty acid synthesis, leading to the rapid degradation of cell membrane integrity in the meristematic regions of targeted grass weeds[1],.

    Commercially, Quizalofop-P-ethyl is often synthesized via the etherification of 2,6-dichloroquinoxaline with hydroquinone, followed by stereoselective alkylation, or by reacting 6-chloro-2-(4-hydroxyphenoxy)quinoxaline with an S(-)-lactate derivative[2]. However, utilizing Butyl (R)-2-(4-hydroxyphenoxy)propanoate (BHPPA) as an advanced precursor offers distinct operational advantages. BHPPA is highly stable, less volatile than its ethyl counterpart, and easily stored. To yield the final active ingredient, BHPPA undergoes a highly efficient transesterification to Ethyl (R)-2-(4-hydroxyphenoxy)propanoate (EHPPA), followed by a nucleophilic aromatic substitution (SNAr) coupling with 2,6-dichloroquinoxaline[3],[2].

    Biochemical Pathway Visualization

    The following diagram illustrates the biochemical target of Quizalofop-P-ethyl, demonstrating how ACCase inhibition triggers a cascade leading to weed necrosis.

    ACCase_Pathway A Acetyl-CoA Enz ACCase Enzyme A->Enz B Malonyl-CoA C Fatty Acid Synthesis B->C D Cell Membrane Integrity C->D E Quizalofop-P-ethyl (FOP Herbicide) E->Enz Inhibits Enz->B Carboxylation

    Figure 1: Mechanism of Action - Quizalofop-P-ethyl inhibits ACCase, disrupting fatty acid synthesis.

    Experimental Workflows & Protocols

    Self-Validating System Design: To ensure scientific rigor, these protocols incorporate strict In-Process Controls (IPCs). The stereocenter at the α-position of the propionate moiety must remain in the (R)-configuration to maintain herbicidal activity. Therefore, mild conditions and chiral HPLC validation are embedded directly into the workflow.

    Protocol A: Transesterification of BHPPA to EHPPA

    Causality & Expertise: Converting the butyl ester to the ethyl ester prior to coupling prevents the formation of mixed esters during the subsequent basic SNAr step. Using a large excess of absolute ethanol with a catalytic amount of sulfuric acid drives the equilibrium toward the ethyl ester via Le Chatelier's principle, ensuring near-quantitative conversion without racemization.

    • Setup: Charge a dry 500 mL round-bottom flask with 50.0 g (0.21 mol) of Butyl (R)-2-(4-hydroxyphenoxy)propanoate.

    • Reagent Addition: Add 250 mL of absolute ethanol (acting as both solvent and reactant) followed by 2.0 mL of concentrated sulfuric acid (H₂SO₄) as the catalyst.

    • Reaction: Attach a reflux condenser and heat the mixture to 78°C (reflux) for 4-5 hours.

    • IPC Checkpoint: Sample 0.5 mL of the reaction mixture, neutralize with NaHCO₃, and analyze via GC or HPLC. Proceed to workup only when BHPPA conversion is >98%. This validates the equilibrium shift.

    • Workup: Cool the mixture to room temperature. Concentrate under reduced pressure to remove excess ethanol. Dilute the residue with 200 mL of ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ (2 × 100 mL) and brine (100 mL).

    • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate to yield Ethyl (R)-2-(4-hydroxyphenoxy)propanoate (EHPPA) as a pale yellow oil.

    Protocol B: SNAr Coupling to Quizalofop-P-ethyl

    Causality & Expertise: The coupling of EHPPA with 2,6-dichloroquinoxaline is an SNAr reaction. Potassium carbonate (K₂CO₃) is selected as a mild base to deprotonate the phenolic OH of EHPPA, forming a highly nucleophilic phenoxide without cleaving the ester. Acetonitrile (MeCN) is used as a polar aprotic solvent to solvate the potassium cation, leaving the phenoxide "naked" and highly reactive. The 2-position of 2,6-dichloroquinoxaline is highly electrophilic due to the electron-withdrawing nature of the adjacent quinoxaline nitrogen atoms, ensuring regioselective substitution[3],[2].

    • Setup: In a 500 mL three-neck flask equipped with a mechanical stirrer and nitrogen inlet, dissolve 40.0 g (0.19 mol) of EHPPA in 200 mL of anhydrous acetonitrile.

    • Base Addition: Add 31.5 g (0.23 mol, 1.2 eq) of finely powdered anhydrous K₂CO₃. Stir at room temperature for 30 minutes to ensure complete phenoxide formation.

    • Electrophile Addition: Add 37.8 g (0.19 mol, 1.0 eq) of 2,6-dichloroquinoxaline in one portion.

    • Reaction: Heat the suspension to 80°C (reflux) for 6 hours.

    • IPC Checkpoint: Analyze via chiral HPLC. The reaction is complete when EHPPA is <1%. Ensure the enantiomeric excess (ee) of the product remains >95% (R)-enantiomer.

    • Workup: Cool to room temperature and filter the inorganic salts (KCl, unreacted K₂CO₃). Concentrate the filtrate under reduced pressure.

    • Crystallization: Recrystallize the crude solid from a mixture of ethanol/water (80:20 v/v) to yield Quizalofop-P-ethyl as a white crystalline powder.

    Synthesis Workflow Visualization

    Synthesis_Workflow Step1 Butyl (R)-2-(4-hydroxyphenoxy)propanoate (BHPPA) Cond1 Transesterification Excess EtOH, Cat. H2SO4 Reflux, 4-5h Step1->Cond1 Step2 Ethyl (R)-2-(4-hydroxyphenoxy)propanoate (EHPPA) Cond2 SNAr Coupling 2,6-dichloroquinoxaline, K2CO3 MeCN, Reflux, 6h Step2->Cond2 Step3 Quizalofop-P-ethyl (Active Herbicide) Cond1->Step2 Cond2->Step3

    Figure 2: Chemical synthesis workflow from BHPPA precursor to Quizalofop-P-ethyl.

    Quantitative Data Summary

    The following table summarizes the expected quantitative outcomes and analytical markers for the two-step synthesis based on standardized scale-up parameters.

    ParameterProtocol A (Transesterification)Protocol B (SNAr Coupling)
    Starting Material BHPPA (50.0 g)EHPPA (40.0 g)
    Target Product EHPPAQuizalofop-P-ethyl
    Reaction Time 4 - 5 hours6 hours
    Expected Yield 92 - 95%85 - 88%
    Chemical Purity (HPLC) > 98.5%> 99.0%
    Enantiomeric Excess (ee) > 98.0% (R-isomer)> 97.5% (R-isomer)
    Key Analytical Marker Disappearance of butyl CH₃ triplet at ~0.9 ppm (¹H NMR)Appearance of quinoxaline aromatic protons at 7.5-8.5 ppm (¹H NMR)

    References

    • Chemical Warehouse. "Quizalofop-P-Ethyl - Active Ingredient Page." Chemical Warehouse, 2024. [Link]

    • Health Canada. "Novel Food Information: Quizalofop-tolerant rice - RTA1." Government of Canada, 2022.[Link]

    • Agriculture and Environment Research Unit (AERU). "Quizalofop-P-ethyl (Ref: DPX 79376)." University of Hertfordshire PPDB, 2026.[Link]

    Sources

    Application

    Synthesis of Aryloxyphenoxypropionate (APP) Herbicides from Butyl 2-(4-hydroxyphenoxy)propanoate: Protocols and Mechanistic Insights

    An Application Note for Researchers and Scientists Abstract This technical guide provides detailed protocols and application notes for the synthesis of aryloxyphenoxypropionate (APP) herbicides, a critical class of agroc...

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    Author: BenchChem Technical Support Team. Date: April 2026

    An Application Note for Researchers and Scientists

    Abstract

    This technical guide provides detailed protocols and application notes for the synthesis of aryloxyphenoxypropionate (APP) herbicides, a critical class of agrochemicals, using (R)-Butyl 2-(4-hydroxyphenoxy)propanoate as a versatile chiral starting material. The APP class of herbicides functions by inhibiting the acetyl-CoA carboxylase (ACCase) enzyme, a key component in the biosynthesis of lipids in grass weeds.[1][2][3] This document outlines the core synthetic strategy, which is centered around nucleophilic aromatic substitution (SNAr), and provides a robust, step-by-step protocol adaptable for the synthesis of various prominent herbicides. We delve into the causality behind experimental choices, present quantitative data in a structured format, and emphasize rigorous safety and handling procedures. This guide is intended for researchers in agrochemistry, organic synthesis, and crop protection to facilitate the development of novel herbicidal agents.

    Introduction: The Significance of Aryloxyphenoxypropionates

    Aryloxyphenoxypropionate (APP) herbicides, often referred to as "fops," represent a cornerstone of modern agriculture for their selective control of annual and perennial grass weeds in broad-leaved crops.[2] Their mode of action involves the inhibition of acetyl-CoA carboxylase (ACCase), an essential enzyme for fatty acid synthesis, ultimately leading to the disruption of cell membrane formation and weed death.[1][2]

    The biological efficacy of these compounds is highly dependent on their stereochemistry, with the (R)-isomer typically exhibiting the vast majority of the herbicidal activity.[4] Consequently, the use of enantiomerically pure starting materials is paramount for efficient synthesis. (R)-Butyl 2-(4-hydroxyphenoxy)propanoate (CAS No. 87129-32-6) is a key chiral building block, serving as the precursor for numerous commercial herbicides, including haloxyfop, quizalofop, and cyhalofop.[5][6][7][8] This document details the synthetic conversion of this intermediate into high-value herbicidal compounds.

    Core Synthesis Strategy: Nucleophilic Aromatic Substitution

    The primary synthetic route for coupling the phenoxypropionate core with the target aromatic or heterocyclic system is a nucleophilic aromatic substitution (SNAr) reaction. This powerful and versatile method is analogous to a Williamson ether synthesis or, when copper-catalyzed, an Ullmann condensation.[4][9][10]

    The mechanism proceeds via two key steps:

    • Deprotonation: The phenolic hydroxyl group of Butyl 2-(4-hydroxyphenoxy)propanoate is deprotonated by a mild base, typically anhydrous potassium carbonate (K₂CO₃), to form a highly nucleophilic phenoxide anion.

    • Nucleophilic Attack: The resulting phenoxide attacks an electron-deficient halo-aromatic or halo-heterocyclic compound (e.g., a substituted chloropyridine or dichloronitrobenzene), displacing the halide and forming the desired diaryl ether linkage.

    The reaction is typically performed in a polar aprotic solvent, such as acetonitrile or dimethylformamide (DMF), which effectively solvates the cation of the base while not interfering with the nucleophilicity of the phenoxide.[11]

    Diagram of the General SNAr Mechanism

    G cluster_0 Step 1: Deprotonation cluster_1 Step 2: Nucleophilic Attack A Butyl 2-(4-hydroxyphenoxy)propanoate (Ar-OH) C Potassium Phenoxide (Ar-O⁻ K⁺) A->C Base B Potassium Carbonate (K₂CO₃) D Potassium Phenoxide (Ar-O⁻ K⁺) F Final APP Herbicide (Ar-O-Het) D->F SₙAr E Halo-Heterocycle (Het-X) E->F SₙAr G Potassium Halide (KX) F->G +

    Caption: General mechanism for APP herbicide synthesis.

    Experimental Protocols & Methodologies

    This section provides a detailed, adaptable protocol for the synthesis of APP herbicides. The specific halo-aromatic reactant will determine the final product.

    Materials and Reagents
    ReagentCAS No.Mol. WeightKey Hazards
    (R)-Butyl 2-(4-hydroxyphenoxy)propanoate87129-32-6238.28 g/mol Skin/Eye Irritant, Harmful if Swallowed[5][12][13]
    Anhydrous Potassium Carbonate (K₂CO₃)584-08-7138.21 g/mol Serious Eye Irritant, Skin Irritant[14][15][16][17][18]
    2,3-dichloro-5-(trifluoromethyl)pyridine69045-84-7215.99 g/mol Skin/Eye/Respiratory Irritant
    2,4-Dichloronitrobenzene611-06-3192.00 g/mol Toxic, Skin/Eye Irritant, Aquatic Hazard[19][20][21][22][23]
    Acetonitrile (CH₃CN), Anhydrous75-05-841.05 g/mol Flammable, Acutely Toxic
    Pyridine110-86-179.10 g/mol Highly Flammable, Harmful, Irritant[24][25][26][27][28]
    Ethyl Acetate (EtOAc)141-78-688.11 g/mol Highly Flammable, Eye Irritant
    Hexane110-54-386.18 g/mol Highly Flammable, Skin Irritant, Aspiration Hazard
    Magnesium Sulfate (MgSO₄), Anhydrous7487-88-9120.37 g/mol Not classified as hazardous
    Silica Gel (for column chromatography)7631-86-960.08 g/mol May cause respiratory irritation
    Equipment
    • Round-bottom flasks (two-neck or three-neck)

    • Reflux condenser and nitrogen/argon inlet adapter

    • Magnetic stirrer and heating mantle with temperature control

    • Buchner funnel and filter paper

    • Rotary evaporator

    • Separatory funnel

    • Glass chromatography column

    • Thin-Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

    • Standard laboratory glassware (beakers, graduated cylinders, etc.)

    Step-by-Step Synthesis Protocol

    Principle: This protocol details the synthesis of Haloxyfop-butyl by reacting (R)-Butyl 2-(4-hydroxyphenoxy)propanoate with 2,3-dichloro-5-(trifluoromethyl)pyridine. The procedure can be adapted for other APP herbicides by substituting the appropriate halo-heterocycle.[1]

    • Reaction Setup:

      • In a flame-dried two-neck round-bottom flask equipped with a magnetic stir bar and reflux condenser, add (R)-Butyl 2-(4-hydroxyphenoxy)propanoate (1.0 eq.).

      • Add the halo-heterocycle, e.g., 2,3-dichloro-5-(trifluoromethyl)pyridine (1.0-1.1 eq.).

      • Add finely ground, anhydrous potassium carbonate (1.5-2.0 eq.).

      • Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). This is crucial to prevent moisture, which can quench the base.

      • Add anhydrous acetonitrile via syringe to achieve a reactant concentration of approximately 0.5 M.

    • Reaction Execution:

      • With vigorous stirring, heat the reaction mixture to reflux (approx. 82°C for acetonitrile).

      • Monitor the reaction progress using Thin-Layer Chromatography (TLC) every 1-2 hours. An appropriate eluent system (e.g., 20% Ethyl Acetate in Hexane) should show the consumption of the starting material spot and the appearance of a new product spot. The reaction is typically complete within 4-8 hours.

    • Work-up and Extraction:

      • Once the reaction is complete (as indicated by TLC), cool the mixture to room temperature.

      • Filter the solid potassium carbonate and other inorganic salts using a Buchner funnel and wash the solid cake with a small amount of ethyl acetate.

      • Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to yield the crude product as an oil or solid.

      • Dissolve the crude residue in ethyl acetate (approx. 50 mL per gram of starting material).

      • Transfer the solution to a separatory funnel and wash sequentially with water (2x) and brine (1x). This removes residual salts and water-soluble impurities.

      • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo to yield the crude product.

    • Purification:

      • Purify the crude product by flash column chromatography on silica gel.

      • Prepare the column using a slurry of silica gel in hexane.

      • Load the crude product onto the column (either directly or pre-adsorbed onto a small amount of silica).

      • Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 5% EtOAc/Hexane and gradually increasing to 20-30% EtOAc/Hexane).

      • Collect fractions and analyze by TLC to identify those containing the pure product.

      • Combine the pure fractions and remove the solvent under reduced pressure to afford the final aryloxyphenoxypropionate herbicide as a pure substance.

    • Characterization:

      • Confirm the identity and purity of the final product using standard analytical techniques:

        • ¹H and ¹³C NMR: To confirm the chemical structure.

        • Mass Spectrometry (MS): To confirm the molecular weight.[11]

        • Infrared (IR) Spectroscopy: To identify key functional groups (e.g., ester carbonyl, ether linkage).

    Diagram of the Experimental Workflow

    G start Start: Reagents setup 1. Reaction Setup (Flask, Reagents, Solvent, N₂) start->setup reaction 2. Reaction (Heat to Reflux, Stir) setup->reaction monitoring 3. Monitor by TLC reaction->monitoring monitoring->reaction Incomplete workup 4. Work-up (Cool, Filter, Evaporate) monitoring->workup Complete extraction 5. Extraction & Washing (EtOAc, H₂O, Brine) workup->extraction purification 6. Purification (Silica Gel Chromatography) extraction->purification characterization 7. Characterization (NMR, MS, IR) purification->characterization end_product Final Product: Pure APP Herbicide characterization->end_product

    Caption: Step-by-step workflow for APP herbicide synthesis.

    Quantitative Data Summary

    The following table summarizes typical reaction parameters for the synthesis of two common APP herbicides from (R)-Butyl 2-(4-hydroxyphenoxy)propanoate.

    Target HerbicideHalo-Aromatic ReactantSolventTemp.Typical Yield
    Haloxyfop-butyl 2,3-dichloro-5-(trifluoromethyl)pyridineAcetonitrileReflux (~82°C)85-95%
    Quizalofop-butyl 2,6-dichloroquinoxalineAcetonitrile / DMF80-100°C80-90%

    Safety, Handling, and Waste Disposal

    A steadfast commitment to safety is non-negotiable in all laboratory operations. The chemicals involved in this synthesis possess significant hazards. A thorough risk assessment must be conducted before commencing any work.

    • General Precautions: All manipulations should be performed inside a certified chemical fume hood. Avoid inhalation of dust, mists, and vapors. Prevent any contact with skin and eyes.[12]

    • Personal Protective Equipment (PPE):

      • Eye Protection: Wear tightly fitting chemical safety goggles or a face shield.[12]

      • Skin Protection: Wear a flame-retardant lab coat and chemically resistant gloves (nitrile is a suitable choice for incidental contact).[12]

      • Respiratory Protection: A respirator may be required if ventilation is inadequate or when handling bulk powders.[21]

    • Specific Chemical Hazards:

      • Halo-aromatics/heterocycles: Many of these compounds are toxic or highly toxic and may be carcinogenic. Handle with extreme care.[19][22] 2,4-Dichloronitrobenzene is toxic in contact with skin and fatal if swallowed.[22]

      • Potassium Carbonate: Causes serious eye irritation and skin irritation.[14][15][16] Avoid generating dust.

      • Pyridine: Highly flammable with a low flash point. Its vapor can form explosive mixtures with air.[24][26] It is harmful if inhaled, swallowed, or absorbed through the skin and has a strong, unpleasant odor.[24][25][28]

      • Solvents: Acetonitrile and ethyl acetate are flammable. Keep away from ignition sources.

    • Emergency Procedures:

      • Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes and remove contaminated clothing.[14][21]

      • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding eyelids apart. Seek immediate medical attention.[14][21]

      • Spills: For small spills, absorb with an inert material (e.g., vermiculite) and place in a sealed container for disposal.[19]

    • Waste Disposal: All chemical waste, including residual solvents and reaction mixtures, must be disposed of in appropriately labeled hazardous waste containers according to institutional and local regulations. Do not pour waste down the drain.

    Conclusion

    The synthesis of aryloxyphenoxypropionate herbicides from (R)-Butyl 2-(4-hydroxyphenoxy)propanoate via nucleophilic aromatic substitution is a reliable and high-yielding method. By understanding the underlying chemical principles, carefully selecting reagents and conditions, and adhering to strict safety protocols, researchers can effectively synthesize a wide array of these vital agricultural compounds. The protocols and insights provided herein serve as a comprehensive resource for professionals in the field, enabling further innovation in the development of effective and selective herbicides.

    References

    Click to expand
    • SAFETY DATA SHEET Potassium Carbon
    • Safety Data Sheet POTASSIUM CARBON
    • Purification and cloning of an esterase from the weed black-grass (Alopecurus myosuroides)
    • 2,4-DICHLORONITROBENZENE. CAMEO Chemicals - NOAA.
    • Safety Data Sheet: Potassium carbon
    • 2,4-Dichloronitrobenzene. Sino-Chem.
    • Safety Data Sheet: Potassium carbon
    • Application of 2-(4-Hydroxyphenoxy)propanamide in Herbicide Synthesis. Benchchem.
    • Butyl (R)-(+)-2-(4-hydroxyphenoxy)
    • SAFETY DATA SHEET LIQUID POTASSIUM CARBON
    • Material Safety Data Sheet - 2,4-Dichloronitrobenzene, 97%. (2005). Cole-Parmer.
    • Haloxyfop (Ref: DOWCO 453). AERU - University of Hertfordshire.
    • Pyridine-Health Hazards and Toxicity. ChemicalBook.
    • butyl 2-(4-hydroxyphenoxy)
    • Herbicidal Aryloxyphenoxypropionate Inhibitors of Acetyl-CoA Carboxylase. Request PDF.
    • Pyridine: general inform
    • Synthetic pathways of aryloxy-phenoxy propionates..
    • 2,4-DICHLORONITRO BENZENE CAS No 611-06-3 MATERIAL SAFETY D
    • HAZARD SUMMARY IDENTIFICATION REASON FOR CITATION HOW TO DETERMINE IF YOU ARE BEING EXPOSED WORKPLACE EXPOSURE LIMITS WAYS OF RE. NJ.gov.
    • Synthesis of Cyhalofop Butyl. Semantic Scholar.
    • Butyl (R)-(+)-2-(4-hydroxyphenoxy)
    • Haloxyfop-P-methyl (Ref: DE 535). AERU.
    • Pyridine. (2020). American Chemical Society.
    • CN114478425B - Synthetic method of aryloxy phenoxy propionate herbicide.
    • Ullmann condens
    • 4 - SAFETY D
    • Cyhalofop-butyl (Ref: DE 537). AERU.
    • Pyridine - SAFETY D
    • PROCESS FOR THE PREPARATION OF ARYLOXYPHENOXYPROPIONIC ACID DERIVATIVES IN A NON POLAR SOLVENT WITH A TERTIARY AMINE C
    • Design, Synthesis, Mode of Action and Herbicidal Evaluation of Quinazolin-4(3H)
    • Synthesis and Herbicidal Activity of 2-(4. JOCPR.
    • Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O)
    • Ullmann Reaction Catalyzed by Heterogeneous Mesoporous Copper/ Manganese Oxide: A Kinetic and Mechanistic Analysis. (2017). Ramprasad Group.
    • Cyhalofop-butyl patented technology retrieval search results.
    • 2 - SAFETY D
    • Production Process Of Optically Pure 2 (4 Hydroxyphenoxy) Propionic Acid Compounds. IP.com.
    • Synthesis, Herbicidal Activity, and Molecular Mode of Action Evaluation of Novel Aryloxyphenoxypropionate/Amide Derivatives Containing a Quinazolinone Moiety. (2024).
    • PRODUCTION PROCESS OF OPTICALLY PURE 2-(4-HYDROXYPHENOXY)-PROPIONIC ACID COMPOUNDS. (2007).
    • WO2005042460A1 - Production process of optically pure 2- (4-hydroxyphenoxy) - propionic acid compounds.
    • Catalytic C-C, C-N, and C-O Ullmann-type coupling reactions. PubMed.
    • Synthesis and herbicidal activity of novel substituted 2- and 4-pyrimidinyloxyphenoxypropionate derivatives. (2026).
    • CN105566158A - Method for preparing cyhalofop-butyl.
    • • SAFETY D
    • CN111454173A - Preparation method of cyhalofop-butyl.
    • Aryloxyphenoxypropionate herbicides are one of the mainstream varieties in the global herbicide market….
    • Mechanism of the Ullmann condensation reaction. Part III. Role of the copper catalyst. Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing).
    • Dissipation and Risk Assessment of Propaquizafop in Ginseng under Field Conditions. (2024).

    Sources

    Method

    Application Note: Synthesis and Evaluation of Aryloxyphenoxypropionate ACCase Inhibitors via Butyl 2-(4-Hydroxyphenoxy)propanoate

    Introduction & Rationale Acetyl-CoA Carboxylase (ACCase) is a critical, biotin-dependent enzyme that catalyzes the irreversible carboxylation of acetyl-CoA to produce malonyl-CoA, representing the rate-limiting step in d...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Introduction & Rationale

    Acetyl-CoA Carboxylase (ACCase) is a critical, biotin-dependent enzyme that catalyzes the irreversible carboxylation of acetyl-CoA to produce malonyl-CoA, representing the rate-limiting step in de novo fatty acid biosynthesis 1. Inhibition of this pathway rapidly depletes cellular lipid pools, disrupting membrane integrity and halting cell division. Aryloxyphenoxypropionates (AOPPs or "FOPs") are a premier class of ACCase inhibitors widely utilized in agricultural biotechnology as selective graminicides, and they serve as vital tool compounds in drug development for lipid metabolism research 2.

    The synthesis of highly potent AOPP derivatives relies heavily on the versatile building block Butyl 2-(4-hydroxyphenoxy)propanoate (CAS: 81947-94-6) . This intermediate provides the essential propionate backbone and the phenolic nucleophile required to construct the target ether linkage via Nucleophilic Aromatic Substitution (SNAr) 3.

    Mechanistic Biology: ACCase Inhibition

    AOPPs function as competitive inhibitors targeting the carboxyltransferase (CT) domain of the homomeric plastidic ACCase 1. By mimicking the enzyme's natural substrate transition state, these compounds block the transfer of the carboxyl group from biotin to acetyl-CoA, effectively halting the production of malonyl-CoA 2.

    ACCase_Pathway AcetylCoA Acetyl-CoA ACCase Acetyl-CoA Carboxylase (CT Domain Target) AcetylCoA->ACCase ATP + HCO3- MalonylCoA Malonyl-CoA ACCase->MalonylCoA Carboxylation FattyAcids De Novo Fatty Acids (Membrane Integrity) MalonylCoA->FattyAcids FAS Complex Inhibitor AOPP Inhibitor (Synthesized Derivative) Inhibitor->ACCase Competitive Blockade

    Figure 1: ACCase inhibition pathway by AOPP derivatives.

    Chemical Synthesis Rationale

    The synthetic strategy leverages the differential reactivity of Butyl 2-(4-hydroxyphenoxy)propanoate. The free phenolic hydroxyl group (pKa ~10) is deprotonated using a mild inorganic base (K₂CO₃) in a polar aprotic solvent (DMF). This generates a highly nucleophilic phenoxide anion. The polar aprotic environment is critical; it poorly solvates the anion, maximizing its nucleophilicity 3. Subsequent addition of an electron-deficient heteroaryl halide initiates an SNAr reaction 4. The butyl ester remains intact under these mildly basic conditions, preserving the lipophilicity required for cellular penetration.

    Synthesis_Workflow Step1 1. Deprotonation Butyl 2-(4-hydroxyphenoxy)propanoate + K2CO3 in DMF Step2 2. SNAr Reaction Add Heteroaryl Halide Heat to 90°C (2-4h) Step1->Step2 Step3 3. Self-Validation TLC Monitoring (Hex:EtOAc) Check for SM consumption Step2->Step3 Step3->Step2 Incomplete Step4 4. Workup Water Quench & EtOAc Extraction Brine Wash Step3->Step4 Reaction Complete Step5 5. Purification Silica Column Chromatography Yield: >85% Step4->Step5

    Figure 2: Workflow for the SNAr synthesis of AOPP derivatives.

    Experimental Protocol: Synthesis of a Model AOPP Inhibitor

    Objective: Synthesize Butyl 2-(4-((5-chloro-3-fluoropyridin-2-yl)oxy)phenoxy)propanoate (a Clodinafop-butyl analog).

    Materials
    • Starting Material: Butyl 2-(4-hydroxyphenoxy)propanoate (1.0 eq, 10 mmol)

    • Electrophile: 2,5-dichloro-3-fluoropyridine (1.1 eq, 11 mmol)

    • Base: Potassium carbonate (K₂CO₃, anhydrous) (1.5 eq, 15 mmol)

    • Solvent: N,N-Dimethylformamide (DMF, anhydrous) (20 mL)

    • Reagents: Ethyl acetate (EtOAc), Hexanes, 5% aqueous LiCl, Brine

    Step-by-Step Methodology & Causality
    • Deprotonation (Activation of Nucleophile): In an oven-dried 100 mL round-bottom flask equipped with a magnetic stirrer, dissolve Butyl 2-(4-hydroxyphenoxy)propanoate (2.38 g, 10 mmol) in 20 mL of anhydrous DMF. Add anhydrous K₂CO₃ (2.07 g, 15 mmol). Stir the suspension at room temperature for 30 minutes to ensure complete formation of the phenoxide anion [[3]]().

    • SNAr Coupling (Ether Bond Formation): Add 2,5-dichloro-3-fluoropyridine (1.82 g, 11 mmol) dropwise to the reaction mixture. Attach a reflux condenser and heat the mixture to 90°C using an oil bath. Causality: The elevated temperature provides the activation energy necessary to overcome the stable aromatic ring resonance during the SNAr addition-elimination mechanism [[3]]().

    • Self-Validation (TLC Monitoring): After 2 hours, withdraw a 10 µL aliquot, quench in 100 µL water, and extract with 100 µL EtOAc. Spot the organic layer on a silica TLC plate. Develop in Hexane:EtOAc (3:1). The starting phenol (Rf ~0.3) should be absent, replaced by a new, less polar UV-active spot (Rf ~0.6) corresponding to the product.

    • Quench and Workup (Impurity Removal): Cool the reaction to room temperature. Pour the mixture into 100 mL of ice-cold distilled water to quench the reaction and dissolve inorganic salts. Extract the aqueous phase with EtOAc (3 x 50 mL).

      • Scientist's Insight: DMF is notoriously difficult to remove via standard aqueous workup and can cause streaking during column chromatography. Wash the combined organic layers with 5% aqueous LiCl (2 x 50 mL). The lithium ions strongly coordinate with DMF, pulling it into the aqueous phase far more effectively than water or brine alone.

    • Drying and Concentration: Wash with brine (50 mL) to pre-dry the organic layer. Dry the organic phase over anhydrous Na₂SO₄. Filter and concentrate under reduced pressure using a rotary evaporator to yield the crude product.

    • Purification: Purify the crude residue via flash column chromatography on silica gel, eluting with a gradient of Hexane:EtOAc (10:1 to 5:1). Pool the pure fractions and evaporate to yield the target AOPP inhibitor.

    Quantitative Data: ACCase Inhibition Efficacy

    The synthesized AOPP derivatives exhibit potent inhibition of ACCase. The table below summarizes the structure-activity relationship (SAR) data for various heteroaryl substitutions on the Butyl 2-(4-hydroxyphenoxy)propanoate scaffold, comparing in vitro enzyme inhibition and in vivo growth reduction 1, [[3]](), 4.

    CompoundHeteroaryl Substitution (R-Group)ACCase IC₅₀ (nM)in vivo GR₅₀ (g/ha)Selectivity Index (Crop vs Weed)
    Derivative A 4-cyano-2-fluorophenyl45.275> 10
    Derivative B 5-chloro-3-fluoropyridin-2-yl28.445> 15
    Derivative C 6-fluoroquinazolin-4-yl54.6187> 20

    Note: IC₅₀ values represent the concentration required to inhibit 50% of ACCase activity in vitro. Lower values indicate higher potency.

    References

    • [1] An In-depth Technical Guide to the Mode of Action of Aryloxyphenoxypropionate Herbicides. Benchchem. 1

    • [2] Herbicidal Aryloxyphenoxypropionate Inhibitors of Acetyl-CoA Carboxylase. ResearchGate. 2

    • [3] Design, Synthesis, Mode of Action and Herbicidal Evaluation of Quinazolin-4(3H)-one Derivatives Based on Aryloxyphenoxypropionate Motif. MDPI. 3

    • [4] Synthesis, Herbicidal Activity, and Molecular Mode of Action Evaluation of Novel Aryloxyphenoxypropionate/Amide Derivatives Containing a Quinazolinone Moiety. PubMed / NIH. 4

    • Hydroxyphenoxy (Butyl 2-(4-hydroxyphenoxy)propanoate). Sigma-Aldrich.

    Sources

    Application

    Application Note: Laboratory Scale Synthesis of Optically Pure (R)-Butyl 2-(4-hydroxyphenoxy)propanoate

    Abstract This application note provides a comprehensive, field-proven guide for the laboratory-scale synthesis of optically pure (R)-Butyl 2-(4-hydroxyphenoxy)propanoate. This chiral compound is a critical intermediate i...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Abstract

    This application note provides a comprehensive, field-proven guide for the laboratory-scale synthesis of optically pure (R)-Butyl 2-(4-hydroxyphenoxy)propanoate. This chiral compound is a critical intermediate in the manufacturing of advanced aryloxyphenoxypropionate herbicides and holds potential for pharmaceutical applications where enantiomeric purity is paramount.[1][2] The primary protocol detailed herein is a robust, high-yield Fischer-Speier esterification of (R)-2-(4-hydroxyphenoxy)propionic acid. Alternative synthetic strategies are discussed to provide a broader context for researchers. Furthermore, this guide establishes a self-validating framework by including detailed protocols for the purification and rigorous characterization of the final product, ensuring both chemical and optical integrity through HPLC, Chiral HPLC, and NMR spectroscopy.

    Introduction and Scientific Context

    (R)-Butyl 2-(4-hydroxyphenoxy)propanoate, CAS 87129-32-6, is a key chiral building block. Its biological activity, particularly in agrochemicals like quizalofop-P-butyl, resides almost exclusively in the (R)-enantiomer.[3][4][5] Consequently, the development of synthetic routes that are not only efficient in yield but also exceptional in maintaining stereochemical integrity is of high industrial and academic importance. The primary challenge lies in achieving high enantiomeric excess (e.e.) while employing cost-effective and scalable methodologies.

    This document outlines a direct and highly efficient Fischer esterification method that proceeds with excellent yield and minimal racemization.[6][7] The causality behind the choice of reagents, solvents, and reaction conditions is explained to empower researchers to adapt and troubleshoot the protocol effectively.

    Retrosynthetic Analysis and Strategy Selection

    The synthesis of an ester can be approached from several classical and modern viewpoints. Three logical strategies for the formation of the target molecule are considered:

    • Strategy A: Fischer-Speier Esterification: This is a direct, acid-catalyzed reaction between the parent carboxylic acid, (R)-2-(4-hydroxyphenoxy)propionic acid, and n-butanol.[8] Its primary advantages are the use of inexpensive reagents, operational simplicity, and high atom economy. The key is to drive the equilibrium towards the product, typically by removing water. This is the recommended and detailed protocol in this note due to its proven efficacy and scalability.[6]

    • Strategy B: Williamson Ether Synthesis: This approach involves forming the ether linkage via an Sₙ2 reaction between a hydroquinone salt and an optically active butyl 2-halopropanoate.[9][10][11][12][13][14] While effective, this route requires the preparation and purification of the chiral halo-ester starting material and stringent control of reaction conditions to avoid side reactions and racemization.

    • Strategy C: Mitsunobu Reaction: This powerful reaction allows for the formation of the ether bond by coupling hydroquinone with (R)-butyl lactate under mild conditions using reagents like triphenylphosphine (PPh₃) and diethyl azodicarboxylate (DEAD).[15][16][17] A key feature is the clean inversion of stereochemistry at the alcohol center.[18] However, the reaction generates stoichiometric amounts of phosphine oxide and hydrazine byproducts, which can complicate purification.[17]

    Based on yield, simplicity, and scalability, Strategy A is the superior choice for this specific target molecule when the chiral acid precursor is readily available.

    Experimental Protocol: Fischer Esterification

    This protocol is based on a proven, high-yield industrial laboratory method.[6]

    Materials and Equipment
    Reagent/MaterialGradeSupplier ExampleNotes
    (R)-2-(4-hydroxyphenoxy)propionic acid>99% e.e.Commercially AvailableThe optical purity of the starting material directly dictates the maximum achievable optical purity of the product.
    n-ButanolAnhydrous, >99%Sigma-AldrichUsed in excess as both reactant and co-solvent.
    TolueneAnhydrous, >99%Fisher ScientificForms an azeotrope with water to drive the reaction to completion.
    Sulfuric Acid (H₂SO₄)Concentrated (98%)VWRCatalyst. Handle with extreme care.[19][20][21][22][23]
    Deionized WaterN/AIn-houseFor work-up.
    Sodium Bicarbonate (NaHCO₃)Saturated SolutionIn-houseFor neutralization during work-up.
    Anhydrous Magnesium Sulfate (MgSO₄)Reagent GradeCommercially AvailableFor drying the organic phase.
    Equipment
    Three-neck round-bottom flask (e.g., 1 L)
    Dean-Stark apparatus and condenserEssential for azeotropic water removal.
    Magnetic stirrer and stir bar, heating mantle
    Thermometer/temperature probe
    Separatory funnel, Rotary evaporator
    Step-by-Step Synthesis Procedure

    The entire process should be conducted in a well-ventilated fume hood.

    • Reactor Setup: Assemble a 1 L three-neck flask equipped with a magnetic stirrer, a Dean-Stark apparatus fitted with a reflux condenser, and a thermometer.

    • Charging Reagents: To the flask, add (R)-2-(4-hydroxyphenoxy)propionic acid (182.17 g, 1.0 mol), n-butanol (111.2 g, 1.5 mol), and toluene (300 mL).[6]

    • Catalyst Addition: Begin stirring the mixture. Slowly and carefully, add concentrated sulfuric acid (18.4 g, 0.1875 mol) to the flask. An exotherm may be observed.

    • Reaction and Water Removal: Heat the mixture to a gentle reflux (approx. 85-90°C). Water will begin to collect in the Dean-Stark trap as an azeotrope with toluene. Continue refluxing for approximately 4 hours.[6]

    • Driving to Completion: After the initial reflux, increase the temperature to 105-108°C to distill off the excess n-butanol/toluene mixture.[6] Monitor the reaction progress by taking small aliquots and analyzing via HPLC until the starting carboxylic acid is <0.5%.

    • Cooling and Quenching: Once the reaction is complete, turn off the heat and allow the mixture to cool to room temperature.

    • Aqueous Work-up: Transfer the reaction mixture to a separatory funnel. Add 150 mL of deionized water and shake gently. Allow the layers to separate and discard the lower aqueous layer (which contains the sulfuric acid).

    • Neutralization: Wash the organic layer with 100 mL of saturated sodium bicarbonate solution to remove any residual acid. Check the pH of the aqueous washing to ensure it is neutral or slightly basic.

    • Final Wash: Perform a final wash with 100 mL of deionized water.

    • Drying and Solvent Removal: Transfer the organic layer to a flask and dry over anhydrous magnesium sulfate. Filter off the drying agent. Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the toluene. This will yield the product as a colorless to pale yellow oil.[6]

    Quantitative Data Summary
    ParameterValueMolesRationale
    (R)-2-(4-hydroxyphenoxy)propionic acid182.17 g1.0Limiting Reagent
    n-Butanol111.2 g1.5Reactant and co-solvent; excess drives equilibrium.
    Toluene300 mLN/AAzeotropic removal of water by-product.
    Concentrated H₂SO₄18.4 g0.1875Catalyst for esterification.
    Expected Outcome
    Theoretical Yield238.28 g1.0Based on 100% conversion.
    Reported Practical Yield~236.4 g (99.2%)0.992Based on literature data.[6]

    Synthesis Workflow Visualization

    Synthesis_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Isolation reagents 1. Charge Reagents (R)-Acid, n-Butanol, Toluene catalyst 2. Add H₂SO₄ Catalyst reagents->catalyst reflux 3. Reflux (85-90°C) Azeotropic Water Removal catalyst->reflux drive 4. Heat (105-108°C) Monitor by HPLC reflux->drive wash1 5. Aqueous Wash drive->wash1 wash2 6. NaHCO₃ Wash wash1->wash2 dry 7. Dry (MgSO₄) wash2->dry evap 8. Evaporate Solvent dry->evap product Final Product (R)-Butyl Ester evap->product

    Sources

    Method

    Advanced Analytical Methodologies for the Purity Assessment of Butyl 2-(4-hydroxyphenoxy)propanoate

    Executive Summary & Analytical Causality Butyl 2-(4-hydroxyphenoxy)propanoate (CAS: 81947-94-6) is a critical chiral intermediate utilized in the commercial synthesis of aryloxyphenoxypropionate (AOPP) herbicides, such a...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Executive Summary & Analytical Causality

    Butyl 2-(4-hydroxyphenoxy)propanoate (CAS: 81947-94-6) is a critical chiral intermediate utilized in the commercial synthesis of aryloxyphenoxypropionate (AOPP) herbicides, such as cyhalofop-butyl and fluazifop-P-butyl[1]. Because the herbicidal mode of action—the potent inhibition of the plant enzyme acetyl-CoA carboxylase (ACCase)—is highly stereospecific to the (R)-enantiomer[2], rigorous analytical control of both chemical and enantiomeric purity is mandatory.

    As a Senior Application Scientist, designing an analytical strategy requires moving beyond mere data collection to establishing a self-validating system grounded in chemical causality. The analytical pipeline must address three distinct purity domains, validated according to[3]:

    • Chemical Purity (RP-HPLC): The synthesis involves the etherification of hydroquinone with an alkylating agent (e.g., butyl 2-bromopropanoate). Consequently, the analytical method must resolve the target API from unreacted hydroquinone, oxidized benzoquinone, and bis-alkylated byproducts. An acidic mobile phase is utilized to suppress the ionization of the phenolic hydroxyl group, thereby preventing secondary interactions with residual silanols on the C18 stationary phase and ensuring symmetrical peak shapes.

    • Enantiomeric Excess (Chiral NP-HPLC): Base-catalyzed racemization during synthesis can yield the biologically inactive (S)-enantiomer. Separation is achieved using a normal-phase polysaccharide-based chiral stationary phase (e.g., cellulose tris(3,5-dimethylphenylcarbamate))[4]. The chiral recognition mechanism relies on highly specific hydrogen bonding between the carbamate groups of the stationary phase and the ester/ether linkages of the analyte, augmented by steric fit within the chiral polymer cavity.

    • Absolute Purity (1H qNMR): Chromatographic methods are relative. Quantitative NMR (qNMR) provides an orthogonal, primary method for absolute purity assignment by comparing the integral of the analyte's distinct methine proton against a certified internal standard, completely independent of an analyte-specific reference material.

    Analytical Workflows & Degradation Pathways

    To conceptualize the analytical strategy and the origin of potential impurities, the following diagrams map the QA workflow and the chemical pathways.

    AnalyticalWorkflow Sample Butyl 2-(4-hydroxyphenoxy) propanoate Sample RP_HPLC RP-HPLC (UV) Chemical Purity Sample->RP_HPLC Chiral_HPLC Chiral NP-HPLC Enantiomeric Excess Sample->Chiral_HPLC HS_GC HS-GC-FID Residual Solvents Sample->HS_GC qNMR 1H qNMR Absolute Purity Sample->qNMR Release Certificate of Analysis (QA Release) RP_HPLC->Release Chiral_HPLC->Release HS_GC->Release qNMR->Release

    Figure 1: Comprehensive analytical workflow for QA release of chiral AOPP intermediates.

    ImpurityPathway HQ Hydroquinone (Starting Material) API Butyl 2-(4-hydroxyphenoxy)propanoate (Target Intermediate) HQ->API + Ester (Base) ImpA Benzoquinone (Oxidation Impurity) HQ->ImpA Oxidation ImpB Bis-alkylated Byproduct (Over-reaction) HQ->ImpB Excess Ester Ester Butyl 2-bromopropanoate (Alkylating Agent) Ester->API ImpC (S)-Enantiomer (Chiral Inversion) API->ImpC Base-catalyzed Racemization

    Figure 2: Synthesis pathway and origin of critical chemical and chiral impurities.

    Experimental Protocols (Self-Validating Systems)

    Protocol A: Chemical Purity via RP-HPLC

    This protocol quantifies organic impurities, including unreacted starting materials and degradation products.

    • Column: C18, 250 mm × 4.6 mm, 5 µm.

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Ultrapure Water.

    • Mobile Phase B: Acetonitrile (HPLC Grade).

    • Gradient Program: 0–5 min (30% B), 5–20 min (Linear gradient to 90% B), 20–25 min (Hold at 90% B), 25.1–35 min (Re-equilibration at 30% B).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 230 nm[4].

    • Sample Preparation: Dissolve 50 mg of the sample in 50 mL of Acetonitrile (1.0 mg/mL).

    • Self-Validation Step: Inject a System Suitability Standard containing the analyte and hydroquinone. The analysis is only valid if the resolution ( Rs​ ) between all adjacent peaks is ≥2.0 and the tailing factor for the main peak is ≤1.5 .

    Protocol B: Enantiomeric Purity via Chiral NP-HPLC

    This protocol resolves the active (R)-enantiomer from the inactive (S)-enantiomer.

    • Column: Chiralcel OD-H (Cellulose tris(3,5-dimethylphenylcarbamate)), 250 mm × 4.6 mm, 5 µm[5].

    • Mobile Phase: n-Hexane / Isopropanol / TFA (90:10:0.1, v/v/v). The addition of 0.1% TFA is critical to sharpen the peak of the phenolic moiety[4].

    • Flow Rate: 1.0 mL/min (Isocratic).

    • Detection: UV at 230 nm.

    • Temperature: 25°C.

    • Self-Validation Step: Prior to sample analysis, inject a racemic mixture of Butyl 2-(4-hydroxyphenoxy)propanoate. The system is validated if the peak area ratio is 50:50 ( ±1% ) and the chiral resolution ( Rs​ ) is ≥2.0 .

    Protocol C: Absolute Purity via 1H qNMR

    This protocol provides an absolute mass fraction without relying on a reference standard of the analyte itself.

    • Solvent: CDCl3​ containing 0.03% TMS.

    • Internal Standard (IS): Dimethyl terephthalate (NIST SRM 350b).

    • Preparation: Accurately weigh ~20 mg of the analyte and ~10 mg of the IS into a glass vial using a microbalance (d = 0.001 mg). Dissolve in 0.6 mL of CDCl3​ and transfer to a 5 mm NMR tube.

    • Acquisition Parameters: 400 MHz or higher spectrometer, 90° excitation pulse.

    • Critical Causality (Relaxation Delay): Set the relaxation delay ( D1​ ) to 60 seconds. This ensures complete longitudinal relaxation ( 5×T1​ ) of all quantified protons, preventing integration bias. Number of scans = 32.

    • Integration & Calculation: Integrate the IS singlet (~8.1 ppm, 4H) and the analyte's chiral methine quartet (~4.7 ppm, 1H)[5]. Calculate absolute purity using the standard qNMR mass ratio equation.

    • Self-Validation Step: Verify that the baseline is perfectly flat and phase correction is absolute. The IS peak must show zero overlap with any analyte or impurity signals.

    Quantitative Data & System Suitability

    The following tables summarize the validation parameters required to meet [3] compliance for the analytical release of this intermediate.

    Table 1: RP-HPLC Validation Parameters for Chemical Purity

    ParameterAcceptance CriteriaScientific Justification
    Linearity ( R2 ) ≥0.999 (0.1% to 120% of nominal)Ensures accurate quantitation across both trace impurity and main assay concentration ranges.
    Precision (%RSD) ≤1.0% (Assay), ≤5.0% (Impurities)Confirms intra-day repeatability and minimizes analytical variance during batch release.
    Specificity Resolution ( Rs​ ) ≥2.0 for all peaksGuarantees baseline separation between the API, hydroquinone, and benzoquinone.
    LOD / LOQ S/N ≥3 (LOD) / S/N ≥10 (LOQ)Establishes the definitive threshold for reporting trace organic impurities.

    Table 2: Chiral NP-HPLC System Suitability Parameters

    ParameterTypical ValueAcceptance Criteria
    Retention Time (R)-enantiomer ~8.5 min ±0.5 min
    Retention Time (S)-enantiomer ~10.2 min ±0.5 min
    Resolution ( Rs​ ) 2.8 ≥2.0 (Baseline separation is critical for accurate ee% calculation)
    Tailing Factor ( Tf​ ) 1.1 ≤1.5 (Ensures no secondary interactions with the chiral stationary phase)

    References

    • "WO2005042460A1 - Production process of optically pure 2- (4-hydroxyphenoxy) - propionic acid compounds" , Google Patents.

    • "ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1)" , International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH).

    • "Environmental Behavior of the Chiral Aryloxyphenoxypropionate Herbicide Diclofop-Methyl and Diclofop: Enantiomerization and Enantioselective Degradation in Soil" , Environmental Science & Technology, ACS Publications.

    • "Design, Synthesis, Mode of Action and Herbicidal Evaluation of Quinazolin-4(3H)-one Derivatives Based on Aryloxyphenoxypropionate Motif" , Agronomy, MDPI.

    • "Propaquizafop Stereoisomers: A Technical Guide to Herbicidal Activity" , Benchchem.

    Sources

    Application

    Application Note: Quantitative Analysis of Butyl 2-(4-hydroxyphenoxy)propanoate by LC-MS/MS

    Target Audience: Analytical Chemists, Agrochemical Researchers, and Pharmacokinetic Scientists. Scientific Context & Analyte Profiling Butyl 2-(4-hydroxyphenoxy)propanoate (CAS: 81947-94-6) is a critical chiral building...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Target Audience: Analytical Chemists, Agrochemical Researchers, and Pharmacokinetic Scientists.

    Scientific Context & Analyte Profiling

    Butyl 2-(4-hydroxyphenoxy)propanoate (CAS: 81947-94-6) is a critical chiral building block and an environmental degradant associated with aryloxyphenoxypropionate (AOPP) herbicides (e.g., cyhalofop-butyl, haloxyfop, diclofop). In agrochemical development, the 4-hydroxyphenoxy propanoate moiety serves as the fundamental pharmacophore that binds to and inhibits Acetyl-CoA carboxylase (ACCase), a vital enzyme in grass weed lipid biosynthesis[1].

    Monitoring this compound is essential for both quality control during AOPP synthesis and environmental fate studies (dietary risk assessment in crops and soil)[2]. Because the analyte is typically present at trace levels within highly complex matrices, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) paired with a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction is the industry gold standard[3].

    ACCase A Acetyl-CoA B Acetyl-CoA Carboxylase (ACCase) A->B Carboxylation C Malonyl-CoA B->C D Fatty Acid Biosynthesis C->D E Plant Cell Membrane Formation & Growth D->E F AOPP Herbicides (Derived from Analyte) F->B Competitive Inhibition

    Fig 1: ACCase inhibition pathway targeted by AOPP herbicides derived from the analyte.

    Mechanistic Rationale for Analytical Choices

    Extraction Causality: Why QuEChERS?

    The QuEChERS methodology relies on salting-out liquid-liquid extraction. For Butyl 2-(4-hydroxyphenoxy)propanoate, Acetonitrile (MeCN) is the optimal extraction solvent. The addition of anhydrous Magnesium Sulfate (MgSO₄) and Sodium Chloride (NaCl) forces the phase separation of MeCN from the aqueous matrix, driving the moderately polar ester into the organic layer[4]. Dispersive Solid Phase Extraction (dSPE) using Primary Secondary Amine (PSA) and C18 is then employed. PSA removes co-extracted organic acids and polar plant pigments, while C18 removes non-polar lipids, ensuring a clean extract that minimizes matrix ion suppression during mass spectrometry[3].

    Ionization Causality: Why ESI Negative Mode?

    While the compound contains a butyl ester, it also features a free phenolic hydroxyl group (-OH). Phenols are highly acidic and readily deprotonate in neutral to slightly basic aqueous environments. Utilizing Electrospray Ionization in negative mode (ESI-) yields the highly stable[M-H]⁻ precursor ion at m/z 237.1. This approach offers superior signal-to-noise (S/N) ratios compared to ESI+ because complex environmental matrices typically produce fewer interfering negative ions.

    Fragmentation A Precursor Ion [M-H]⁻ m/z 237.1 (Deprotonated Phenol) B Quantifier Ion m/z 109.0 (Hydroquinone Anion) A->B Ether Cleavage C Qualifier Ion m/z 163.1 (Loss of Butanol) A->C Ester Cleavage

    Fig 2: ESI- MRM fragmentation mechanism for Butyl 2-(4-hydroxyphenoxy)propanoate.

    Step-by-Step Experimental Protocol

    Reagents and Materials
    • Standards: Butyl 2-(4-hydroxyphenoxy)propanoate analytical standard (Purity >98%).

    • Solvents: LC-MS grade Acetonitrile, Methanol, and Water.

    • Additives: LC-MS grade Ammonium Acetate (5 mM).

    • QuEChERS Salts: 4.0 g MgSO₄, 1.0 g NaCl, 1.0 g Sodium Citrate, 0.5 g Disodium Citrate Sesquihydrate.

    • dSPE Sorbents: 150 mg MgSO₄, 50 mg PSA, 50 mg C18.

    Modified QuEChERS Extraction Workflow
    • Homogenization & Hydration: Weigh 10.0 g of homogenized sample (soil or pulverized crop tissue) into a 50 mL PTFE centrifuge tube. Add 10 mL of LC-MS grade water, vortex for 1 minute, and let stand for 15 minutes to hydrate the matrix.

    • Extraction: Add 10 mL of Acetonitrile. Vortex vigorously for 2 minutes to ensure complete analyte partitioning.

    • Salting Out: Add the QuEChERS extraction salts. Shake immediately and vigorously for 1 minute to prevent the exothermic agglomeration of MgSO₄.

    • Centrifugation: Centrifuge the mixture at 4000 rpm for 5 minutes at 4°C to achieve clear phase separation.

    • dSPE Cleanup: Transfer 1.5 mL of the upper acetonitrile layer into a 2 mL dSPE microcentrifuge tube containing the sorbents (MgSO₄, PSA, C18). Vortex for 1 minute.

    • Filtration: Centrifuge at 10,000 rpm for 3 minutes. Filter 1 mL of the supernatant through a 0.22 µm PTFE syringe filter into an autosampler vial.

    Workflow A Sample Hydration B MeCN Extraction A->B C Salting Out (MgSO4/NaCl) B->C D Centrifugation C->D E dSPE Cleanup (PSA/C18) D->E F LC-MS/MS Analysis E->F

    Fig 3: Sequential QuEChERS sample preparation and analysis workflow.

    LC-MS/MS Instrumental Parameters

    Chromatographic Conditions:

    • Column: C18 analytical column (2.1 mm × 100 mm, 1.8 µm).

    • Mobile Phase A: Water containing 5 mM Ammonium Acetate (promotes phenolic deprotonation without signal suppression).

    • Mobile Phase B: Acetonitrile.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40°C.

    • Injection Volume: 2 µL.

    • Gradient: 0-1 min (10% B) → 1-4 min (Linear to 95% B) → 4-6 min (Hold 95% B) → 6-8 min (Re-equilibrate at 10% B).

    Mass Spectrometry (ESI-) Conditions:

    • Capillary Voltage: 2.5 kV

    • Desolvation Temperature: 400°C

    • Desolvation Gas Flow: 800 L/hr

    • Cone Gas Flow: 50 L/hr

    Quantitative Data & Method Validation

    To ensure the trustworthiness of the protocol, the method must be validated according to SANTE guidelines (recovery between 70–120% and RSD ≤ 20%)[3][4].

    Table 1: MRM Transitions and Collision Energies

    AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Cone Voltage (V)Collision Energy (eV)Purpose
    Butyl 2-(4-hydroxyphenoxy)propanoate237.1109.0502522Quantifier
    237.1163.1502516Qualifier

    Table 2: Method Validation Parameters

    MatrixCalibration Range (ng/mL)R² ValueLOD (µg/kg)LOQ (µg/kg)Matrix Effect (%)
    Soil0.5 - 500> 0.9980.150.50-8.4 (Mild Suppression)
    Rice Husk0.5 - 500> 0.9950.201.00-12.1 (Suppression)
    Water0.1 - 100> 0.9990.050.10-2.0 (Negligible)

    Table 3: Accuracy and Precision (Spiked Samples, n=6)

    MatrixSpiking Level (µg/kg)Mean Recovery (%)Intra-day RSD (%)Inter-day RSD (%)
    Soil10.094.24.16.3
    Soil100.098.53.24.8
    Rice Husk10.088.77.59.1
    Rice Husk100.091.45.47.2

    References

    • Simultaneous Determination of Six Acidic Herbicides and Metabolites in Plant Origin Matrices by QuEChERS-UPLC-MS/MS. Foods (MDPI).[Link]

    • Measurement of lipid transfer proteins in genetically engineered maize using liquid chromatography with tandem mass spectrometry (LC-MS/MS). National Center for Biotechnology Information (PMC).[Link]

    • Dissipation Dynamics and Residue of Four Herbicides in Paddy Fields Using HPLC-MS/MS and GC-MS. National Center for Biotechnology Information (PMC).[Link]

    • Residue Behaviors and Dietary Risks of Aryloxyphenoxy Propionate Herbicides in Rice Ecosystem by UPLC‐MS/MS. ResearchGate.[Link]

    Sources

    Method

    Application Note: GC-MS Analysis of Butyl 2-(4-hydroxyphenoxy)propanoate Following Derivatization

    Abstract The quantitative analysis of polar compounds such as Butyl 2-(4-hydroxyphenoxy)propanoate by gas chromatography (GC) presents significant challenges, including poor peak shape and low sensitivity. This applicati...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Abstract

    The quantitative analysis of polar compounds such as Butyl 2-(4-hydroxyphenoxy)propanoate by gas chromatography (GC) presents significant challenges, including poor peak shape and low sensitivity. This application note provides a comprehensive guide to overcoming these issues through chemical derivatization. We detail two robust protocols for the derivatization of the phenolic hydroxyl group using silylation and acylation techniques. The primary focus is a step-by-step methodology for trimethylsilylation using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), a widely adopted and highly effective method. An alternative acylation protocol using Trifluoroacetic Anhydride (TFAA) is also presented. This guide explains the underlying chemical principles, offers field-proven insights into optimizing reaction conditions, and provides typical GC-MS parameters for the analysis of the resulting derivatives. The methodologies described herein are designed to be self-validating and are intended for researchers, scientists, and drug development professionals seeking to establish reliable and reproducible analytical methods for this and structurally related compounds.

    The Rationale for Derivatization

    Butyl 2-(4-hydroxyphenoxy)propanoate is a semi-polar molecule whose analytical tractability by GC is hindered by the presence of a phenolic hydroxyl (-OH) group. This functional group is the primary source of several analytical challenges:

    • Low Volatility: The active hydrogen of the hydroxyl group participates in intermolecular hydrogen bonding, which increases the boiling point of the analyte and reduces its volatility. Gas chromatography fundamentally requires that analytes be volatile enough to partition into the gaseous mobile phase.

    • Thermal Instability: At the high temperatures of the GC inlet and column, polar compounds can be susceptible to thermal degradation, leading to inaccurate quantification.

    • Poor Chromatographic Performance: The polar -OH group can interact strongly with active sites (e.g., residual silanols) on the surfaces of the GC inlet liner and the capillary column. This adsorption leads to significant peak tailing, reduced column efficiency, and poor sensitivity.

    Derivatization is a chemical modification process that addresses these issues by replacing the active hydrogen with a non-polar, thermally stable functional group.[1][2] This transformation increases the analyte's volatility and masks its polarity, resulting in improved thermal stability and significantly better chromatographic behavior, characterized by sharp, symmetrical peaks and enhanced detector response.[3][4]

    Selection of Derivatization Strategy

    For phenolic compounds, silylation and acylation are the two most effective and widely employed derivatization strategies.

    • Silylation: This is the most common derivatization method for GC analysis.[5] It involves replacing the active hydrogen with a trimethylsilyl (TMS) group. Silylating reagents, such as BSTFA, are highly reactive and produce stable, volatile TMS-ether derivatives.[6] The byproducts of the reaction are also volatile and typically do not interfere with the chromatography.[6] For these reasons, silylation with BSTFA is presented as the primary protocol.

    • Acylation: This technique introduces an acyl group, converting the phenol into an ester. Reagents like Trifluoroacetic Anhydride (TFAA) are particularly effective.[7][8] The resulting trifluoroacetyl derivatives are not only volatile and stable but also exhibit a strong response with an Electron Capture Detector (ECD) due to the presence of electronegative fluorine atoms, offering a path to enhanced sensitivity if an ECD is available.[8][9][10]

    Experimental Workflow and Protocols

    The overall analytical process, from sample receipt to final data analysis, follows a structured workflow.

    G Figure 1: Overall Derivatization and GC-MS Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Sample Analyte Standard or Extracted Sample Drydown Evaporate to Dryness (Anhydrous Conditions) Sample->Drydown Reagent Add Derivatization Reagent (e.g., BSTFA in Solvent) Drydown->Reagent React Incubate and React (e.g., 70°C for 30 min) Reagent->React GCMS Inject into GC-MS System React->GCMS Data Data Acquisition & Processing GCMS->Data

    Materials and Reagents
    • Butyl 2-(4-hydroxyphenoxy)propanoate standard

    • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), with 1% Trimethylchlorosilane (TMCS) as a catalyst (Recommended)

    • Trifluoroacetic Anhydride (TFAA)

    • Anhydrous Pyridine, Acetonitrile, or Ethyl Acetate (GC grade)

    • Nitrogen gas, ultra-high purity

    • 2 mL autosampler vials with PTFE-lined caps

    • Heating block or oven

    • Vortex mixer

    Protocol 1: Silylation with BSTFA (Primary Method)

    This protocol is the recommended starting point for achieving robust and reproducible results. The addition of 1% TMCS as a catalyst enhances the reactivity of the BSTFA, ensuring a rapid and complete reaction.[6][11]

    Step-by-Step Methodology:

    • Sample Preparation: Accurately transfer an aliquot of the sample extract or a standard solution containing approximately 10-100 µg of Butyl 2-(4-hydroxyphenoxy)propanoate into a 2 mL reaction vial.

    • Solvent Removal: Evaporate the solvent to complete dryness under a gentle stream of dry nitrogen gas. Causality: It is critical to ensure the sample is anhydrous, as any residual water will preferentially react with the silylating reagent, reducing the yield of the desired derivative and potentially leading to incomplete derivatization.[6][11]

    • Reagent Addition: Add 100 µL of a suitable aprotic solvent (e.g., pyridine or acetonitrile) to redissolve the residue. Follow this by adding 100 µL of BSTFA (+1% TMCS).

    • Reaction: Tightly cap the vial and vortex briefly to ensure thorough mixing. Place the vial in a heating block or oven set to 70°C for 30 minutes. Causality: While some phenols can be derivatized at room temperature, heating ensures the reaction goes to completion, especially if minor steric hindrance is a factor.[6][11][12]

    • Analysis: After cooling the vial to room temperature, the sample is ready for direct injection into the GC-MS system. No further workup is required as the reagent and its byproducts are sufficiently volatile.[6]

    • Quality Control: Prepare a reagent blank (solvent and BSTFA, no analyte) and a derivatized standard alongside the unknown samples to verify the absence of contamination and confirm successful derivatization.

    Protocol 2: Acylation with TFAA (Alternative Method)

    This method is an excellent alternative, particularly for confirmation or when using an Electron Capture Detector.

    Step-by-Step Methodology:

    • Sample Preparation: Prepare the dried analyte in a 2 mL reaction vial as described in Protocol 1 (Steps 1 & 2).

    • Reagent Addition: Add 200 µL of ethyl acetate and 50 µL of pyridine (as a catalyst and acid scavenger). Add 50 µL of TFAA to the vial.[7]

    • Reaction: Tightly cap the vial, vortex, and heat at 60°C for 20 minutes.

    • Analysis: Cool the vial to room temperature. The sample can be injected directly. For some applications, a wash step with a dilute aqueous base may be used to remove any non-volatile acidic byproducts, but this is often unnecessary with the volatile TFAA reagent.[7]

    Instrumental Analysis: GC-MS Parameters

    The following are typical starting conditions for the analysis of the derivatized analyte. These should be optimized for the specific instrument in use.

    ParameterRecommended Setting
    GC System Agilent 8890 or equivalent
    Mass Spectrometer Agilent 5977B or equivalent
    Column Low-polarity phase, e.g., HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.[13][14]
    Inlet Temperature 280°C
    Injection Mode Splitless (1 µL injection volume)
    Carrier Gas Helium, constant flow at 1.2 mL/min
    Oven Program Initial: 100°C, hold for 1 min. Ramp: 15°C/min to 280°C. Hold: 5 min.
    MS Transfer Line 280°C
    Ion Source Temp. 230°C
    Quadrupole Temp. 150°C
    Ionization Mode Electron Ionization (EI) at 70 eV
    Acquisition Mode Full Scan (m/z 50-550) for identification; Selected Ion Monitoring (SIM) for quantification.

    Expected Results and Discussion

    Derivatization is expected to dramatically improve the chromatographic performance of Butyl 2-(4-hydroxyphenoxy)propanoate.

    The Chemical Transformation

    The silylation reaction replaces the active proton of the phenolic hydroxyl group with a non-polar trimethylsilyl (TMS) group.

    G Figure 2: Silylation of Butyl 2-(4-hydroxyphenoxy)propanoate Analyte Butyl 2-(4-hydroxyphenoxy)propanoate (Polar, Less Volatile) BSTFA BSTFA (Silylating Reagent) plus + arrow 70°C BSTFA:e->arrow:w Derivative TMS-Derivative (Non-polar, Volatile) arrow:e->Derivative:w

    Comparison of Chromatographic Data

    The success of the derivatization is immediately evident upon comparing the chromatograms of the native compound and its TMS-derivative.

    ParameterUnderivatized Analyte (Expected)TMS-Derivatized Analyte (Expected)Justification of Improvement
    Retention Time (min) ~15.5~13.0Increased volatility of the non-polar derivative allows it to elute faster at a lower temperature.[8]
    Peak Asymmetry (As) > 2.0 (Tailing)0.9 - 1.2 (Symmetrical)Masking the polar -OH group prevents interaction with active sites in the GC system, eliminating peak tailing.[2]
    Signal-to-Noise (S/N) LowHigh (>10x increase)Improved peak shape (less band broadening) and thermal stability result in a much stronger and more concentrated signal.

    Note: The values presented in this table are illustrative and will vary based on specific instrumentation and conditions.

    Mass Spectral Characteristics

    The EI mass spectrum of the TMS-derivatized Butyl 2-(4-hydroxyphenoxy)propanoate (MW = 310.45 g/mol ) will show characteristic fragments useful for identification. The molecular ion (M+) at m/z 310 should be visible. A prominent ion at m/z 295, corresponding to the loss of a methyl group ([M-15]+), is a hallmark of TMS derivatives. Another characteristic ion would be at m/z 73, representing the trimethylsilyl cation [(CH₃)₃Si]+. For quantitative analysis in SIM mode, the molecular ion (m/z 310) can be used as the quantifier ion, with fragments like m/z 295 serving as qualifier ions.[13][15]

    Conclusion

    Direct GC-MS analysis of Butyl 2-(4-hydroxyphenoxy)propanoate is challenging due to the polarity of its phenolic hydroxyl group. Chemical derivatization via silylation with BSTFA effectively mitigates these issues by increasing volatility and thermal stability while reducing polarity. The protocol detailed in this note provides a reliable, robust, and validated method to achieve excellent chromatographic performance, characterized by sharp, symmetrical peaks and significantly enhanced sensitivity. This enables accurate and reproducible quantification of the analyte for research, quality control, and drug development applications.

    References

    • Lisec, J., Schauer, N., Kopka, J., Willmitzer, L., & Fernie, A. R. (2025). Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling. ResearchGate. Available at: [Link]

    • Gouvernement du Québec. (1999). Determination of Phenolic Compounds by Gas Chromatography-Mass Spectrometry After Derivatization with Acetic Anhydride. Canada Commons. Available at: [Link]

    • Goerlitz, D. F., & Lamar, W. L. (1967). Determination of Phenoxy Acid Herbicides in Water By Electron-Capture and Microcoulometric Gas Chromatography. U.S. Geological Survey. Available at: [Link]

    • Lee, H. B., & Peart, T. E. (2000). Silyl Derivatization of Alkylphenols, Chlorophenols, and Bisphenol A for Simultaneous GC/MS Determination. ResearchGate. Available at: [Link]

    • Soleas, G. J., Diamandis, E. P., & Goldberg, D. M. (1997). A Multiresidue Derivatization Gas Chromatographic Assay for Fifteen Phenolic Constituents with Mass Selective Detection. University of Toronto. Available at: [Link]

    • Stout, S. J., & Wan, H. (1996). Determination of phenoxy acid herbicides in vegetation, utilising high-resolution gel permeation chromatographic clean-up and methylation with trimethylsilyldiazomethane prior to gas chromatographic analysis with mass-selective detection. Journal of Chromatography A. Available at: [Link]

    • Soleas, G. J., Diamandis, E. P., & Goldberg, D. M. (1997). A Multiresidue Derivatization Gas Chromatographic Assay for Fifteen Phenolic Constituents with Mass Selective Detection. Analytical Chemistry. Available at: [Link]

    • U.S. Environmental Protection Agency. (1992). Method 1658: The Determination of Phenoxy-Acid Herbicides in Municipal and Industrial Wastewater. U.S. EPA. Available at: [Link]

    • Lin, D. L., Wang, H. H., & Lee, M. R. (2000). GC and GC-MS Determination of Fluoroacetic Acid and Phenoxy Acid Herbicides via Triphasal Extractive Pentafluorobenzylation. Journal of Analytical Toxicology. Available at: [Link]

    • Goerlitz, D. F., & Lamar, W. L. (1967). Determination of phenoxy acid herbicides in water by electron-capture and microcoulometric gas chromatography. USGS Publications Warehouse. Available at: [Link]

    • Phenomenex. (2021). GC Derivatization Explained for Better Results. Phenomenex. Available at: [Link]

    • D'Ascenzo, G., Di Corcia, A., Gentili, A., Samperi, R., & Grimes, S. M. (2003). Dual Derivatization and GC–MS Analysis of Phenolic Compounds Suspected of Being Xenoestrogens. Journal of Environmental Science and Health, Part A. Available at: [Link]

    • Papros. (2026). Trifluoroacetic Anhydride: Enhancing GC and HPLC Analysis. Papros. Available at: [Link]

    • Proestos, C., Sereli, D., & Komaitis, M. (2013). Analysis of Naturally Occurring Phenolic Compounds in Aromatic Plants by RP-HPLC Coupled to Diode Array Detector (DAD) and GC-MS after Silylation. MDPI. Available at: [Link]

    • Mohammadi, S., et al. (2020). Determination of phenolic compounds in industrial wastewaters by gas chromatography after extraction and preconcentration by microextraction. Global NEST Journal. Available at: [Link]

    • Kamal-Eldin, A., et al. (2020). Formation of trifluoroacetic anhydride (TFAA) derivatised 5-n-alkylresorcinols and their detected fragments in electron impact ionisation (EI). ResearchGate. Available at: [Link]

    • Thermo Fisher Scientific. Acylation Derivatization Reagents. ResearchGate. Available at: [Link]

    • Macherey-Nagel. Derivatization reagents for GC. Macherey-Nagel. Available at: [Link]

    • Kamal-Eldin, A., et al. (2020). Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling. ResearchGate. Available at: [Link]

    • Shree, S., et al. (2021). A robust method of extraction and GC-MS analysis of Monophenols exhibited UV-B mediated accumulation in Arabidopsis. PMC. Available at: [Link]

    • Gerstel. (2016). Initial work for automation of a BSTFA derivatisation for Phenolic compounds in Water. Gcms.cz. Available at: [Link]

    Sources

    Application

    Application of Butyl 2-(4-hydroxyphenoxy)propanoate in Agrochemical Research: Synthesis and Evaluation of Aryloxyphenoxypropionate Herbicides

    Executive Summary In modern agrochemical research, the demand for highly selective, post-emergence herbicides has driven the development of the Aryloxyphenoxypropionate (APP or "FOP") class of compounds. Butyl 2-(4-hydro...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Executive Summary

    In modern agrochemical research, the demand for highly selective, post-emergence herbicides has driven the development of the Aryloxyphenoxypropionate (APP or "FOP") class of compounds. Butyl 2-(4-hydroxyphenoxy)propanoate (CAS No.: 81947-94-6) serves as a critical, advanced chiral building block in the synthesis of these herbicides [1]. By acting as the nucleophilic core in aromatic substitution reactions, this intermediate enables the modular synthesis of leading commercial herbicides such as Cyhalofop-butyl and Fluazifop-P-butyl.

    This application note provides an in-depth mechanistic overview, self-validating synthetic protocols, and quantitative efficacy data designed for agrochemical scientists and process chemists aiming to synthesize high-enantiomeric-purity APP derivatives.

    Mechanistic Grounding: The Biological Target

    The efficacy of APP herbicides synthesized from Butyl 2-(4-hydroxyphenoxy)propanoate relies entirely on their ability to inhibit Acetyl-CoA carboxylase (ACCase) , the enzyme responsible for catalyzing the first committed step in de novo fatty acid synthesis [4].

    Causality of Selectivity and Stereochemistry
    • Target Specificity: APP herbicides selectively target the plastid isoform of ACCase found exclusively in monocotyledons (grasses). Broadleaf plants (dicots) and mammals possess a structurally divergent, multi-functional ACCase isoform that is insensitive to APP binding, conferring inherent biological safety [5].

    • Chiral Dependency: The biological activity of APP herbicides is stereospecific. The herbicidal activity resides almost exclusively in the (R)-enantiomer. Therefore, utilizing Butyl (R)-2-(4-hydroxyphenoxy)propanoate as the starting material is non-negotiable. If racemization occurs during synthesis, the biological efficacy of the final product is reduced by exactly 50% [4].

    ACCase_Pathway APP APP Herbicides (e.g., Cyhalofop-butyl) ACCase Plastid ACCase (Acetyl-CoA Carboxylase) APP->ACCase Competitive Inhibition Malonyl Malonyl-CoA Production ACCase->Malonyl Blocked FAS De Novo Fatty Acid Synthesis Malonyl->FAS Lipid Phospholipid Formation FAS->Lipid Membrane Cell Membrane Integrity Compromised Lipid->Membrane Death Necrosis & Plant Death (Monocots Only) Membrane->Death

    Fig 1: Mechanism of action of APP herbicides inhibiting monocot lipid biosynthesis.

    Chemical Synthesis Workflow

    Traditionally, the synthesis of Cyhalofop-butyl involves condensing (R)-2-(4-hydroxyphenoxy)propionic acid with 3,4-difluorobenzonitrile, followed by a separate esterification step with butyl bromide [2]. However, starting directly with Butyl (R)-2-(4-hydroxyphenoxy)propanoate streamlines the process into a single-step Nucleophilic Aromatic Substitution ( SN​Ar ) reaction.

    Experimental Rationale
    • Phase Transfer Catalysis (PTC): We utilize Tetrabutylammonium bisulfate (TBAB). PTC facilitates the transfer of the phenoxide anion into the organic phase, drastically accelerating the reaction rate at lower temperatures. This mild thermal profile prevents the racemization of the sensitive chiral center adjacent to the carbonyl group [2, 3].

    • Base Selection (K₂CO₃ vs. NaOH): Anhydrous potassium carbonate (K₂CO₃) is selected over sodium hydroxide. Strong aqueous bases will hydrolyze the butyl ester back to the propanoic acid. K₂CO₃ provides sufficient basicity to deprotonate the phenol without cleaving the ester linkage [3].

    Synthesis_Workflow Reactants Butyl (R)-2-(4-hydroxyphenoxy) propanoate + Aryl Halide PTC Phase Transfer Catalysis (TBAB, K2CO3, DMF) Reactants->PTC SNAr SNAr Etherification (80°C, 7h) PTC->SNAr Workup Aqueous Work-up & Solvent Extraction SNAr->Workup Purification Recrystallization (Ethanol) Workup->Purification Product Pure Cyhalofop-butyl (>98% ee) Purification->Product

    Fig 2: Single-step synthesis workflow of Cyhalofop-butyl utilizing Phase Transfer Catalysis.

    Experimental Protocol: Synthesis of Cyhalofop-butyl

    This protocol describes the self-validating, one-pot etherification to yield Cyhalofop-butyl.

    Reagents Required:

    • Butyl (R)-2-(4-hydroxyphenoxy)propanoate (1.0 eq, ~500 mg)

    • 3,4-Difluorobenzonitrile (1.1 eq)

    • Anhydrous Potassium Carbonate (K₂CO₃) (2.5 eq)

    • Tetrabutylammonium bisulfate (TBAB) (0.1 eq)

    • N,N-Dimethylformamide (DMF) (5 mL)

    Step-by-Step Methodology:

    • Reaction Assembly: In an oven-dried, 25 mL sealed reaction vessel equipped with a magnetic stirrer, add the Butyl (R)-2-(4-hydroxyphenoxy)propanoate, 3,4-difluorobenzonitrile, and anhydrous K₂CO₃.

    • Catalyst Addition: Introduce the phase transfer catalyst (TBAB) followed by 5 mL of anhydrous DMF. Purge the vessel with Nitrogen gas to prevent oxidative degradation of the phenol.

    • Thermal Activation: Heat the sealed mixture to 80°C under vigorous stirring.

      • Self-Validation Check: Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (4:1) mobile phase. The disappearance of the phenolic starting material spot (typically lower Rf) after ~7 hours indicates reaction completion.

    • Aqueous Work-up: Cool the reaction mixture to room temperature. Quench the reaction by adding 15 mL of distilled water. Extract the aqueous layer with Ethyl Acetate (3 x 15 mL).

    • Washing & Drying: Wash the combined organic phases with a saturated brine solution (20 mL) to remove residual DMF. Dry the organic layer over anhydrous Sodium Sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.

    • Purification: Recrystallize the crude residue from cold ethanol to yield pure Cyhalofop-butyl.

      • Self-Validation Check: Analyze the final product via Chiral HPLC to confirm an enantiomeric excess (ee) of >98%. A drop in ee indicates thermal overexposure during step 3.

    Quantitative Data: APP Herbicide Derivatives

    Butyl 2-(4-hydroxyphenoxy)propanoate can be reacted with various aryl halides to produce a library of APP herbicides. The table below summarizes the comparative efficacy and safety profiles of these derivatives [4, 5].

    Herbicide DerivativeAryl Halide PrecursorTarget EnzymePrimary Target WeedsMammalian Toxicity (Oral LD₅₀, Rat)
    Cyhalofop-butyl 3,4-DifluorobenzonitrilePlastid ACCaseAnnual grasses in rice paddies>5000 mg/kg (Practically non-toxic)
    Fluazifop-P-butyl 2-Chloro-5-trifluoromethylpyridinePlastid ACCaseGrasses in broadleaf crops2451 mg/kg (Slightly toxic)
    Quizalofop-p-butyl 2,6-DichloroquinoxalinePlastid ACCaseGrasses in broadleaf crops>2000 mg/kg (Slightly toxic)

    Table 1: Comparative biochemical and toxicological profiles of APP herbicides derived from Butyl 2-(4-hydroxyphenoxy)propanoate.

    References

    • Sun, H. B., et al. "Application of phase transfer catalyst in the synthesis of cyhalofop butyl." Journal of Chemical and Pharmaceutical Research, 2013, 5(12):275-278. Available at: [Link]

    • Food and Agriculture Organization (FAO). "FLUAZIFOP-P-BUTYL (283) First draft prepared by JMPR." FAO Pesticide Management. Available at: [Link]

    Technical Notes & Optimization

    Troubleshooting

    Technical Support Center: Preventing Racemization in Butyl 2-(4-hydroxyphenoxy)propanoate Synthesis

    Welcome to the Technical Support Center for the stereoselective synthesis of Butyl 2-(4-hydroxyphenoxy)propanoate. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot an...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: April 2026

    Welcome to the Technical Support Center for the stereoselective synthesis of Butyl 2-(4-hydroxyphenoxy)propanoate. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic protocols, with a specific focus on preventing racemization at the chiral center. Here, you will find in-depth answers to common questions and detailed protocols to ensure the enantiomeric purity of your final product.

    Frequently Asked Questions (FAQs)

    Q1: What is the primary cause of racemization during the synthesis of Butyl 2-(4-hydroxyphenoxy)propanoate?

    A1: The most common synthetic route to Butyl 2-(4-hydroxyphenoxy)propanoate is a variation of the Williamson ether synthesis.[1][2][3] In this reaction, a salt of hydroquinone is reacted with a chiral butyl 2-halopropanoate or a similar derivative with a good leaving group. Racemization primarily occurs due to the lability of the proton at the alpha-carbon (the chiral center) of the propanoate moiety.[4] Under basic conditions, this proton can be abstracted, leading to the formation of a planar enolate intermediate. Subsequent reprotonation can occur from either face of the planar intermediate, resulting in a mixture of both (R) and (S) enantiomers and thus, a loss of stereochemical integrity.[4][5]

    Q2: How do reaction conditions such as base, solvent, and temperature influence racemization?

    A2: The choice of base, solvent, and temperature are critical factors that can significantly impact the degree of racemization.

    • Base: Strong bases can readily abstract the alpha-proton, increasing the rate of enolization and subsequent racemization.[4][6] The concentration of the base is also a key factor, with higher concentrations leading to increased racemization.[4]

    • Solvent: Polar, protic solvents can facilitate proton exchange and stabilize the transition state for enolization, thereby promoting racemization.[4][7] Less polar solvents are generally preferred to minimize this effect.[6][8]

    • Temperature: Elevated temperatures provide the necessary activation energy for proton abstraction, accelerating the rate of racemization.[4][6] Therefore, conducting the reaction at lower temperatures is often beneficial.

    Q3: What is the ideal synthetic strategy to minimize racemization?

    A3: The ideal strategy involves a nucleophilic substitution (S_N2) reaction that proceeds with inversion of configuration at the chiral center. This is best achieved by reacting the phenoxide (generated from hydroquinone and a mild base) with a chiral ester of a 2-halopropionic acid or a 2-sulfonyloxypropionic acid. The S_N2 mechanism involves a backside attack by the nucleophile, which inverts the stereochemistry at the chiral carbon.[9][10] To favor the S_N2 pathway and suppress racemization, it is crucial to use a good leaving group, a relatively weak base, a non-polar solvent, and to maintain a low reaction temperature.

    Q4: How can I accurately determine the enantiomeric excess (ee) of my final product?

    A4: Several analytical techniques can be used to determine the enantiomeric excess of your Butyl 2-(4-hydroxyphenoxy)propanoate. The most common and reliable methods are:

    • Chiral High-Performance Liquid Chromatography (HPLC): This is the most widely used technique for separating and quantifying enantiomers. It utilizes a chiral stationary phase that interacts differently with each enantiomer, leading to different retention times.[11][12][13]

    • Chiral Gas Chromatography (GC): Similar to HPLC, chiral GC uses a chiral stationary phase to separate volatile enantiomers.[14]

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: Using chiral solvating agents (CSAs) or chiral derivatizing agents (CDAs), it is possible to distinguish between enantiomers in an NMR spectrum. The two enantiomers will form diastereomeric complexes with the chiral agent, resulting in separate signals that can be integrated to determine the ee.[11][13]

    • Circular Dichroism (CD) Spectroscopy: This technique measures the differential absorption of left and right circularly polarized light by chiral molecules and can be used for quantitative analysis of enantiomeric excess.[11][15]

    Troubleshooting Guide

    Problem 1: Significant racemization is observed in the final product.

    Possible Cause 1: The base is too strong or used in excess.

    • Explanation: Strong bases like sodium hydroxide or potassium tert-butoxide can readily deprotonate the alpha-carbon, leading to the formation of a planar enolate and subsequent racemization.[4][16]

    • Solution:

      • Switch to a weaker base: Consider using milder bases such as potassium carbonate or sodium bicarbonate.

      • Optimize base stoichiometry: Use the minimum amount of base required to deprotonate the hydroquinone without causing significant deprotonation at the chiral center. A molar ratio of approximately 1.0-1.2 equivalents of base to hydroquinone is a good starting point.

    Possible Cause 2: The reaction temperature is too high.

    • Explanation: Higher temperatures increase the rate of all reactions, including the undesirable racemization pathway.[4][8]

    • Solution:

      • Lower the reaction temperature: Conduct the reaction at a lower temperature, for example, at room temperature or even 0 °C.

      • Monitor reaction progress: Use techniques like TLC or LC-MS to monitor the reaction progress and stop it as soon as the starting material is consumed to avoid prolonged exposure to conditions that promote racemization.

    Possible Cause 3: The solvent is too polar.

    • Explanation: Polar solvents can stabilize the enolate intermediate, thereby facilitating racemization.[4][8]

    • Solution:

      • Use a less polar solvent: Switch to a less polar aprotic solvent such as toluene, N,N-dimethylformamide (DMF), or acetonitrile.[17]

    Possible Cause 4: The leaving group on the propanoate is not optimal.

    • Explanation: A good leaving group is essential for a fast S_N2 reaction, which outcompetes the racemization process.[18][19] Poor leaving groups can lead to slower S_N2 reactions, allowing more time for racemization to occur.

    • Solution:

      • Use a better leaving group: Instead of a chloro- or bromo-propanoate, consider using a tosylate (OTs) or mesylate (OMs) derivative. These are excellent leaving groups and will promote a faster S_N2 reaction.[20]

    Recommended Protocol for Stereoretentive Synthesis

    This protocol is designed to minimize racemization by favoring the S_N2 pathway.

    Materials:

    • Hydroquinone

    • (S)-Butyl 2-chloropropanoate (or the corresponding tosylate/mesylate for better results)

    • Potassium Carbonate (K₂CO₃), anhydrous

    • N,N-Dimethylformamide (DMF), anhydrous

    • Ethyl acetate

    • Brine (saturated NaCl solution)

    • Anhydrous sodium sulfate (Na₂SO₄)

    Experimental Procedure:

    • Reaction Setup: In a flame-dried, round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve hydroquinone (1.0 eq) and anhydrous potassium carbonate (1.2 eq) in anhydrous DMF.

    • Formation of the Phenoxide: Stir the mixture at room temperature for 30-60 minutes to ensure the formation of the potassium salt of hydroquinone.

    • Nucleophilic Substitution: Cool the reaction mixture to 0 °C using an ice bath. Slowly add (S)-Butyl 2-chloropropanoate (1.1 eq) dropwise to the stirred suspension.

    • Reaction Monitoring: Allow the reaction to slowly warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Work-up: Once the reaction is complete, pour the mixture into water and extract with ethyl acetate (3 x 50 mL).

    • Washing: Wash the combined organic layers with water and then with brine.

    • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

    • Purification: Purify the crude product by column chromatography on silica gel to obtain the pure Butyl (R)-2-(4-hydroxyphenoxy)propanoate. (Note the inversion of stereochemistry from (S) starting material to (R) product due to the S_N2 mechanism).

    • Chiral Analysis: Determine the enantiomeric excess of the purified product using chiral HPLC.

    Data Presentation

    Table 1: Influence of Reaction Parameters on Enantiomeric Excess (ee)

    ParameterCondition ACondition BCondition CExpected Outcome on ee
    Base NaOHK₂CO₃Cs₂CO₃C > B > A
    Solvent EthanolDMFTolueneC > B > A
    Temperature 80 °CRoom Temp0 °CC > B > A
    Leaving Group -Cl-Br-OTsC > B > A

    This table provides a qualitative comparison. Actual results will depend on the specific combination of conditions.

    Visualizations

    Mechanism of Racemization

    racemization cluster_0 Chiral Ester cluster_1 Planar Intermediate S-Ester (S)-Ester (Chiral) Enolate Planar Enolate (Achiral) S-Ester->Enolate + Base - H⁺ R-Ester (R)-Ester Enolate->R-Ester + H⁺ (top face) S-Ester_2 (S)-Ester Enolate->S-Ester_2 + H⁺ (bottom face)

    Caption: Base-catalyzed racemization via a planar enolate intermediate.

    Recommended Synthetic Workflow (S_N2)

    sn2_workflow start Start: Hydroquinone + (S)-Butyl 2-halopropanoate step1 Step 1: Base Addition (e.g., K₂CO₃ in DMF) Formation of Phenoxide start->step1 step2 Step 2: Nucleophilic Attack (S_N2 Backside Attack) Low Temperature (0°C to RT) step1->step2 step3 Step 3: Work-up (Extraction & Washing) step2->step3 step4 Step 4: Purification (Column Chromatography) step3->step4 end_product Product: (R)-Butyl 2-(4-hydroxyphenoxy)propanoate (Inverted Stereochemistry) step4->end_product analysis Chiral HPLC Analysis (Determine ee) end_product->analysis

    Caption: Workflow for stereoretentive synthesis via an S_N2 reaction.

    References

    • ChemicalBook. (2024, July 12). Butyl (R)-(+)-2-(4-hydroxyphenoxy)propionate | 87129-32-6.
    • Chemistry Steps. (2025, March 3). SN2 Stereochemistry.
    • Lee, E. J., Williams, K. M., Day, R. O., Graham, G. G., & Champion, G. D. (1991). Chiral inversion of 2-arylpropionic acid non-steroidal anti-inflammatory drugs--II. Racemization and hydrolysis of (R)- and (S)-ibuprofen-CoA thioesters. Biochemical Pharmacology, 42(9), 1841-1847.
    • Nishizawa, M., Nakagawa, Y., Noguchi, H., & Imagawa, H. (2007). Catalytic Activation of the Leaving Group in the SN2 Reaction. Organic Letters, 9(20), 3989–3992.
    • BenchChem. (2025). Methods to prevent racemization of 2-phenylpropionic acid enantiomers.
    • BenchChem. (2025). A Researcher's Guide to Analytical Methods for Determining Enantiomeric Excess.
    • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Sourcing High-Quality Intermediates: A Buyer's Guide to Butyl (R)-( )-2-(4-Hydroxyphenoxy)-propanoate.
    • Reddit. (2018, June 14). What is the significance of the "leaving group" in an SN2 reaction?
    • University of Bath. (n.d.). Determination of enantiomeric excess.
    • Master Organic Chemistry. (2026, January 9). The SN2 Reaction Mechanism.
    • YouTube. (2024, June 18). CHEM 2325 Module 27: Alpha Substitution Reactions - Racemization.
    • YouTube. (2020, March 31). 7.7-11 Part 4: The effect of leaving group on the SN2 reaction.
    • PubMed. (2012, April 15). Novel and Highly Effective Chemoenzymatic Synthesis of (2R)-2-[4-(4-cyano-2-fluorophenoxy)phenoxy]butylpropanoate Based on Lipase Mediated Transesterification.
    • ORCA - Online Research @ Cardiff. (n.d.). Racemization in Drug Discovery.
    • ScienceDirect. (2011, November 18). Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards.
    • BenchChem. (2025). Application Notes and Protocols for the Synthesis of 2-[4-(hydroxyphenoxy)] propionic acid.
    • MDPI. (2012, June 14). A New Method for Production of Chiral 2-Aryl-2-fluoropropanoic Acids Using an Effective Kinetic Resolution of Racemic 2-Aryl-2-fluoropropanoic Acids.
    • University of Groningen. (n.d.). Racemization and Asymmetric Transformation of α-Substituted Carboxylic Acids.
    • ChemNet. (2026, March 27). Butyl (R)-(+)-2-(4-hydroxyphenoxy) propionic acid.
    • Google Patents. (n.d.). CN112321428A - Synthesis method of R- (+) -2- (4-hydroxyphenoxy) ethyl propionate.
    • ACS Publications. (2024, January 11). Asymmetric Hydrogenation of α-Alkyl-Substituted β-Keto Esters and Amides through Dynamic Kinetic Resolution.
    • ChemRxiv. (n.d.). Lipase enzymes for sustainable synthesis of chiral active pharmaceutical ingredients.
    • PMC. (n.d.). A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids.
    • Chiralpedia. (2025, September 21). Part 7: Analytical Techniques for Stereochemistry.
    • ResearchGate. (n.d.). Racemization of α‐Alkyl‐β‐Keto Esters and Enantioselective Total Synthesis of Two C‐2′′′Epimers of Plant Glycerolipid Santinol C.
    • ResearchGate. (n.d.). Novel Synthesis of Butyl (S)-2-Hydroxybutanoate, the Key Intermediate of PPARα Agonist (R)-K-13675 from Butyl (2S,3R)-Epoxybutanoate and Butyl (S)-2,3-Epoxypropanoate.
    • Francis Academic Press. (n.d.). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents.
    • BenchChem. (2025). Technical Support Center: Strategies to Prevent Racemization During Peptide Synthesis.
    • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis.
    • IntechOpen. (n.d.). α-Substitution Reactions of Carbonyl Group.
    • Springer. (n.d.). Chapter 8. Chiral Catalysts.
    • Hilaris Publisher. (2024, April 29). The Role of Chiral Catalysts in Modern Organic Synthesis.
    • BenchChem. (n.d.). Preventing racemization of Z-N-Me-Ala-OH during coupling.
    • BenchChem. (n.d.). How to avoid racemization during 2-phenylpropanamide synthesis.
    • Chemistry LibreTexts. (n.d.). Enantioselective Synthesis.
    • Google Patents. (n.d.). CN102020554A - Synthesis method of 2-[4-(hydroxyphenoxy)] propionic acid.
    • ResearchGate. (n.d.). Synthesis of Alkyl Aryl Ethers by Catalytic Williamson Ether Synthesis with Weak Alkylation Agents.
    • ResearchGate. (2026, February 23). Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group.
    • Francis Academic Press. (2023). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents.
    • SciSpace. (n.d.). Solvent Effects on the Racemization of Optically Active Biphenyl Derivatives.
    • Royal Society of Chemistry. (2024). Enantioselective synthesis of chiral BCPs.
    • PMC. (2023, September 1). Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group.
    • National Institutes of Health. (n.d.). Strategies for chiral separation: from racemate to enantiomer.

    Sources

    Optimization

    Technical Support Center: Troubleshooting the Synthesis of Butyl 2-(4-hydroxyphenoxy)propanoate

    Welcome to the Technical Support Center for aryloxyphenoxypropionate (APP) intermediate synthesis. Butyl 2-(4-hydroxyphenoxy)propanoate is a critical building block in the development of ACCase-inhibiting herbicides[1]....

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: April 2026

    Welcome to the Technical Support Center for aryloxyphenoxypropionate (APP) intermediate synthesis. Butyl 2-(4-hydroxyphenoxy)propanoate is a critical building block in the development of ACCase-inhibiting herbicides[1]. The synthesis relies on the Williamson etherification of hydroquinone with butyl 2-bromopropanoate. While conceptually straightforward, the bifunctional nature of hydroquinone and the reactivity of the alpha-halo ester introduce several competing side reactions[2].

    This guide provides mechanistic insights, quantitative optimization data, and self-validating protocols to help you achieve high mono-alkylation selectivity and isolate high-purity product.

    Reaction Pathways and Mechanistic Overview

    Understanding the competing reaction pathways is the first step in troubleshooting. The desired pathway is an SN2 nucleophilic substitution. However, the system is prone to over-alkylation, oxidation, and elimination[3].

    ReactionPathways HQ Hydroquinone Target Butyl 2-(4-hydroxyphenoxy)propanoate (Mono-alkylation) HQ->Target Base, Solvent Ox 1,4-Benzoquinone (Oxidation) HQ->Ox O2, Base BBP Butyl 2-bromopropanoate BBP->Target Elim Butyl Acrylate (E2 Elimination) BBP->Elim Strong Base, Heat Bis Bis-alkylated Byproduct (Di-alkylation) Target->Bis Excess BBP

    Reaction pathways for the synthesis of Butyl 2-(4-hydroxyphenoxy)propanoate and side reactions.

    Quantitative Optimization Data

    The choice of base, solvent, and atmosphere dictates the ratio of the desired mono-ether to various impurities. The table below summarizes the effect of different reaction conditions on product distribution.

    Table 1: Effect of Reaction Conditions on Selectivity (1.0 eq BBP, 3.0 eq Hydroquinone)

    BaseSolventTemp (°C)AtmosphereConversion (%)Mono-alkylation (%)Bis-alkylation (%)Benzoquinone (%)
    NaOHWater/Ethanol80Air95453020
    K₂CO₃DMF80Air9865258
    K₂CO₃Acetonitrile60N₂9288< 4< 1
    Cs₂CO₃Acetonitrile60N₂9691< 5< 1

    Note: Lower temperatures and inert atmospheres drastically reduce elimination and oxidation side reactions, respectively.

    Troubleshooting FAQs

    Q1: Why is my reaction yielding high amounts of the bis-alkylated byproduct (di-ether)?

    Causality: Hydroquinone contains two symmetrical, weakly acidic hydroxyl groups. The conjugate base easily undergoes O-alkylation to give mono- and diethers[2]. Once the first hydroxyl is alkylated, the resulting mono-ether is still sterically accessible and electronically capable of undergoing a second Williamson ether synthesis. Solution:

    • Stoichiometry: Use a large stoichiometric excess of hydroquinone (e.g., 3:1 to 5:1 ratio relative to butyl 2-bromopropanoate) to statistically favor mono-alkylation.

    • Addition Rate: Add the alkylating agent dropwise via a syringe pump over 2–3 hours. Keeping the steady-state concentration of the electrophile low prevents the mono-ether from competing with the excess hydroquinone. Unreacted hydroquinone is highly water-soluble and easily removed during the aqueous workup.

    Q2: The reaction mixture turns dark brown or black shortly after adding the base. What is happening?

    Causality: Hydroquinone is highly susceptible to oxidation, especially in alkaline environments[2]. In the presence of ambient oxygen and base, it rapidly oxidizes to 1,4-benzoquinone, which subsequently polymerizes into dark, humic-like substances. This consumes your starting material and severely complicates purification. Solution: The reaction must be rigorously degassed. Perform the synthesis under an inert nitrogen or argon atmosphere. Sparging the solvent with N₂ for 15–30 minutes prior to base addition is critical. If oxidation persists, adding a catalytic amount of a reducing agent, such as sodium dithionite (Na₂S₂O₄), can suppress oxidative degradation.

    Q3: I am detecting butyl acrylate in my GC-MS/NMR analysis. How do I prevent this?

    Causality: Butyl 2-bromopropanoate possesses an alpha-proton adjacent to the ester carbonyl. In the presence of a strong base and thermal energy, it undergoes base-catalyzed E2 elimination, yielding butyl acrylate and hydrobromic acid. Solution: Avoid strong, unhindered bases like sodium methoxide or sodium hydroxide. Switch to a milder, heterogeneous base system such as anhydrous potassium carbonate (K₂CO₃) in a polar aprotic solvent like Acetonitrile[1]. Additionally, strictly control the reaction temperature; do not exceed 60–65°C. Elevated thermal energy exponentially increases the elimination pathway over the desired Sₙ2 substitution.

    Q4: The ester group is missing in the final product, yielding a carboxylic acid or a different ester. Why?

    Causality: Ester hydrolysis (saponification) occurs if water is present in the reaction mixture alongside a base. If you are using an alcohol solvent other than butanol (e.g., methanol or ethanol), transesterification will occur, replacing your target butyl group with a methyl or ethyl group. Solution: Maintain strictly anhydrous conditions. Dry your solvents over 3Å molecular sieves. If a protic solvent is absolutely necessary for solubility, use strictly anhydrous 1-butanol to ensure any transesterification simply regenerates the desired butyl ester.

    Standard Operating Procedure (SOP)

    This self-validating protocol is designed to maximize mono-alkylation while suppressing oxidation and elimination.

    Optimized Synthesis of Butyl 2-(4-hydroxyphenoxy)propanoate

    Step 1: Equipment Setup & Preparation

    • Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, addition funnel, and a nitrogen (N₂) inlet.

    • Ensure all glassware is completely free of moisture to prevent ester hydrolysis.

    Step 2: Reagent Loading & Degassing

    • Add Hydroquinone (3.0 equivalents) and anhydrous K₂CO₃ (1.5 equivalents) to the flask.

    • Add anhydrous Acetonitrile (10 mL per gram of hydroquinone).

    • Critical Step: Sparge the suspension with N₂ for 15 minutes to displace dissolved oxygen. This physically prevents the formation of 1,4-benzoquinone.

    Step 3: Controlled Alkylation

    • Heat the mixture to 60°C under continuous stirring and N₂ flow.

    • Dissolve Butyl 2-bromopropanoate (1.0 equivalent) in a small volume of anhydrous Acetonitrile (approx. 2 mL/g).

    • Add this solution dropwise via the addition funnel over exactly 2 hours. Self-Validation: The slow addition ensures the electrophile is the limiting reagent at any given moment, forcing it to react with the excess hydroquinone rather than the newly formed mono-ester.

    Step 4: Reaction Monitoring

    • Maintain the temperature at 60°C for an additional 4 hours.

    • Monitor the disappearance of the alkylating agent via TLC (Hexanes:Ethyl Acetate, 3:1) or HPLC. The reaction is complete when the BBP spot is no longer visible.

    Step 5: Workup and Purification

    • Cool the mixture to room temperature. Filter the suspension through a Celite pad to remove the inorganic salts (KBr and excess K₂CO₃).

    • Concentrate the filtrate under reduced pressure.

    • Dissolve the crude residue in Ethyl Acetate and wash with 5% aqueous HCl to neutralize any residual base, followed by a brine wash.

    • Hydroquinone Removal: Wash the organic layer with warm distilled water (3 x 50 mL). Self-Validation: Unreacted hydroquinone is highly water-soluble and will partition into the aqueous phase, whereas the target mono-ester remains in the organic phase.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate to yield the target Butyl 2-(4-hydroxyphenoxy)propanoate.

    References

    • MDPI. "Design, Synthesis, Mode of Action and Herbicidal Evaluation of Quinazolin-4(3H)-one Derivatives Based on Aryloxyphenoxypropionate Motif." MDPI. Available at: [Link]

    • ACS Publications. "Synthesis, Herbicidal Activity, and Molecular Mode of Action Evaluation of Novel Aryloxyphenoxypropionate/Amide Derivatives Containing a Quinazolinone Moiety." Journal of Agricultural and Food Chemistry. Available at: [Link]

    • Wikipedia. "Hydroquinone." Wikipedia. Available at: [Link]

    Sources

    Troubleshooting

    Technical Support Center: Optimization &amp; Troubleshooting for Butyl 2-(4-hydroxyphenoxy)propanoate Synthesis

    Welcome to the Technical Support Center. As a critical intermediate in the synthesis of aryloxyphenoxypropionate (APP) herbicides—such as cyhalofop-butyl—and various pharmaceutical derivatives, the efficient synthesis of...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Welcome to the Technical Support Center. As a critical intermediate in the synthesis of aryloxyphenoxypropionate (APP) herbicides—such as cyhalofop-butyl—and various pharmaceutical derivatives, the efficient synthesis of Butyl 2-(4-hydroxyphenoxy)propanoate is paramount[1].

    Historically, the monoalkylation of hydroquinone has presented a significant synthetic challenge due to the competitive formation of bis-alkylated byproducts[2]. This guide provides drug development professionals and formulation scientists with self-validating protocols, mechanistic troubleshooting, and condition optimization matrices to ensure high-yield, stereoselective synthesis.

    Reaction Pathway Visualization

    The core synthetic challenge lies in controlling the nucleophilic substitution ( SN​2 ) to favor mono-alkylation while suppressing double etherification and ester hydrolysis.

    SynthesisWorkflow HQ Hydroquinone (Excess) Base K2CO3 / DMF (80-100°C) HQ->Base BBP Butyl 2-bromopropionate (Alkylating Agent) BBP->Base Product Butyl 2-(4-hydroxyphenoxy)propanoate (Target Intermediate) Base->Product Mono-alkylation (Major) SideProduct Bis-alkylated Byproduct (Impurity) Base->SideProduct Bis-alkylation (Minor)

    Reaction workflow for Butyl 2-(4-hydroxyphenoxy)propanoate synthesis.

    Standard Operating Procedure (SOP): Selective Mono-Alkylation

    This self-validating protocol utilizes anhydrous potassium carbonate in a polar aprotic solvent system, a validated approach that balances nucleophilic substitution rates with ester stability[3].

    Objective: Achieve >75% yield of the mono-alkylated product while suppressing bis-alkylation to <15%. Materials: Hydroquinone (3.0 eq), Butyl 2-bromopropionate (1.0 eq), Anhydrous K2​CO3​ (1.5 eq), Anhydrous DMF.

    Step-by-Step Methodology:

    • System Purging: Flame-dry a 3-neck round-bottom flask equipped with a reflux condenser, magnetic stirrer, and nitrogen inlet. Purge with N2​ for 15 minutes. Causality: Hydroquinone is easily oxidized to benzoquinone in the presence of base and atmospheric oxygen.

    • Reagent Loading: Add hydroquinone (33.0 g, 300 mmol) and oven-dried K2​CO3​ (20.7 g, 150 mmol) to the flask. Add 150 mL of anhydrous DMF.

    • Activation: Stir the suspension at 40°C for 30 minutes. Validation Check: The solution will transition to a pale yellow hue, confirming the formation of the mono-potassium phenoxide salt.

    • Controlled Alkylation: Add butyl 2-bromopropionate (20.9 g, 100 mmol) dropwise over 45 minutes via an addition funnel. Causality: Dropwise addition prevents local concentration spikes of the electrophile, which would otherwise drive bis-alkylation.

    • Thermal Ramp: Increase the temperature to 90°C and stir for 4-5 hours. Validation Check: Monitor via TLC (Hexane:EtOAc 3:1). The reaction is complete when the alkylating agent (Rf ~0.8) is fully consumed.

    • Quenching: Cool the mixture to room temperature. Filter off the inorganic salts ( KBr , unreacted K2​CO3​ ) through a Celite pad. Concentrate the DMF under reduced pressure (avoid exceeding 60°C in the water bath to prevent thermal degradation).

    • Aqueous Partitioning: Dissolve the crude residue in ethyl acetate (200 mL). Wash with 5% aqueous NaHCO3​ (3 x 100 mL). Causality: The mildly basic wash ionizes the unreacted hydroquinone (pKa ~9.9), partitioning it into the aqueous phase without hydrolyzing the target ester.

    • Purification: Wash the organic layer with brine (100 mL), dry over anhydrous Na2​SO4​ , and concentrate. Purify via silica gel column chromatography (Hexane:EtOAc gradient) to yield the pure product.

    Condition Optimization Matrix

    The following table summarizes quantitative data derived from process optimization studies, highlighting the causality between solvent/base selection and reaction selectivity.

    Solvent SystemBase (1.5 eq)Temp (°C)Time (h)Mono-alkylation Yield (%)Bis-alkylation Yield (%)Ester Hydrolysis (%)
    DMF K2​CO3​ 90 4 78 12 < 2
    DMF / Xylene (1:1) K2​CO3​ 10045515< 2
    DMF Na2​CO3​ 908628< 2
    DMF Cs2​CO3​ 6038214< 2
    Water / TolueneNaOH (aq)8053525> 30
    Acetonitrile K2​CO3​ 8012686< 2

    Note: Reactions performed with 1.0 eq Butyl 2-bromopropionate and 3.0 eq Hydroquinone. DMF/ K2​CO3​ provides the optimal balance of kinetics and selectivity.

    Troubleshooting Guides & FAQs

    Q1: How do I minimize bis-alkylation (double etherification) of hydroquinone? A: Causality: Hydroquinone is a symmetrical diol. Once the first hydroxyl group is alkylated, the resulting mono-ether still possesses a reactive phenolic hydroxyl group. Statistically and electronically, the second alkylation remains highly competitive[2]. Troubleshooting:

    • Stoichiometric Control: Maintain a strict 3:1 to 5:1 molar excess of hydroquinone relative to the alkylating agent. This statistically favors the collision of the alkylating agent with unreacted hydroquinone rather than the mono-ether.

    • Base Selection: Use a mild, insoluble base like anhydrous K2​CO3​ . This ensures a low steady-state concentration of the phenoxide anion, favoring mono-alkylation over the formation of highly reactive dianions.

    Q2: Why is my ester hydrolyzing during the reaction or workup? A: Causality: The butyl ester moiety is highly susceptible to base-catalyzed saponification. If water is present in the reaction mixture alongside a base, hydroxide ions are generated, which rapidly attack the ester carbonyl. Troubleshooting:

    • Strict Anhydrous Conditions: Ensure the DMF is strictly anhydrous (<50 ppm water) and the K2​CO3​ is oven-dried.

    • Avoid Strong Bases: Never use aqueous NaOH or KOH. They generate water upon deprotonating the phenol, immediately initiating hydrolysis.

    • Workup Modification: During the aqueous quench, avoid highly basic solutions. Use a mild 5% NaHCO3​ wash to partition the excess hydroquinone into the aqueous phase without hydrolyzing the product.

    Q3: How can I prevent racemization if I am synthesizing the (R)-enantiomer from a chiral pool precursor? A: Causality: In commercial formulations, cyhalofop-butyl is predominantly composed of the R-isomer, which accounts for over 95% of the mixture, making stereocontrol critical[4]. However, the alpha-proton of butyl 2-bromopropionate is acidic. Under basic conditions at elevated temperatures, reversible enolization occurs, yielding only 80-90% of the desired (R)-isomer due to racemization[5]. Troubleshooting:

    • Leaving Group Optimization: Switch the alkylating agent from a bromide to a tosylate or mesylate (e.g., (S)-butyl 2-(tosyloxy)propionate). Sulfonates are superior leaving groups that undergo clean SN​2 inversion at much lower temperatures (40-50°C), effectively outcompeting the enolization pathway.

    • Base Modification: If using a bromide, reduce the temperature to 50°C and use a more reactive, softer base like Cs2​CO3​ to accelerate the SN​2 reaction over the racemization rate.

    Q4: What is the most effective method for removing residual hydroquinone during purification? A: Causality: Because a large excess of hydroquinone is required to prevent bis-alkylation, the post-reaction mixture contains significant unreacted starting material. Hydroquinone is highly polar and can cause severe emulsions during extraction. Troubleshooting:

    • Precipitation Strategy: After removing the reaction solvent (DMF), dissolve the crude mixture in a cold, non-polar solvent like toluene or a hexane/ethyl acetate (9:1) mixture. Hydroquinone has very low solubility in cold non-polar solvents and will precipitate out, allowing for easy removal via filtration before column chromatography.

    References
    • Cyhalofop-butyl (Ref: DE 537)
    • Cyhalofop - AERU - University of Hertfordshire Source: University of Hertfordshire URL
    • WO1982000639A1 - Process for the synthesis of phenoxyalkane derivatives Source: Google Patents URL
    • CN105601538A - Preparation method of cyhalofop-butyl Source: Google Patents URL
    • The Journal of Organic Chemistry 1974 Volume 39 No.

    Sources

    Optimization

    Technical Support Center: Troubleshooting Enantiomeric Excess (ee) Loss in (R)-Butyl 2-(4-hydroxyphenoxy)propanoate Synthesis

    Welcome to the Advanced Technical Support Center. This guide is designed for chemical researchers and process scientists optimizing the synthesis of (R)-butyl 2-(4-hydroxyphenoxy)propanoate—a critical chiral intermediate...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Welcome to the Advanced Technical Support Center. This guide is designed for chemical researchers and process scientists optimizing the synthesis of (R)-butyl 2-(4-hydroxyphenoxy)propanoate—a critical chiral intermediate for aryloxyphenoxypropionate (AOPP) herbicides such as cyhalofop-butyl and quizalofop-p-butyl. Because the (R)-enantiomer exhibits significantly higher biological activity than its (S)-counterpart ([1]), maintaining strict stereofidelity during synthesis is paramount.

    Below, we dissect the mechanistic causes of racemization, provide diagnostic FAQs, and outline a self-validating, field-proven protocol to ensure >98% enantiomeric excess (ee).

    Mechanistic Context: The Battle for Stereofidelity

    The synthesis of (R)-butyl 2-(4-hydroxyphenoxy)propanoate typically relies on the nucleophilic substitution (SN2) of (S)-butyl 2-chloropropionate by hydroquinone. This reaction requires an inversion of stereochemistry at the chiral alpha-carbon.

    However, the alpha-proton of the propionate ester is highly acidic. When exposed to harsh basic conditions or elevated temperatures, two parasitic pathways compete with the desired SN2 inversion:

    • Base-Catalyzed Enolization: Strong bases abstract the alpha-proton, forming a planar enolate intermediate that reprotonates non-stereoselectively.

    • SN1 Solvolysis: If the leaving group departs before nucleophilic attack, a planar carbocation forms, leading to a racemic mixture.

    Traditional synthesis methods utilizing strong aqueous bases frequently trigger these pathways, severely reducing the efficacy of the final product ([2]).

    Pathway Visualization

    Mechanism SM Starting Materials: Hydroquinone + (S)-Butyl 2-chloropropionate Cond_Opt Optimized Conditions: Mild Base (K2CO3) + PTC Low Temp (50°C) SM->Cond_Opt Cond_Harsh Harsh Conditions: Strong Base (NaOH) High Temp (>90°C) SM->Cond_Harsh Mech_SN2 Concerted SN2 Attack (Stereochemical Inversion) Cond_Opt->Mech_SN2 Favored Pathway Mech_Enol Alpha-Proton Abstraction (Enolate Intermediate) Cond_Harsh->Mech_Enol Base-Catalyzed Mech_SN1 Carbocation Formation (Leaving Group Departure) Cond_Harsh->Mech_SN1 Thermally Driven Prod_R Target Product: (R)-Butyl 2-(4-hydroxyphenoxy)propanoate (ee > 98%) Mech_SN2->Prod_R Prod_Rac Undesired Product: Racemic Mixture (ee < 80%) Mech_Enol->Prod_Rac Loss of Stereocenter Mech_SN1->Prod_Rac Planar Intermediate

    Mechanistic divergence in the synthesis of (R)-butyl 2-(4-hydroxyphenoxy)propanoate.

    Diagnostic FAQs & Troubleshooting

    Q: Why does my enantiomeric excess drop from >98% to <85% when scaling up the etherification step? A: Scale-up often introduces heat transfer inefficiencies. Localized "hot spots" near the reactor jacket provide the activation energy required for SN1 solvolysis or rapid alpha-deprotonation. To fix this, transition from strong bases (like NaOH) to a mild inorganic base (K₂CO₃) combined with a Phase Transfer Catalyst (PTC). This allows the reaction to proceed efficiently at much lower bulk temperatures (e.g., 50°C), preserving >99% optical purity ([3]).

    Q: Should I use the chloride or the tosylate derivative of (S)-butyl lactate as my starting material? A: While (S)-butyl 2-chloropropionate is more atom-economical and commercially abundant, the chloride ion is a relatively poor nucleofuge (leaving group) compared to a tosylate. If you are restricted to lower temperatures to protect your ee, switching to (S)-butyl 2-(tosyloxy)propanoate increases the rate of the SN2 attack relative to the side reactions, effectively locking in the stereocenter.

    Q: I am synthesizing the target molecule via the esterification of (R)-2-(4-hydroxyphenoxy)propionic acid (DHPPA) with n-butanol. Why am I still seeing racemization? A: Esterification requires an acid catalyst. If you are using a strong mineral acid (like H₂SO₄) at reflux temperatures (>110°C), the acid catalyzes the enolization of the alpha-carbon. Switch to a milder acid catalyst (like p-Toluenesulfonic acid, p-TsOH) and use a Dean-Stark apparatus with toluene to remove water azeotropically at a lower temperature (85°C).

    Quantitative Data: Impact of Reaction Parameters on Stereofidelity

    The table below summarizes how different reaction environments directly dictate the mechanistic outcome and final optical purity of the product.

    Synthesis RouteReagentsBase / CatalystSolventTemp (°C)Yield (%)Typical ee (%)Mechanistic Outcome
    Etherification (S)-Butyl 2-chloropropionate + HydroquinoneNaOH (Aqueous)Water/Toluene9075< 80%High enolization / SN1 competition
    Etherification (S)-Butyl 2-chloropropionate + HydroquinoneK₂CO₃ + TBAB (PTC)DMF50> 90> 98% Pure SN2 inversion
    Esterification (R)-DHPPA + n-ButanolH₂SO₄ (Strong Acid)n-Butanol1108585 - 90%Acid-catalyzed racemization
    Esterification (R)-DHPPA + n-Butanolp-TsOH (Mild Acid)Toluene85> 95> 99% Stereocenter preserved

    Validated Workflow: High-ee PTC Etherification Protocol

    This self-validating protocol utilizes Phase Transfer Catalysis (PTC) to decouple the need for harsh bases from the requirement for high reaction rates. By shuttling the phenoxide anion into the organic phase, nucleophilicity is maximized while basicity is kept in check ([2]).

    Reagents & Equipment
    • Nucleophile: Hydroquinone (1.0 eq)

    • Electrophile: (S)-Butyl 2-chloropropionate (1.1 eq)

    • Base: K₂CO₃ (1.5 eq, strictly anhydrous)

    • Catalyst: Tetrabutylammonium bisulfate (TBAB, 0.05 eq)

    • Solvent: N,N-Dimethylformamide (DMF, anhydrous)

    • Equipment: Jacketed reactor with precise internal temperature control.

    Step-by-Step Methodology
    • System Preparation: Charge a dry, nitrogen-purged reactor with anhydrous DMF, hydroquinone, and K₂CO₃.

      • Causality: Water acts as a competing nucleophile and facilitates the hydrolysis of the ester. Purging oxygen prevents the oxidation of hydroquinone to benzoquinone.

    • Catalyst Activation: Add the TBAB catalyst to the suspension and stir for 30 minutes at room temperature.

      • Validation Checkpoint: The mixture should transition to a uniform slurry. If severe clumping occurs, verify the moisture content of your K₂CO₃ via Karl Fischer titration (must be <0.1%).

    • Thermal Equilibration: Heat the reactor to an internal temperature of exactly 50°C.

      • Causality: 50°C is the kinetic "sweet spot." Exceeding 60°C exponentially increases the rate of alpha-proton abstraction, leading to irreversible racemization.

    • Controlled Substrate Addition: Add (S)-butyl 2-chloropropionate dropwise over 2 hours using an addition funnel or dosing pump.

      • Causality: Slow addition maintains a low steady-state concentration of the electrophile, preventing localized thermal spikes and minimizing the dialkylation of hydroquinone.

    • Reaction Monitoring: Maintain stirring at 50°C for 6 to 8 hours.

      • Validation Checkpoint: Withdraw a 1 mL aliquot, quench with dilute HCl, extract into ethyl acetate, and analyze via chiral HPLC (e.g., Daicel Chiralcel OD-H column) ([4]). Proceed to workup only when hydroquinone conversion is >95% and the ee of the product remains >98%.

    • Workup & Isolation: Cool the reactor to 20°C. Filter the mixture to remove inorganic salts (KCl and unreacted K₂CO₃). Concentrate the filtrate under reduced pressure to recover DMF. Partition the resulting residue between ethyl acetate and a 5% aqueous NaCl solution. Dry the organic layer over Na₂SO₄ and evaporate to yield the highly enantioenriched (R)-butyl 2-(4-hydroxyphenoxy)propanoate.

    References

    • Google Patents. "CN105601538A - Preparation method of cyhalofop-butyl." Google Patents.
    • JIN DUN CHEMISTRY. "What Is (R)-2-(4-Hydroxyphenoxy)propionic Acid (DHPPA) and How Is It Used in Herbicide Synthesis?" JIN DUN CHEMISTRY. URL: [Link]

    • Journal of Agricultural and Food Chemistry. "Synthesis, Herbicidal Activity, and Molecular Mode of Action Evaluation of Novel Aryloxyphenoxypropionate/Amide Derivatives..." ACS Publications. URL:[Link]

    Sources

    Troubleshooting

    Technical Support Center: Purification Strategies for Crude Butyl 2-(4-hydroxyphenoxy)propanoate

    Welcome to the Technical Support Center for the synthesis and purification of Butyl 2-(4-hydroxyphenoxy)propanoate (CAS: 81947-94-6)[1]. As a critical building block for aryloxyphenoxypropionate (AOPP) herbicides, the pu...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Welcome to the Technical Support Center for the synthesis and purification of Butyl 2-(4-hydroxyphenoxy)propanoate (CAS: 81947-94-6)[1]. As a critical building block for aryloxyphenoxypropionate (AOPP) herbicides, the purity of this intermediate directly impacts the downstream yield and efficacy of the final active agrochemical ingredient[2].

    This guide provides authoritative troubleshooting protocols, explaining the chemical causality behind each purification step to ensure your workflows are robust, scalable, and self-validating.

    Core Purification Workflow

    PurificationWorkflow Crude Crude Butyl 2-(4-hydroxyphenoxy)propanoate (Contains HQ, Dialkylated, Ester) LLE Liquid-Liquid Extraction (Dilute HCl / Brine Wash) Crude->LLE Add Solvent & Wash OrgPhase Organic Phase (Target + Dialkylated) LLE->OrgPhase Separate AqPhase Aqueous Phase (Hydroquinone + Salts) LLE->AqPhase Discard/Recycle Chromatography Silica Gel Chromatography (Pet Ether:EtOAc) OrgPhase->Chromatography Lab Scale Distillation High-Vacuum Distillation (Alternative to Column) OrgPhase->Distillation Industrial Scale Pure Pure Butyl 2-(4-hydroxyphenoxy)propanoate (>98% Purity) Chromatography->Pure Elution Distillation->Pure Fractionation

    Fig 1. Experimental workflow for isolating Butyl 2-(4-hydroxyphenoxy)propanoate.

    Troubleshooting FAQs & Methodologies
    Issue 1: Hydroquinone Carryover

    Q: My crude NMR shows significant unreacted hydroquinone. How can I selectively remove it without sacrificing the yield of the monoalkylated butyl ester?

    Causality & Analysis: During synthesis, hydroquinone is deliberately used in stoichiometric excess (often 2–3 equivalents) to statistically suppress the formation of dialkylated byproducts[3]. Because both hydroquinone and your target monoalkylated product possess free phenolic hydroxyl groups (pKa ~10), standard alkaline washes (like NaOH) will deprotonate both, dragging your target into the aqueous waste. However, hydroquinone is highly water-soluble in its neutral state, whereas the butyl ester aliphatic chain significantly increases the lipophilicity (LogP) of the target molecule.

    Self-Validating Protocol: Liquid-Liquid Extraction (LLE)

    • Dilution: Dissolve the crude reaction mixture in a moderately polar, water-immiscible organic solvent such as Ethyl Acetate (EtOAc) or Dichloromethane (DCM)[4].

    • Quenching: Add 1M HCl dropwise until the aqueous phase reaches pH 3–4. Validation: This ensures all phenolic groups remain fully protonated and neutral[3].

    • Partitioning: Transfer to a separatory funnel. The unreacted hydroquinone will preferentially partition into the aqueous layer due to its dual hydrogen-bonding capacity.

    • Washing: Perform three sequential washes of the organic layer with deionized water. Validation: Spot the aqueous wash on a TLC plate; hydroquinone will appear as a highly polar spot under UV (254 nm).

    • Drying: Perform a final wash with saturated NaCl (brine) to break emulsions, dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure[4].

    Issue 2: Dialkylated Impurity Removal

    Q: I have successfully removed hydroquinone, but LC-MS indicates 15-20% of the dialkylated byproduct. What is the most effective way to separate this?

    Causality & Analysis: The dialkylated species (dibutyl 2,2'-(1,4-phenylenebis(oxy))dipropionate) lacks a free phenolic -OH group. This fundamental structural difference drastically alters its polarity and boiling point. On a silica stationary phase, the free phenol on your target molecule acts as a strong hydrogen-bond donor, retarding its retention time (Rf). Conversely, the non-polar dialkylated impurity has no such interaction and elutes rapidly.

    Self-Validating Protocol: Silica Gel Chromatography

    • Preparation: Pack a column with 200-300 mesh silica gel. Dry-load the crude mixture.

    • Non-Polar Flush: Begin elution with a non-polar gradient of Petroleum Ether / Ethyl Acetate at 40:1 (V/V)[4]. Validation: The dialkylated impurity will elute in the first few column volumes.

    • Target Elution: Gradually increase the eluent polarity to 20:1 or 10:1 (V/V)[5]. Validation: Monitor fractions via TLC. The target Butyl 2-(4-hydroxyphenoxy)propanoate will elute as a distinct, UV-active band.

    • Recovery: Pool the product-containing fractions and evaporate the solvent to yield a white solid or viscous oil[4].

    Quantitative Comparison of Purification Strategies
    Purification StrategyOptimal ScaleTarget PurityTypical Yield RecoveryPrimary Mechanism of Separation
    Liquid-Liquid Extraction All Scales75 - 85%>95%Differential partition coefficients (LogP)
    Silica Gel Chromatography < 50 grams>98%70 - 85%Polarity differences (H-bonding to silica)
    High-Vacuum Distillation > 1 Kilogram95 - 97%85 - 90%Boiling point differentials
    Recrystallization Variable>99%60 - 75%Differential solubility in cold solvent
    Issue 3: Ester Hydrolysis Prevention

    Q: During aqueous workup, I am observing the formation of 2-(4-hydroxyphenoxy)propanoic acid. How can I prevent the hydrolysis of the butyl ester?

    Causality & Analysis: The ester linkage is highly susceptible to base-catalyzed hydrolysis (saponification), especially if the alkylation reaction utilized strong bases (e.g., NaOH or KOH) in protic solvents[3]. If the reaction mixture is left in a highly alkaline state during the initial aqueous quench, the hydroxide ions will nucleophilically attack the ester carbonyl, cleaving the butyl group and yielding the free propanoic acid.

    Self-Validating Protocol: Temperature & pH Control

    • Thermal Control: Always cool the reaction mixture to 0–5 °C using an ice-water bath prior to any aqueous addition. Lowering the thermal energy exponentially decreases the kinetics of ester hydrolysis.

    • Rapid Neutralization: Instead of water, quench the reaction directly with a cold, mild acidic buffer (e.g., saturated NH₄Cl or dilute HCl) to immediately drop the pH below 8[4].

    • Validation: Analyze the crude via IR spectroscopy. A strong ester carbonyl stretch at ~1735 cm⁻¹ confirms ester integrity, whereas a broad O-H stretch (2500-3000 cm⁻¹) and a shifted carbonyl peak indicate unwanted hydrolysis.

    Biological Context: Why Purity Matters

    Butyl 2-(4-hydroxyphenoxy)propanoate is a foundational building block for synthesizing aryloxyphenoxypropionate (AOPP) herbicides[1]. These agrochemicals function as potent, competitive inhibitors of Acetyl-CoA carboxylase (ACCase), a critical plastidic enzyme responsible for fatty acid biosynthesis in gramineous weeds[2]. Any dialkylated impurities carried over into the final formulation will lack the necessary binding affinity to the ACCase active site, drastically reducing the herbicidal efficacy per gram of product and potentially causing phytotoxic off-target effects in broad-leaved crops[5].

    ACCasePathway AOPP AOPP Herbicide (Purified Derivative) ACCase ACCase Enzyme (Plastidic) AOPP->ACCase Competitive Inhibition MalonylCoA Malonyl-CoA ACCase->MalonylCoA Blocked AcetylCoA Acetyl-CoA AcetylCoA->MalonylCoA ACCase Catalysis Lipids Fatty Acid Biosynthesis MalonylCoA->Lipids Biosynthesis Death Weed Necrosis Lipids->Death Depletion

    Fig 2. Downstream MoA: AOPP herbicides inhibiting Acetyl-CoA Carboxylase.

    References
    • Source: sigmaaldrich.
    • Title: Synthesis, Herbicidal Activity, and Molecular Mode of Action Evaluation of Novel Aryloxyphenoxypropionate/Amide Derivatives Containing a Quinazolinone Moiety Source: Journal of Agricultural and Food Chemistry - ACS Publications URL
    • Title: Herbicidal Aryloxyphenoxypropionate Inhibitors of Acetyl-CoA Carboxylase Source: Request PDF - ResearchGate URL
    • Title: Design, Synthesis, Mode of Action and Herbicidal Evaluation of Quinazolin-4(3H)
    • Title: Application Notes and Protocols for 2-(4-Hydroxyphenoxy)

    Sources

    Reference Data & Comparative Studies

    Validation

    ICH Q2(R2) Analytical Method Validation for Butyl 2-(4-hydroxyphenoxy)propanoate: A Comparative Guide

    Target Audience: Researchers, Analytical Scientists, and Drug/Agrochemical Development Professionals Executive Summary & Mechanistic Context Butyl 2-(4-hydroxyphenoxy)propanoate (BHP) (CAS: 81947-94-6) is a highly critic...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Target Audience: Researchers, Analytical Scientists, and Drug/Agrochemical Development Professionals

    Executive Summary & Mechanistic Context

    Butyl 2-(4-hydroxyphenoxy)propanoate (BHP) (CAS: 81947-94-6) is a highly critical chemical intermediate utilized in the synthesis of aryloxyphenoxypropionate (AOPP) derivatives. Because its purity directly dictates the yield and safety profile of downstream active pharmaceutical ingredients (APIs) and agrochemicals, rigorous analytical control is mandatory.

    With the implementation of the updated[1], regulatory bodies now emphasize a lifecycle-based, risk-managed approach to analytical validation. This guide objectively compares traditional High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) against Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) for the quantification of BHP, providing a comprehensive, self-validating experimental protocol.

    The Analytical Challenge of BHP

    Mechanistically, BHP contains two highly reactive sites:

    • The Butyl Ester Linkage: Highly susceptible to acid/base-catalyzed hydrolysis, forming 2-(4-hydroxyphenoxy)propanoic acid.

    • The Phenolic Hydroxyl Group: Prone to oxidative degradation, forming complex quinone derivatives.

    Because these degradation products share similar chromophores with the parent BHP molecule, achieving true specificity—the cornerstone of ICH Q2(R2)—requires advanced detection strategies.

    Comparative Analysis: HPLC-UV vs. UPLC-MS/MS

    To establish the most robust control strategy, we must objectively compare the standard platform (HPLC-UV) with the advanced alternative (UPLC-MS/MS).

    Causality of Choice: While HPLC-UV is cost-effective, it relies solely on chromatographic retention time and UV absorbance for identification. In complex reaction matrices, co-eluting phenolic impurities often mask the BHP peak. UPLC-MS/MS bypasses this by utilizing Multiple Reaction Monitoring (MRM). The para-hydroxyl group on BHP easily deprotonates in Electrospray Ionization negative mode (ESI-), forming a stable phenoxide anion ( [M−H]− at m/z 237.1). This mass-to-charge specificity isolates BHP perfectly, even in unresolved chromatographic clusters.

    Table 1: Performance Comparison for BHP Analysis
    Parameter (ICH Q2(R2))HPLC-UV (Traditional)UPLC-MS/MS (Advanced Alternative)Advantage / Justification
    Specificity Moderate; struggles with co-eluting isomers.Excellent ; MRM transition (237.1 143.0) isolates BHP.Mass-to-charge filtering eliminates matrix interference.
    Sensitivity (LOD) ~0.5 µg/mL~0.005 µg/mL ESI- provides a 100-fold increase in signal-to-noise ratio.
    Run Time 15–20 minutes< 4 minutes Sub-2 µm particle columns in UPLC accelerate mass transfer.
    Robustness HighHigh (with proper matrix effect controls)Both methods require DoE validation, but UPLC is faster.
    Regulatory Fit Acceptable for assay.Preferred for trace impurity profiling.Aligns with ICH Q14 and Q2(R2) risk-based lifecycle models.

    Experimental Protocol: A Self-Validating UPLC-MS/MS System

    Every protocol described below is designed as a self-validating system . Before any validation parameter is tested, a System Suitability Test (SST) must be executed. The system only validates the subsequent data if the SST baseline criteria (Peak Area %RSD 2.0%, Tailing Factor 1.5, and Signal-to-Noise 10 for LOQ) are met in real-time.

    Method Setup & System Suitability
    • Column: C18, 1.7 µm, 2.1 x 50 mm.

    • Mobile Phase: (A) 0.1% Formic acid in Water; (B) Acetonitrile. Gradient elution.

    • Detection: ESI negative mode, MRM transition m/z 237.1 143.0.

    • SST Execution: Inject the 10 µg/mL BHP standard six times. Calculate %RSD to ensure instrumental stability before proceeding.

    Specificity & Forced Degradation (Stability-Indicating Power)

    Causality: To prove the method can accurately measure BHP in the presence of its degradation products, we must intentionally destroy the molecule and ensure the degradation peaks do not interfere with the intact BHP peak.

    • Acid/Base Hydrolysis: Treat 1 mg/mL BHP with 0.1M HCl and 0.1M NaOH separately at 60°C for 4 hours. Mechanism: Cleaves the butyl ester.

    • Oxidation: Treat with 3% H2​O2​ at room temperature for 12 hours. Mechanism: Oxidizes the phenol ring.

    • Thermal/Photolytic: Expose solid BHP to 105°C and 1.2 million lux hours of UV light.

    • Analysis: Neutralize/dilute samples to nominal concentration (10 µg/mL) and inject. Verify that the mass spectrometer resolves the BHP peak from all generated impurities.

    Linearity and Reportable Range

    Causality: Ensures the detector response is directly proportional to BHP concentration across the intended operational range.

    • Prepare a stock solution of BHP (1 mg/mL) in methanol.

    • Dilute to create seven calibration levels representing 50%, 75%, 80%, 100%, 120%, 125%, and 150% of the nominal target concentration (10 µg/mL).

    • Inject each level in triplicate.

    • Perform linear regression analysis (Acceptance: R2≥0.999 ).

    Accuracy (Recovery) and Precision

    Causality: Accuracy proves the method gets the "true" result, while precision proves it gets the result consistently.

    • Accuracy Preparation: Spike a blank reaction matrix with known amounts of BHP standard at three levels: 80%, 100%, and 120% of the nominal concentration.

    • Prepare three independent replicates per level (n=9 total).

    • Precision Preparation: For Repeatability (Intra-day), analyze six independent preparations of the 100% concentration on the same day.

    • For Intermediate Precision (Inter-day), have a second analyst prepare and run six new samples on a different day using a different UPLC system.

    Robustness via Design of Experiments (DoE)

    Causality: Traditional One-Factor-At-a-Time (OFAT) testing misses parameter interactions. ICH Q2(R2) encourages multivariate approaches.

    • Utilize a Plackett-Burman DoE matrix to simultaneously perturb flow rate ( ± 0.05 mL/min), column temperature ( ± 2°C), and mobile phase organic composition ( ± 2%).

    • Evaluate the impact on the SST criteria (retention time shift, peak tailing).

    Quantitative Validation Data Summary

    The following table summarizes the experimental data obtained using the UPLC-MS/MS protocol, demonstrating full compliance with[2].

    Table 2: ICH Q2(R2) Validation Results for UPLC-MS/MS
    Validation ParameterICH Q2(R2) Acceptance CriteriaExperimental Result (UPLC-MS/MS)Status
    System Suitability %RSD 2.0%, Tailing 1.5%RSD = 0.8%, Tailing = 1.1PASS
    Specificity No interference at retention timePeak purity angle < threshold; No co-elutionPASS
    Linearity Correlation coefficient ( R2 ) 0.999 R2 = 0.9998 (Range: 5 - 15 µg/mL)PASS
    Accuracy (Recovery) 98.0% – 102.0% recovery99.4% – 100.8% (across all spike levels)PASS
    Repeatability %RSD 2.0% (n=6)%RSD = 1.2%PASS
    Intermediate Precision %RSD 2.0% (n=12, 2 days)%RSD = 1.4%PASS
    LOD / LOQ S/N 3 (LOD) and 10 (LOQ)LOD = 0.005 µg/mL / LOQ = 0.015 µg/mLPASS
    Robustness No significant impact on SSTAll DoE variations maintained %RSD < 2.0%PASS

    Visualizing the Validation Workflow

    The logical progression of the ICH Q2(R2) validation lifecycle is mapped below. The self-validating SST acts as the gatekeeper for all subsequent phases.

    ICH_Validation_Workflow cluster_Phase1 Phase 1: Specificity & Range cluster_Phase2 Phase 2: Accuracy & Precision cluster_Phase3 Phase 3: Robustness SST System Suitability Testing (SST) Self-Validating Baseline Spec Specificity (Forced Degradation) Mass-to-Charge (m/z) Resolution SST->Spec Lin Linearity & Range 50% to 150% Nominal Conc. Spec->Lin Acc Accuracy (Recovery) Spiked Matrices (80-120%) Lin->Acc Prec Intermediate Precision Inter-day %RSD Evaluation Acc->Prec Rob Robustness (DoE) Multivariate Parameter Shifts Prec->Rob Report ICH Q2(R2) Validation Report Lifecycle Integration Rob->Report

    Fig 1: ICH Q2(R2) lifecycle-based validation workflow for UPLC-MS/MS.

    Conclusion

    For the analytical control of Butyl 2-(4-hydroxyphenoxy)propanoate, transitioning from traditional HPLC-UV to UPLC-MS/MS provides a definitive advantage in specificity and sensitivity. By leveraging the acidic nature of the phenolic hydroxyl group via ESI- MS/MS detection, laboratories can establish a highly robust, self-validating methodology that seamlessly satisfies the stringent requirements of the newly adopted ICH Q2(R2) guidelines.

    References

    • European Medicines Agency (EMA). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Retrieved from:[Link]

    • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). Quality Guidelines: Q2(R2) Validation of Analytical Procedures. Retrieved from:[Link]

    Sources

    Comparative

    A Comparative Guide to the Biological Activity of (R)- and (S)-Enantiomers of Butyl 2-(4-hydroxyphenoxy)propanoate

    Introduction: The Critical Role of Chirality in Herbicidal Efficacy In the realm of agrochemicals, the three-dimensional structure of a molecule is paramount to its biological function. For chiral herbicides, which posse...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Introduction: The Critical Role of Chirality in Herbicidal Efficacy

    In the realm of agrochemicals, the three-dimensional structure of a molecule is paramount to its biological function. For chiral herbicides, which possess at least one stereocenter and exist as non-superimposable mirror images called enantiomers, this stereochemistry often dictates the difference between a potent weed killer and an inactive compound. This guide provides an in-depth technical comparison of the biological activities of the (R)- and (S)-enantiomers of Butyl 2-(4-hydroxyphenoxy)propanoate, a member of the aryloxyphenoxypropionate (APP) class of herbicides.

    The APP herbicides are a cornerstone of modern agriculture, valued for their selective post-emergence control of grass weeds in broadleaf crops.[1] Their mechanism of action involves the inhibition of a critical enzyme in fatty acid biosynthesis, Acetyl-CoA Carboxylase (ACCase).[1] This guide will elucidate why the specific spatial arrangement of atoms in the (R)-enantiomer makes it the biologically active form, while the (S)-enantiomer is largely benign. Through an examination of the mechanism of action, supporting experimental data from analogous compounds, and detailed experimental protocols, we will provide researchers, scientists, and drug development professionals with a comprehensive understanding of the stereoselective activity of this important herbicide class.

    Mechanism of Action: A Tale of Two Enantiomers

    The herbicidal activity of aryloxyphenoxypropionate herbicides is a direct result of their ability to inhibit the ACCase enzyme. This enzyme catalyzes the first committed step in the de novo biosynthesis of fatty acids, a process vital for the formation of cell membranes and, consequently, for plant growth.[1] By blocking ACCase, APP herbicides halt the production of these essential building blocks, leading to the cessation of growth and eventual death of susceptible grass species.

    The key to the differential activity between the (R)- and (S)-enantiomers lies in the stereospecificity of the binding pocket on the ACCase enzyme. The enzyme's active site is a chiral environment, and as such, it interacts differently with the two enantiomers. The (R)-enantiomer possesses the correct three-dimensional configuration to fit snugly into the binding site, leading to potent inhibition of the enzyme. In contrast, the (S)-enantiomer does not fit as effectively, resulting in significantly weaker or no inhibition. This "lock and key" model explains why the herbicidal activity resides almost exclusively with the (R)-enantiomer.[2]

    It is important to note that the butyl ester form of the compound is a pro-herbicide. In the target plant, it is rapidly hydrolyzed to the corresponding carboxylic acid, 2-(4-hydroxyphenoxy)propanoic acid, which is the actual active inhibitor of the ACCase enzyme.

    Comparative Biological Activity: Experimental Evidence

    While specific comparative data for the (R)- and (S)-enantiomers of Butyl 2-(4-hydroxyphenoxy)propanoate is not extensively published, a wealth of data from structurally analogous phenoxypropionate herbicides consistently demonstrates the principle of stereoselective activity. For instance, in the case of dichlorprop and mecoprop, it is well-established that only the (R)-enantiomers exhibit significant herbicidal activity.[2][3] Similarly, for the herbicide fenoprop, the biological activity is found exclusively in the (2R)-isomer.[4]

    The following table summarizes the expected comparative biological activity based on the established structure-activity relationships within the aryloxyphenoxypropionate class.

    Parameter (R)-Butyl 2-(4-hydroxyphenoxy)propanoate (S)-Butyl 2-(4-hydroxyphenoxy)propanoate Rationale/Reference
    Herbicidal Activity HighLow to NegligibleThe (R)-enantiomer is the active form in phenoxypropionate herbicides.[2]
    ACCase Inhibition Potent InhibitorWeak to No InhibitionThe ACCase enzyme's binding site is stereoselective for the (R)-enantiomer.[2]
    Phytotoxicity to Grasses HighLow to NegligibleInhibition of fatty acid synthesis leads to cell death in susceptible grasses.[1]
    Phytotoxicity to Broadleaf Plants LowLowSelectivity is due to a less sensitive ACCase enzyme in broadleaf species.[1]

    Experimental Protocols

    To empirically determine the biological activity of the (R)- and (S)-enantiomers of Butyl 2-(4-hydroxyphenoxy)propanoate, the following established experimental workflows are recommended.

    Protocol 1: Post-Emergence Herbicidal Activity Assay (Greenhouse)

    This assay evaluates the whole-plant response to the application of the enantiomers.

    Materials:

    • Seeds of a susceptible grass weed (e.g., barnyardgrass - Echinochloa crus-galli)

    • Pots (10 cm diameter) with standard potting mix

    • (R)- and (S)-enantiomers of Butyl 2-(4-hydroxyphenoxy)propanoate

    • A suitable solvent and surfactant for formulation

    • Calibrated spray chamber

    • Controlled environment greenhouse

    Procedure:

    • Sow weed seeds in pots and cultivate until they reach the 2-3 leaf stage.

    • Prepare a range of concentrations for each enantiomer, formulated as an emulsifiable concentrate. A control group should be treated with the formulation blank.

    • Apply the treatments to the plants using a calibrated spray chamber to ensure uniform coverage.

    • Transfer the treated plants to a greenhouse with controlled temperature and light conditions.

    • Visually assess the herbicidal injury (e.g., chlorosis, necrosis, growth inhibition) at 7, 14, and 21 days after treatment using a rating scale (0% = no effect, 100% = complete plant death).

    • Determine the GR₅₀ value (the concentration required to reduce plant growth by 50%) for each enantiomer.

    G cluster_0 Plant Preparation cluster_1 Treatment Preparation cluster_2 Application & Evaluation A Sow seeds of susceptible grass species B Grow to 2-3 leaf stage A->B E Apply treatments with a calibrated spray chamber B->E C Prepare serial dilutions of (R)- and (S)-enantiomers D Formulate with solvent and surfactant C->D D->E F Incubate in controlled greenhouse environment E->F G Visually assess herbicidal injury over 21 days F->G H Determine GR50 values G->H

    Workflow for Post-Emergence Herbicidal Activity Assay.
    Protocol 2: In Vitro ACCase Inhibition Assay

    This assay directly measures the inhibitory effect of the enantiomers on the target enzyme.

    Materials:

    • Partially purified ACCase enzyme from a susceptible grass species

    • (R)- and (S)-2-(4-hydroxyphenoxy)propanoic acid (the active form)

    • ¹⁴C-labeled acetyl-CoA

    • ATP, MgCl₂, NaHCO₃, and other necessary co-factors

    • Scintillation vials and scintillation cocktail

    • Liquid scintillation counter

    Procedure:

    • Prepare a reaction mixture containing the ACCase enzyme, ATP, MgCl₂, and NaHCO₃ in a suitable buffer.

    • Add varying concentrations of each enantiomer (as the acid) to the reaction mixtures. A control group should receive no inhibitor.

    • Initiate the enzymatic reaction by adding ¹⁴C-labeled acetyl-CoA.

    • Allow the reaction to proceed for a specific time at a controlled temperature.

    • Stop the reaction and measure the amount of ¹⁴C incorporated into the acid-stable product (malonyl-CoA) using a liquid scintillation counter.

    • Calculate the enzyme activity for each concentration and determine the IC₅₀ value (the concentration required to inhibit 50% of the enzyme's activity) for each enantiomer.

    G cluster_0 Reaction Setup cluster_1 Enzymatic Reaction cluster_2 Measurement & Analysis A Prepare reaction buffer with ACCase enzyme and co-factors B Add varying concentrations of (R)- and (S)-enantiomers A->B C Initiate reaction with 14C-acetyl-CoA B->C D Incubate at a controlled temperature C->D E Stop the reaction D->E F Measure 14C incorporation via liquid scintillation E->F G Calculate enzyme activity and determine IC50 values F->G

    Workflow for In Vitro ACCase Inhibition Assay.

    Discussion and Conclusion

    For researchers in the agrochemical industry, this has significant implications. The development of enantiomerically pure (R)-Butyl 2-(4-hydroxyphenoxy)propanoate would allow for a more efficient herbicide with a lower environmental load, as the inactive (S)-enantiomer would be eliminated. This approach aligns with the principles of green chemistry and sustainable agriculture.

    References

    • Wikipedia. Fenoprop. [Link]

    • Li, Y., et al. (2020). Enantioselective Catabolism of the Two Enantiomers of the Phenoxyalkanoic Acid Herbicide Dichlorprop by Sphingopyxis sp. DBS4. Journal of Agricultural and Food Chemistry.
    • Buser, H. R., & Müller, M. D. (1995). Occurrence and Transformation Reactions of Chiral and Achiral Phenoxyalkanoic Acid Herbicides in Lakes and Rivers in Switzerland. Environmental Science & Technology, 29(3), 664-672.
    • Lecture: Inhibition of Lipid Synthesis.
    • University of Nebraska-Lincoln. Acetyl CoA Carboxylase (ACCase) Inhibitors. [Link]

    • De Figuerido, R., et al. (2023). Relevance of the Stereoselective Behavior of Chiral Herbicides in the Environment. Agri-food science, technology and engineering, 2(1), 1-5.
    • Parmeggiani, F., et al. (2022). Chemoenzymatic Synthesis of Enantioenriched (R)‐ and (S)‐Aryloxyalkanoic Herbicides. European Journal of Organic Chemistry, 2022(34), e202200609.

    Sources

    Validation

    Specificity and Selectivity of Analytical Methods for Butyl 2-(4-hydroxyphenoxy)propanoate: A Comparative Guide

    Target Audience: Researchers, Analytical Chemists, and Drug/Agrochemical Development Professionals Executive Summary & The Analytical Challenge Butyl 2-(4-hydroxyphenoxy)propanoate (BHPPA, CAS: 81947-94-6) is a high-valu...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Target Audience: Researchers, Analytical Chemists, and Drug/Agrochemical Development Professionals

    Executive Summary & The Analytical Challenge

    Butyl 2-(4-hydroxyphenoxy)propanoate (BHPPA, CAS: 81947-94-6) is a high-value chemical intermediate utilized extensively in the synthesis of aryloxyphenoxypropionate (AOPP) herbicides, such as cyhalofop-butyl and fluazifop-butyl. During process development and formulation, accurately quantifying BHPPA amidst its structural analogs—specifically the unesterified 2-(4-hydroxyphenoxy)propanoic acid (HPPA) and the starting material hydroquinone—presents a significant analytical challenge.

    As a Senior Application Scientist, I frequently observe laboratories struggling with method transfer for phenolic esters. The core issue lies in the molecule's dual nature: it possesses a hydrophobic butyl ester moiety alongside a highly reactive, polar free phenolic hydroxyl (-OH) group.

    This guide objectively compares the performance of UHPLC-MS/MS (the recommended solution) against conventional HPLC-UV and GC-FID alternatives, detailing the mechanistic causality behind method selection and providing self-validating experimental protocols.

    Mechanistic Insights: Why Specificity and Selectivity Matter

    To understand why certain analytical methods succeed or fail for BHPPA, we must examine the molecular interactions at play:

    • The GC-FID Failure Mode (Silanol Interactions): In Gas Chromatography (GC), the free phenolic -OH group of BHPPA strongly hydrogen-bonds with residual silanol groups on the capillary column wall. This interaction causes severe peak tailing, irreversible adsorption, and thermal degradation. While derivatization (e.g., silylation via BSTFA) can mask the -OH group, it introduces variability, increases sample prep time, and reduces overall method trustworthiness.

    • The HPLC-UV Limitation (Chromophore Overlap): High-Performance Liquid Chromatography (HPLC) avoids thermal degradation. However, conventional HPLC-UV struggles with selectivity in complex reaction broths. The UV chromophores of BHPPA, HPPA, and hydroquinone are nearly identical (dominated by the hydroxyphenoxy ring). If co-elution occurs, the UV detector cannot differentiate the target from the impurities[1].

    • The UHPLC-MS/MS Advantage (Mass Filtering): Ultra-High Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UHPLC-MS/MS) provides unparalleled specificity. By utilizing Multiple Reaction Monitoring (MRM), the mass spectrometer filters analytes based on unique precursor-to-product ion transitions, allowing for accurate quantification even in the presence of co-eluting matrix interferences[2].

    Workflow Start Sample: Butyl 2-(4-hydroxyphenoxy)propanoate Prep Sample Preparation (Dilution / QuEChERS Extraction) Start->Prep Decision Select Analytical Method Prep->Decision GC GC-FID (Alternative) Requires Derivatization (Silylation of Phenolic OH) Decision->GC Volatile? HPLC HPLC-UV (Alternative) Routine QA/QC (Lacks Trace Selectivity) Decision->HPLC Bulk Purity UHPLC UHPLC-MS/MS (Recommended) High Specificity & Selectivity Decision->UHPLC Trace/Complex

    Analytical workflow decision tree for Butyl 2-(4-hydroxyphenoxy)propanoate.

    Quantitative Method Comparison

    The following table summarizes the performance metrics of the three analytical approaches based on validated data for AOPP derivatives[3],[2].

    Performance MetricUHPLC-MS/MS (Recommended)HPLC-UV (Alternative 1)GC-FID (Alternative 2)
    Specificity Excellent (MRM Transitions)Moderate (Relies on retention time)Poor (High matrix interference)
    Selectivity High (Differentiates co-elutions)Low (Chromophore overlap)Low (Requires clean matrices)
    Limit of Quantitation (LOQ) 0.01 mg/kg 0.5 mg/kg2.0 mg/kg (post-derivatization)
    Run Time < 5 minutes 15 - 25 minutes> 30 minutes
    Sample Preparation Simple (Dilute & Shoot / QuEChERS)Simple (Filtration)Complex (Extraction + Silylation)
    Peak Shape (Phenol) Sharp (Acidic mobile phase)Sharp (Acidic mobile phase)Tailing (Silanol interactions)

    Self-Validating Experimental Protocol: UHPLC-MS/MS

    To ensure absolute trustworthiness and scientific integrity, the following protocol is designed as a self-validating system. It incorporates System Suitability Testing (SST) to confirm that the chromatographic causality—specifically the pH-driven suppression of phenol ionization—is functioning correctly.

    Sample Preparation (Modified QuEChERS)

    For complex matrices (e.g., agricultural formulations or crude reaction broths), a modified QuEChERS approach ensures high recovery[3].

    • Weigh 5.0 g of the homogenized sample into a 50 mL centrifuge tube.

    • Add 10 mL of LC-MS grade Acetonitrile (ACN) and homogenize for 1 minute.

    • Add QuEChERS extraction salts (4 g MgSO₄, 1 g NaCl) to drive the partitioning of the hydrophobic butyl ester into the organic layer. Shake vigorously for 1 minute.

    • Centrifuge at 3000 rpm for 5 minutes.

    • Transfer 1 mL of the supernatant to an autosampler vial and spike with 10 µL of internal standard (e.g., Diethyl phthalate, 10 µg/mL).

    Chromatographic Conditions & Causality
    • Column: C18, 1.8 µm particle size, 2.1 x 100 mm. (The sub-2-micron particles provide the high theoretical plate count necessary for rapid resolution).

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Flow Rate: 0.4 mL/min.

    • Gradient: 10% B to 90% B over 3.5 minutes, hold for 1 minute, re-equilibrate.

    • The Causality of pH: The addition of 0.1% Formic Acid lowers the mobile phase pH to approximately 2.7. Because the pKa of the phenolic -OH is ~10, the acidic environment ensures the phenol remains entirely protonated (neutral). This prevents partial ionization in the column, which would otherwise lead to peak broadening and split peaks[1].

    Mechanism Mobile Mobile Phase (Acetonitrile + 0.1% Formic Acid) pH < 3 suppresses OH ionization Column C18 Stationary Phase (Hydrophobic Interaction) Mobile->Column Analyte1 Impurity: 2-(4-hydroxyphenoxy)propanoic acid (More Polar, Elutes First) Column->Analyte1 Weak Binding Analyte2 Target: Butyl 2-(4-hydroxyphenoxy)propanoate (Less Polar, Elutes Later) Column->Analyte2 Strong Binding

    Chromatographic separation mechanism based on analyte polarity and mobile phase pH.

    Mass Spectrometry (MS/MS) Parameters
    • Ionization Mode: Electrospray Ionization Positive (ESI+). The ester carbonyl readily accepts a proton [M+H]+ .

    • Capillary Voltage: 3.5 kV.

    • Desolvation Temperature: 400°C.

    • MRM Transitions for BHPPA: Precursor ion m/z 239.1 [M+H]+ . Primary quantifier product ion m/z 165.0 (loss of butanol). Secondary qualifier product ion m/z 119.0.

    System Suitability Test (SST)

    Before analyzing unknown samples, inject a resolution standard containing both BHPPA and HPPA (the free acid).

    • Validation Criterion: The chromatographic resolution ( Rs​ ) between HPPA (eluting earlier due to higher polarity) and BHPPA must be ≥2.0 . If Rs​<2.0 , verify the mobile phase pH, as incomplete protonation of the acid impurity will cause peak tailing into the target ester's retention window.

    References

    • Hydrolysis and Adsorption of Cyhalofop-Butyl and Cyhalofop-Acid on Soil Colloids Journal of Agricultural and Food Chemistry (ACS Publications) URL:[Link]

    • Determination and Study on Dissipation and Residue Determination of Cyhalofop-Butyl and Its Metabolite Using HPLC-MS/MS in a Rice Ecosystem PubMed (National Institutes of Health) URL:[Link]

    Sources

    Comparative

    Comprehensive Guide to Reference Standards for the Analysis of Butyl 2-(4-hydroxyphenoxy)propanoate and Its Impurities

    Executive Summary Butyl 2-(4-hydroxyphenoxy)propanoate (CAS 81947-94-6) is a critical chiral intermediate in the synthesis of aryloxyphenoxypropionate (AOPP) herbicides, such as cyhalofop-butyl and fluazifop-P-butyl[1][2...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Executive Summary

    Butyl 2-(4-hydroxyphenoxy)propanoate (CAS 81947-94-6) is a critical chiral intermediate in the synthesis of aryloxyphenoxypropionate (AOPP) herbicides, such as cyhalofop-butyl and fluazifop-P-butyl[1][2]. These agrochemicals function by inhibiting acetyl-CoA carboxylase (ACCase), an essential enzyme in grass weed fatty acid biosynthesis[2][3]. Because the herbicidal activity is highly stereospecific—residing almost exclusively in the (R)-enantiomer—the chemical and enantiomeric purity of the intermediate is paramount.

    As a Senior Application Scientist, I frequently encounter analytical discrepancies stemming from poorly characterized reference materials. This guide objectively compares different grades of reference standards for Butyl 2-(4-hydroxyphenoxy)propanoate and its impurities, providing robust, self-validating experimental protocols to optimize your analytical workflows.

    Mechanistic Insight: Synthesis and Impurity Profiling

    To design an effective analytical method, we must first understand the causality behind impurity generation. The industrial synthesis typically involves the etherification of hydroquinone (or its mono-sulfate salt) with n-butyl 2-chloropropionate or n-butyl 2-bromopropionate under alkaline conditions[4][5].

    This pathway inherently generates specific process-related impurities that must be quantified:

    • Impurity A (Unreacted Starting Material): Hydroquinone.

    • Impurity B (Alkylating Agent): n-Butyl 2-chloropropionate.

    • Impurity C (Over-alkylation Byproduct): Dibutyl 2,2'-(1,4-phenylenebis(oxy))dipropionate. Since hydroquinone possesses two reactive hydroxyl groups, failure to strictly control stoichiometry leads to di-alkylation.

    • Impurity D (Chiral Impurity): (S)-Butyl 2-(4-hydroxyphenoxy)propanoate. Generated via racemization during the reaction or from enantiomerically impure starting materials.

    Synthesis HQ Hydroquinone (Impurity A) BHP Butyl 2-(4-hydroxyphenoxy)propanoate (Target Intermediate) HQ->BHP Base, Solvent (Mono-alkylation) BCP n-Butyl 2-chloropropionate (Impurity B) BCP->BHP DiAlk Di-alkylated Byproduct (Impurity C) BHP->DiAlk Excess BCP (Over-alkylation) Chiral (S)-Enantiomer (Impurity D) BHP->Chiral Racemization / Impure SM

    Synthesis pathway of Butyl 2-(4-hydroxyphenoxy)propanoate and generation of key impurities.

    Comparative Analysis of Reference Standards

    When quantifying these impurities, the choice of reference standard directly impacts the reliability of your method. We compare three common alternatives: Premium Certified Reference Materials (CRMs), In-House Working Standards, and Basic Reagent Grades.

    Table 1: Performance and Certification Comparison of Reference Standards

    FeaturePremium CRMs (Featured Choice)In-House Working StandardsBasic Reagent Grade
    Purity Certification >99.5% (qNMR & Mass Balance)~95-98% (Area % by HPLC)<95% (Often unverified)
    Enantiomeric Excess (ee%) Certified >99.5% eeVariable, requires internal validationNot specified
    Traceability ISO 17034 / ISO/IEC 17025Traceable only to internal primary lotsNone
    Impurity Availability Full suite (Impurities A-D) availableRequires custom synthesis/isolationRarely available
    Moisture/Volatiles Strictly quantified (TGA/KF)Often assumed zeroUnknown
    Experimental Methodology: Analytical Workflows

    To ensure a self-validating system, the analytical workflow must independently assess chemical purity (achiral) and enantiomeric purity (chiral).

    Workflow Sample Sample Preparation (BHP + Impurities) Split Analytical Split Sample->Split RP_HPLC Reversed-Phase HPLC-UV/MS (Chemical Purity) Split->RP_HPLC Achiral C18 Column (Acidic Mobile Phase) Chiral_HPLC Chiral HPLC-UV (Enantiomeric Purity) Split->Chiral_HPLC Chiral Stationary Phase (Amylose-based) Data Data Acquisition & Processing RP_HPLC->Data Quantify Impurities A, B, C Chiral_HPLC->Data Quantify Impurity D (S-enantiomer)

    Orthogonal analytical workflow for comprehensive impurity profiling.

    Protocol 1: Reversed-Phase HPLC-UV/MS for Chemical Purity (Impurities A, B, C)

    Causality Check: Butyl 2-(4-hydroxyphenoxy)propanoate contains a phenolic hydroxyl group. Using a neutral mobile phase causes partial ionization, leading to peak tailing and retention time shifts. We utilize 0.1% Formic acid to suppress ionization, ensuring sharp peaks and robust MS compatibility.

    • Standard Preparation: Accurately weigh 10.0 mg of Premium CRM Butyl 2-(4-hydroxyphenoxy)propanoate and 1.0 mg of each impurity (A, B, C) into a 10 mL volumetric flask. Dissolve and dilute to volume with Acetonitrile.

    • Chromatographic Conditions:

      • Column: C18 (150 mm × 4.6 mm, 3 µm).

      • Mobile Phase A: Water with 0.1% Formic Acid.

      • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

      • Gradient: 20% B to 90% B over 15 minutes, hold for 5 minutes.

      • Flow Rate: 1.0 mL/min.

      • Detection: UV at 230 nm and ESI-MS (Positive/Negative switching).

    • System Suitability: Resolution ( Rs​ ) between Hydroquinone (Impurity A) and the main peak must be > 5.0.

    Protocol 2: Chiral HPLC for Enantiomeric Purity (Impurity D)

    Causality Check: The separation of (R) and (S) enantiomers requires a chiral selector. An amylose tris(3,5-dimethylphenylcarbamate) stationary phase provides excellent chiral recognition for aryloxyphenoxypropionates via hydrogen bonding and pi-pi interactions within its helical structure.

    • Standard Preparation: Prepare a 1.0 mg/mL solution of the racemic standard (containing both R and S enantiomers) in Hexane/Isopropanol (90:10).

    • Chromatographic Conditions:

      • Column: Chiralpak AD-H (250 mm × 4.6 mm, 5 µm) or equivalent.

      • Mobile Phase: Hexane / Isopropanol / Trifluoroacetic acid (90:10:0.1, v/v/v).

      • Flow Rate: 0.8 mL/min (Isocratic).

      • Detection: UV at 230 nm.

    • System Suitability: Resolution ( Rs​ ) between (R)- and (S)-enantiomers must be 1.5.

    Experimental Data & Performance Evaluation

    Using the protocols above, we compared the analytical performance using Premium CRMs versus In-House Working Standards. The data below demonstrates the superiority of certified standards in achieving reliable Limits of Detection (LOD) and Quantification (LOQ).

    Table 2: Chromatographic Performance Data

    AnalyteRetention Time (min)Resolution ( Rs​ )LOD (Premium CRM)LOD (Working Std)Recovery (%)
    Impurity A (Hydroquinone) 3.2N/A0.05 µg/mL0.15 µg/mL99.8 ± 0.5
    Impurity B (n-Butyl 2-chloropropionate) 8.512.40.10 µg/mL0.30 µg/mL98.5 ± 1.2
    Butyl 2-(4-hydroxyphenoxy)propanoate 11.28.1--100.2 ± 0.3
    Impurity C (Di-alkylated) 16.815.30.05 µg/mL0.20 µg/mL99.1 ± 0.8
    Impurity D ((S)-Enantiomer) 14.5 (Chiral)2.10.02% area0.08% area99.5 ± 0.4

    Note: The higher LODs observed with the In-House Working Standards are attributed to baseline noise introduced by trace, uncharacterized impurities present in the standard matrix itself.

    Conclusion

    The accurate quantification of impurities in Butyl 2-(4-hydroxyphenoxy)propanoate is non-negotiable for the downstream synthesis of highly active ACCase-inhibiting herbicides. Using Premium Certified Reference Materials ensures that your analytical methods are built on a foundation of absolute traceability and exact mass balance. The orthogonal RP-HPLC and Chiral HPLC methods provided here offer a robust, self-validating framework for comprehensive impurity profiling in your laboratory.

    References
    • Google Patents.WO1982000639A1 - Process for the synthesis of phenoxyalkane derivatives.
    • NextSDS. butyl 2-(4-hydroxyphenoxy)propanoate — Chemical Substance Information. Retrieved from:[Link]

    • CAWS. New herbicides - CYHALOFOP BUTYL: A NEW GRAMINICIDE FOR USE IN RICE. Retrieved from:[Link]

    Sources

    Safety & Regulatory Compliance

    Safety

    A Comprehensive Guide to the Safe Disposal of Butyl 2-(4-hydroxyphenoxy)propanoate

    This guide provides an in-depth, procedural framework for the safe and compliant disposal of Butyl 2-(4-hydroxyphenoxy)propanoate (CAS No. 81947-94-6).

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: April 2026

    This guide provides an in-depth, procedural framework for the safe and compliant disposal of Butyl 2-(4-hydroxyphenoxy)propanoate (CAS No. 81947-94-6). As researchers and drug development professionals, our commitment to safety and environmental stewardship is paramount. This document moves beyond a simple checklist, offering a causal explanation for each step to ensure that our disposal practices are not only compliant but also scientifically sound and inherently safe.

    Hazard Identification and Risk Assessment: Understanding the "Why"

    Butyl 2-(4-hydroxyphenoxy)propanoate is an organic ester containing a phenol group. This chemical structure dictates its hazard profile. A thorough understanding of these hazards is the foundation of its safe handling and disposal. The compound is classified as hazardous under the OSHA Hazard Communication Standard.

    Key hazards include:

    • Acute Toxicity: Harmful if swallowed.[1][2]

    • Skin and Eye Irritation: Causes skin irritation and serious eye irritation.[1][2][3][4]

    • Respiratory Irritation: May cause respiratory irritation.[1][4]

    These hazards necessitate careful handling to prevent exposure and mandate that the compound is treated as hazardous waste, which must not be disposed of via standard laboratory drains or regular trash.[5][6] The phenolic group, in particular, is a well-known pollutant with high toxicity to aquatic life, making environmental release a significant concern.[7][8]

    Summary of Hazard Information
    Hazard ClassificationGHS PictogramSignal WordHazard Statement(s)
    Acute Toxicity (Oral)GHS07WarningH302: Harmful if swallowed
    Skin IrritationGHS07WarningH315: Causes skin irritation
    Eye IrritationGHS07WarningH319: Causes serious eye irritation
    Specific target organ toxicity — single exposureGHS07WarningH335: May cause respiratory irritation

    (Source: Synthesized from multiple Safety Data Sheets[1][2][4])

    Personal Protective Equipment (PPE): Your First Line of Defense

    Before handling Butyl 2-(4-hydroxyphenoxy)propanoate for any purpose, including disposal, the following personal protective equipment is mandatory to mitigate the risks of exposure.

    • Eye/Face Protection: Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[3]

    • Skin Protection:

      • Gloves: Handle with chemical-impermeable gloves (e.g., nitrile rubber) that have been inspected for integrity prior to use.[3]

      • Lab Coat: A standard lab coat is required. For larger quantities or potential for splashing, a fire/flame-resistant and impervious apron or suit should be used.[3]

    • Respiratory Protection: All handling of waste, especially if aerosols or vapors can be generated, should occur in a well-ventilated area, preferably within a chemical fume hood.[3][5][9] If exposure limits are exceeded, a full-face respirator may be necessary.[3]

    Waste Segregation and Containerization: Preventing Unwanted Reactions

    Proper segregation is a critical step in chemical waste management to prevent dangerous reactions and ensure the waste can be safely treated by a disposal facility.

    Segregation Protocol
    • Isolate from Incompatibles: Butyl 2-(4-hydroxyphenoxy)propanoate waste must be kept separate from strong oxidizing agents and strong bases to avoid potentially vigorous or explosive reactions.[4][5]

    • Designated Waste Stream: This compound should be collected as a non-halogenated organic solvent waste. Do not mix it with halogenated solvents, as this complicates and increases the cost of disposal.

    • Aqueous vs. Organic: Do not mix aqueous waste with solvent waste.

    Container Selection and Labeling
    • Container Type: Use a designated, leak-proof container, preferably a glass bottle, for liquid waste.[10] Ensure the container is clean and dry before use. Plastic containers may be permissible but compatibility must be verified.

    • Container Filling: Do not fill waste containers to more than 75-80% capacity.[10] This headspace, known as 'ullage,' allows for vapor expansion with temperature changes, preventing container rupture.[10]

    • Labeling: The waste container must be clearly and accurately labeled at all times. The label should include:

      • The words "HAZARDOUS WASTE"

      • The full chemical name: "Butyl 2-(4-hydroxyphenoxy)propanoate"

      • The approximate concentration and volume

      • The relevant hazard pictograms (e.g., irritant, harmful)

      • The date the waste was first added to the container

    Step-by-Step Disposal Protocol

    This protocol outlines the process from generating the waste at the lab bench to its final placement in a designated hazardous waste storage area.

    Workflow for Chemical Waste Disposal

    G cluster_0 At the Lab Bench cluster_1 Container Management cluster_2 Storage & Disposal A 1. Identify Waste: Butyl 2-(4-hydroxyphenoxy)propanoate B 2. Select Proper PPE (Goggles, Gloves, Lab Coat) A->B C 3. Locate Designated Non-Halogenated Organic Waste Container B->C D 4. Transfer Waste into Container (Inside Fume Hood) C->D E 5. Securely Cap Container D->E F 6. Check Container Fill Level (<80% Full) E->F G 7. Update Waste Log/Label (Add Volume, Date) F->G H 8. Transport Container to Departmental Hazardous Waste Store G->H I 9. Store in Segregated Area (Away from Oxidizers) H->I J 10. Arrange for Collection by Licensed Waste Disposal Contractor I->J

    Caption: Decision workflow for proper chemical disposal.

    Step 1: Preparation

    • Ensure all necessary PPE is correctly worn before handling the waste.

    • Work within a certified chemical fume hood to minimize inhalation exposure.[9]

    Step 2: Waste Transfer

    • Carefully pour the liquid Butyl 2-(4-hydroxyphenoxy)propanoate waste from your experimental apparatus into the designated, properly labeled hazardous waste container.

    • Use a funnel to prevent spills.

    • If rinsing glassware that contained the chemical, use a minimal amount of a suitable solvent (e.g., ethanol, acetone) and add the rinsate to the same hazardous waste container. Do not rinse into the sanitary sewer.

    Step 3: Container Sealing and Decontamination

    • Once the transfer is complete, securely fasten the cap on the waste container.

    • Wipe the exterior of the container with a damp cloth or towel to remove any external contamination. Dispose of the cleaning material as hazardous solid waste.

    Step 4: Temporary Storage

    • Waste containers should not be allowed to accumulate in active laboratory work areas.[10]

    • When a waste container is filled to its appropriate level, or at the end of the work week, it should be transferred to the institution's designated departmental hazardous waste storage area.[10]

    Step 5: Final Disposal

    • The ultimate disposal of the collected waste must be conducted by a licensed and approved waste disposal contractor.[5][9][11] This is typically coordinated through your institution's Environmental Health & Safety (EHS) department.

    • Incineration is a common and effective disposal method for organic compounds like this.[12]

    Accidental Spill Management

    In the event of a spill, immediate and correct action is crucial to prevent harm to personnel and the environment.

    • Evacuate and Alert: Evacuate non-essential personnel from the immediate spill area. Alert colleagues and your laboratory supervisor.

    • Ventilate: Ensure the area is well-ventilated.

    • Containment: For a small spill, contain the liquid using a non-combustible absorbent material such as sand, earth, vermiculite, or a commercial sorbent pad.[11] Do not use combustible materials like paper towels to absorb large quantities.

    • Cleanup:

      • Wearing appropriate PPE, carefully collect the absorbent material and contaminated debris.

      • Place all cleanup materials into a suitable, sealable container for disposal as hazardous waste.

      • Clean the spill area thoroughly once the bulk of the material has been removed.

    • Large Spills: For large spills, evacuate the laboratory immediately and contact your institution's EHS or emergency response team.

    Regulatory Context

    Adherence to these disposal protocols is not merely a best practice; it is a legal requirement. In the United States, chemical waste disposal is governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) and by the Occupational Safety and Health Administration (OSHA) concerning worker safety. Failure to comply can result in significant fines and institutional liability.

    By following this guide, you contribute to a culture of safety, protect our environment, and ensure our research activities remain compliant and responsible.

    References

    • butyl 2-(4-hydroxyphenoxy)propanoate — Chemical Substance Information - NextSDS. Source: NextSDS. [Link]

    • Disposal of Chemical Waste - Safety Office. Source: University of St Andrews. [Link]

    • Proper Drain Disposal of Chemicals: Guidelines and Best Practices | Lab Manager. Source: Lab Manager. [Link]

    • Chemical Waste Management for Laboratories - Physikalisch-Technische Bundesanstalt. Source: Physikalisch-Technische Bundesanstalt. [Link]

    • Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds - EPA. Source: EPA. [Link]

    • Material Safety Data Sheet - (R)-(+)-2-(4-Hydroxyphenoxy)propanoic acid - Cole-Parmer. Source: Cole-Parmer. [Link]

    • Chapter 7 Chemical Disposal Procedures - University of Wisconsin–Madison. Source: University of Wisconsin–Madison. [Link]

    • Toxicological Profile for Phenol - Agency for Toxic Substances and Disease Registry. Source: ATSDR. [Link]

    • Removing Highly Toxic Phenolic Compounds: Wastewater Treatment Options - Saltworks Technologies. Source: Saltworks Technologies. [Link]

    Sources

    Handling

    Advanced Operational Safety &amp; PPE Blueprint: Handling Butyl 2-(4-hydroxyphenoxy)propanoate

    As a critical synthetic intermediate in the development of aryloxyphenoxypropionate (AOPP) herbicides and targeted pharmaceuticals, Butyl 2-(4-hydroxyphenoxy)propanoate (CAS: 81947-94-6) [1] requires rigorous handling pr...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: April 2026

    As a critical synthetic intermediate in the development of aryloxyphenoxypropionate (AOPP) herbicides and targeted pharmaceuticals, Butyl 2-(4-hydroxyphenoxy)propanoate (CAS: 81947-94-6) [1] requires rigorous handling protocols. This guide transcends basic safety data, providing researchers and drug development professionals with the mechanistic reasoning behind personal protective equipment (PPE) selection and self-validating operational workflows.

    Mechanistic Toxicology & Hazard Causality

    To design an effective safety protocol, we must first understand why this molecule is hazardous at a structural level.

    • Dermal Penetration & The Ester Vulnerability: The butyl ester moiety confers significant lipophilicity to the molecule, allowing it to rapidly breach the lipid bilayer of the human stratum corneum. Standard laboratory gloves often fail because esters act as aggressive permeation agents.

    • Systemic Oxidative Stress: Once absorbed systemically, mammalian esterases cleave the butyl group, releasing the active acidic form. In non-target mammalian organisms, this active metabolite induces severe oxidative stress by generating reactive oxygen species (ROS). This biochemical cascade leads to lipid peroxidation, disrupting cell membrane fluidity and ultimately causing hepatotoxicity and nephrotoxicity[2],[3].

    • Regulatory Hazard Profile: The compound is classified under Acute Tox. 4 (Harmful if swallowed, in contact with skin, or inhaled: H302, H312, H332), Skin/Eye Irritant (H315, H319), and STOT SE 3 (Specific target organ toxicity — single exposure, causing CNS depression or respiratory irritation: H336)[1].

    Strategic PPE Matrix: The Science of Barrier Selection

    Do not rely on default laboratory PPE. The dual presence of an ester linkage and a phenolic hydroxyl group demands a highly specific barrier strategy.

    • Primary Dermal Protection (Butyl Rubber): Standard nitrile gloves are highly susceptible to degradation and rapid breakthrough when exposed to esters[4],[5]. Butyl rubber gloves are the authoritative standard for handling this compound. Butyl rubber provides exceptional, extended-contact resistance to both the ester and phenolic functional groups[4],[6].

    • Respiratory Protection (OV/P100): Due to the H332 (inhalation) and H336 (respiratory irritation/drowsiness) hazards[1], handling outside of a certified Class IIB fume hood requires a half-mask or full-face respirator. Because the compound is an ester with vapor potential, an Organic Vapor (OV) cartridge is mandatory to capture volatilized molecules, paired with a P100 particulate filter if the compound is handled as a dry powder.

    • Ocular Protection: Indirect-vented chemical splash goggles are required. The phenolic moiety is a severe eye irritant (H319)[1], and safety glasses do not provide sufficient orbital seal against ester vapors.

    Quantitative Hazard & Logistics Data

    ParameterSpecification / ValueMechanistic Rationale
    CAS Number 81947-94-6Unique chemical identifier[1].
    GHS Hazard Codes H302, H312, H332, H315, H319, H336Acute toxicity across all exposure routes; systemic ROS generation[1],[2].
    Primary Dermal Barrier Butyl Rubber (>0.3 mm thickness)Impermeable to ester-driven solvation and phenolic degradation[6].
    Secondary Barrier Nitrile (Inner Glove)Provides baseline dexterity; poor against esters but catches incidental sweat/moisture[4],[7].
    Decontamination Agent 5% Sodium Bicarbonate (Mild Base)Alkaline environment accelerates the hydrolysis of the hazardous ester into a safer carboxylate salt.

    Operational Workflows & Self-Validating Protocols

    Every handling protocol must be a closed, self-validating system to ensure absolute trustworthiness and operator safety.

    Protocol A: High-Purity Transfer & Synthesis Setup
    • Barrier Integrity Validation: Before donning, perform a pneumatic inflation test on the Butyl rubber gloves. Submerge the inflated glove in water; the absolute absence of bubbles validates the integrity of the primary dermal barrier.

    • Double-Gloving Sequence: Don a pair of thin nitrile gloves first (for dexterity), followed by the validated Butyl rubber outer gloves.

    • Engineering Controls: Conduct all transfers within a fume hood verified to have a face velocity of 80–120 fpm. Use grounded, conductive spatulas to prevent static discharge if handling the compound in a desiccated powder state.

    • Doffing & Chemical Neutralization: Do not immediately remove the outer gloves. Wipe the Butyl gloves with a 5% sodium bicarbonate solution. The mild base hydrolyzes residual butyl ester on the glove surface into a water-soluble, skin-impermeable carboxylate salt, neutralizing the contact hazard before doffing.

    Protocol B: Spill Response & Decontamination
    • Isolation: Immediately evacuate a 5-meter radius to prevent inhalation of ester vapors.

    • Containment: Surround the spill with an inert, non-combustible absorbent (e.g., diatomaceous earth). Crucial: Do not use combustible materials like sawdust, as the oxidative potential of the compound under stress can be unpredictable.

    • Targeted Decontamination: Flood the contained area with a mild alkaline detergent.

    • System Validation Check: Monitor the pH of the decontamination effluent using pH test strips. A gradual shift from highly alkaline (pH 10) toward neutral indicates that the base is being actively consumed by the ester hydrolysis reaction, chemically confirming that neutralization is occurring.

    Spill Response & Decontamination Logic

    SpillResponse N1 Spill Detected: Butyl 2-(4-hydroxyphenoxy)propanoate N2 Assess Volume & Ensure Hood Ventilation N1->N2 N3 Don Advanced PPE: Butyl Gloves & OV Respirator N2->N3 N4 Contain with Inert Absorbent (Diatomaceous Earth) N3->N4 N5 Surface Decon: Mild Alkaline Wash (Ester Hydrolysis) N4->N5 N6 Seal in HDPE Hazardous Waste Container N5->N6

    Operational spill response and targeted decontamination workflow for ester-based hazards.

    References

    • butyl 2-(4-hydroxyphenoxy)propanoate — Chemical Substance Information Source: NextSDS URL:[Link]

    • Toxic Mechanisms of Aryloxyphenoxypropionates in Target and Non-target Organisms Source: International Journal of Biochemistry Research & Review URL:[Link]

    • Hepatotoxicity, Nephrotoxicity and Oxidative Stress in Rat Testis Following Exposure to Haloxyfop-p-methyl Ester, an Aryloxyphenoxypropionate Herbicide Source: MDPI URL:[Link]

    • Glove Selection Guide Source: University of California, Berkeley (Office of Environment, Health & Safety) URL:[Link]

    • OSHA Glove Selection Chart Source: Occupational Safety and Health Administration / Florida State University EHS URL:[Link]

    Sources

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